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  • Product: 11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine
  • CAS: 21636-40-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Synthesis and Characterization of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine, a heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine, a heterocyclic compound of significant interest in medicinal chemistry. The dibenzo[b,f]oxazepine scaffold is a core structure in a variety of pharmacologically active molecules. This document details a robust synthetic pathway, outlines the critical process parameters, and describes the analytical techniques essential for the structural elucidation and purity assessment of the final compound. The causality behind experimental choices is explained to provide field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the Dibenzo[b,f]oxazepine Scaffold

The dibenzo[b,f]oxazepine heterocyclic system is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of this tricyclic structure have been investigated for their potential as antipsychotic, anticonvulsant, and antidepressant agents.[1] The introduction of a piperazine moiety at the 11-position can significantly modulate the pharmacological properties of the dibenzo[b,f]oxazepine core, influencing receptor binding affinity and pharmacokinetic profiles. Understanding the synthesis and characterization of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine is therefore crucial for the development of new therapeutic agents.

Strategic Synthesis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

The synthesis of the target compound is a multi-step process that begins with the formation of the dibenzo[b,f]oxazepine core, followed by the introduction of the piperazine group. A common and effective strategy involves the preparation of a key intermediate, 11-chlorodibenzo[b,f]oxazepine, which then undergoes nucleophilic substitution with piperazine.

Synthesis of the Key Intermediate: 11-Chlorodibenzo[b,f]oxazepine

The synthesis of 11-chlorodibenzo[b,f]oxazepine is a critical step that dictates the overall efficiency of the synthetic route. A widely employed method involves the chlorination of 10H-dibenzo[b,f]oxazepin-11-one.

Experimental Protocol: Synthesis of 11-Chlorodibenzo[b,f]oxazepine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 10H-dibenzo[b,f]oxazepin-11-one (1 equivalent) in anhydrous toluene.

  • Addition of Reagents: Add N,N-dimethylaniline (4 equivalents) to the suspension.[2] Subsequently, add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise at room temperature.[2] The use of a base like N,N-dimethylaniline is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[3]

  • Reaction Conditions: Heat the reaction mixture to 95°C for approximately 2.5 hours.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to ensure complete conversion.[3]

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The resulting residue is then dissolved in a mixture of dioxane and aqueous 2M sodium carbonate (Na₂CO₃) solution to neutralize any remaining acidic components.[2] The crude product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.[2] Purification by silica gel chromatography (e.g., using a gradient of 0-30% ethyl acetate in hexanes) yields the pure 11-chlorodibenzo[b,f]oxazepine.[2]

Caption: Synthetic scheme for 11-chlorodibenzo[b,f]oxazepine.

Synthesis 10H-dibenzo[b,f]oxazepin-11-one 10H-dibenzo[b,f]oxazepin-11-one 11-chlorodibenzo[b,f]oxazepine 11-chlorodibenzo[b,f]oxazepine 10H-dibenzo[b,f]oxazepin-11-one->11-chlorodibenzo[b,f]oxazepine POCl3, N,N-dimethylaniline Toluene, 95°C

Nucleophilic Substitution with Piperazine

The final step in the synthesis is the coupling of 11-chlorodibenzo[b,f]oxazepine with piperazine. This reaction is a nucleophilic aromatic substitution where the piperazine acts as the nucleophile, displacing the chloride ion.

Experimental Protocol: Synthesis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

  • Reaction Setup: In a round-bottom flask, dissolve 11-chlorodibenzo[b,f]oxazepine (1 equivalent) in a suitable aprotic solvent such as toluene or xylene.

  • Addition of Piperazine: Add an excess of piperazine (e.g., 3-5 equivalents) to the solution. The excess piperazine serves both as a reactant and as a base to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture and wash with water to remove excess piperazine and piperazine hydrochloride. The organic layer is then dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the final product, 11-(piperazin-1-yl)dibenzo[b,f]oxazepine.

Caption: Final step in the synthesis of the target compound.

Final_Synthesis 11-chlorodibenzo[b,f]oxazepine 11-chlorodibenzo[b,f]oxazepine 11-(piperazin-1-yl)dibenzo[b,f]oxazepine 11-(piperazin-1-yl)dibenzo[b,f]oxazepine 11-chlorodibenzo[b,f]oxazepine->11-(piperazin-1-yl)dibenzo[b,f]oxazepine Piperazine Toluene, Reflux

Comprehensive Characterization

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized 11-(piperazin-1-yl)dibenzo[b,f]oxazepine. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the dibenzo[b,f]oxazepine core and the methylene protons of the piperazine ring.[4] The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.[4]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.[4] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key absorptions would include C-H stretching from the aromatic and aliphatic portions, C=N stretching of the imine, and C-O-C stretching of the oxazepine ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the synthesized compound.[3][5] A validated HPLC method can separate the final product from any unreacted starting materials, intermediates, and byproducts.[6]

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular FormulaC₁₇H₁₇N₃O[7]
Molecular Weight279.34 g/mol [8]
Monoisotopic Mass279.13718 Da[7]
Predicted ¹H NMRAromatic protons (δ 7.0-8.0 ppm), Piperazine protons (δ 2.5-3.5 ppm)[4]
Predicted ¹³C NMRAromatic carbons (δ 110-160 ppm), Aliphatic carbons (δ 40-55 ppm)[4]
HPLC Purity>98% (typical)[5][6]

Conclusion

This technical guide has detailed a reliable and well-documented synthetic route for the preparation of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine. By providing a step-by-step experimental protocol and outlining the necessary characterization techniques, this document serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. The insights into the rationale behind the experimental choices aim to facilitate the successful synthesis and purification of this important heterocyclic compound, paving the way for further pharmacological investigation.

References

  • van der Mey, M., et al. Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. 2023. Available from: [Link]

  • Google Patents. Process for the preparation of 11-(1-piperazinyl)dibenzo b, f! 1 ,4!-thiazepine, an intermediate in the synthesis of the antipsychotic drug quetiapine.
  • Kalhapure, R. S., et al. Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][3][9]diazepine on Kilo Scale. E-journal of Chemistry. 2011. Available from: [Link]

  • Prasad, A. V. G. S., et al. An Improved Profess For Synthesis Of Dibenzo-[B,F][3][9]-Thiazepine-11-(10H)-One. International Journal of Pharmaceutical Sciences and Research. 2013.

  • NIST. Dibenz[b,f]][3][9]oxazepine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • PubChemLite. 11-(piperazin-1-yl)dibenzo[b,f][3][9]oxazepine. Available from: [Link]

  • Painuly, D., et al. Synthetic pathway for synthesis of dibenz-[b,f][3][9]-oxazepine derivatives (MJ1 - MJ12). Medicinal Chemistry. 2023.

  • Al-Masoudi, N. A., et al. Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[9][10]imidazo[1,2-d][3][9]oxazepine and Benzo[f]benzo[9][10]oxazolo[3,2-d][3][9]oxazepine Derivatives. Molecules. 2020.

  • PubChem. Dibenz(b,f)(1,4)oxazepine, 11-(4-methyl-1-piperazinyl)-. Available from: [Link]

  • Google Patents. Preparation method of 11-chlorodibenzo[b,f][3][9]thiazepine in presence of Vilsmeier reagent. Available from:

  • Zaware, N., & Ohlmeyer, M. Recent advances in dibenzo[b,f][3][9]oxazepine synthesis. Molecular Diversity. 2017.

  • Semantic Scholar. Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][3][9]diazepine on Kilo Scale. Available from: [Link]

  • Al-Juboori, A. M. H. Oxazepine Derivatives, Synthesis and Applications.
  • precisionFDA. 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE. Available from: [Link]

  • ResearchGate. Process for the preparation of 11-(1-piperazinyl)dibenzo[b,f][3][9]thiazepine, an intermediate in the synthesis of the antipsychotic drug quetiapine. Available from: [Link]

  • G-SRS. 1,4-BIS(2-CHLORODIBENZO(B,F)(1,4)OXAZEPINE-11-YL)PIPERAZINE. Available from: [Link]

  • Pharmaffiliates. 3-Chloro-11-(piperazin-1-yl)dibenzo[b,f][3][9]oxazepine. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Li, J., et al.
  • Semantic Scholar. Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][3][9]diazepine on Kilo Scale. Available from: [Link]

  • University of Baghdad Digital Repository. Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Available from: [Link]

  • Rao, K. S., et al. Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences. 2011.
  • Semantic Scholar. Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

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Exploratory

Topic: 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine: A Comprehensive Guide to Structural Elucidation and NMR Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the structural elucidation of 11-(piperazin-1-yl)dibenzo[b,f]ox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the structural elucidation of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine, a heterocyclic compound of significant interest in medicinal chemistry. The dibenzo[b,f]oxazepine scaffold is a core component of several neurologically active agents, making the precise characterization of its derivatives crucial for drug discovery and development. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind analytical choices and methodologies. We will focus primarily on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, as the cornerstone of structural verification. The guide also incorporates complementary analytical methods and provides field-proven experimental protocols to ensure a self-validating approach to analysis.

Introduction to the Dibenzo[b,f]oxazepine Scaffold

The tricyclic dibenzo[b,f]oxazepine ring system is a privileged scaffold in pharmacology, most notably forming the backbone of the atypical antipsychotic drug Loxapine and its metabolite, Amoxapine. The molecule at the center of this guide, 11-(piperazin-1-yl)dibenzo[b,f]oxazepine, is a critical analogue and potential synthetic precursor or metabolite in this class of compounds. Its structure features a central seven-membered oxazepine ring fused to two benzene rings, with a piperazine moiety attached at the C11 position.

The precise confirmation of this structure is paramount for understanding its chemical reactivity, pharmacological activity, and metabolic fate. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular architecture in solution.[1][2] This guide will systematically deconstruct the molecule's NMR signature, providing the foundational knowledge required for its confident identification and characterization.

Molecular Profile and Physicochemical Characteristics

A foundational understanding begins with the basic physicochemical properties of the target molecule.

PropertyValueSource
IUPAC Name 11-(piperazin-1-yl)dibenzo[b,f][3][4]oxazepine[5][6]
Molecular Formula C₁₇H₁₇N₃O[5][6]
Molecular Weight 279.34 g/mol [5]
Monoisotopic Mass 279.13718 Da[6]
Appearance Typically an off-white to pale solid[4]

Conceptual Synthetic Pathway

Understanding the synthesis of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine provides crucial context for its structural analysis, as impurities or side-products often originate from the synthetic route. A common approach involves the cyclization of a precursor to form the dibenzo[b,f]oxazepine core, followed by the introduction of the piperazine group.

A plausible synthesis could start from a dibenz[b,f][3][4]oxazepin-11(10H)-one lactam intermediate. Activation of the lactam carbonyl, followed by nucleophilic substitution with piperazine, would yield the target compound.

cluster_0 Step 1: Lactam Activation cluster_1 Step 2: Nucleophilic Substitution Lactam Dibenz[b,f][1,4]oxazepin-11(10H)-one Activated Activated Intermediate (e.g., Thioimidate or Imidoyl Chloride) Lactam->Activated Activating Agent (e.g., P₂S₅, POCl₃) Target 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Activated->Target Piperazine Piperazine Piperazine->Target cluster_0 Key Structural Fragments Pip_H Piperazine Protons (H-2', H-6') δ ~3.5 ppm Pip_C Piperazine Carbons (C-3', C-5') δ ~48 ppm Pip_H->Pip_C ²J correlation Imine_C Imine Carbon (C-11) δ ~162 ppm Pip_H->Imine_C ³J correlation confirms piperazine-to-core linkage Arom_H Aromatic Proton (e.g., H-10) δ ~7.5 ppm Arom_H->Imine_C ³J correlation Quat_C Quaternary Aromatic Carbon (e.g., C-4a) δ ~145 ppm Arom_H->Quat_C ²J or ³J correlation confirms ring fusion assignment

Caption: Key HMBC correlations for structural verification.

Field-Proven Experimental Protocols

Achieving high-quality, reproducible NMR data requires meticulous sample preparation and instrument setup.

Sample Preparation Protocol
  • Mass Measurement: Accurately weigh 5-10 mg of the purified 11-(piperazin-1-yl)dibenzo[b,f]oxazepine sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is often a good starting point. For compounds with potential solubility issues or for observing NH protons without exchange, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. [7]3. Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or sonicate the tube for 1-2 minutes to ensure the sample is fully dissolved and the solution is homogeneous.

  • Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters (300-500 MHz Spectrometer)
  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for good signal-to-noise.

  • ¹³C Acquisition:

    • Technique: Proton-decoupled (e.g., zgpg30).

    • Acquisition Time: 1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected (g) pulse programs provided by the spectrometer software (e.g., gCOSY, gHSQCEDETGPSI, gHMBCGP).

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • For HMBC, set the long-range coupling delay (e.g., D6) to optimize for correlations over a J-coupling of ~8 Hz.

Conclusion: A Synergistic Analytical Approach

The structural elucidation of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine is a clear demonstration of the power of modern analytical chemistry. While 1D NMR provides the initial blueprint, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and particularly HMBC—that allows for the unambiguous assembly of the molecular architecture. This guide has detailed the rationale behind the spectral predictions and provided the experimental framework necessary for researchers to confidently verify the structure of this important pharmaceutical scaffold. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing drug development and chemical research.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

  • Daletos, G., et al. (2016). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology. Available at: [Link]

  • PubChem. (n.d.). 11-(piperazin-1-yl)dibenzo[b,f]o[3][4]xazepine. Available at: [Link]

  • Hrynczyszyn, A., et al. (2021). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Compounds Containing 1,3 Oxazepine ring. Journal of Al-Nahrain University. Available at: [Link]

  • ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • ResearchGate. (2015). (PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Available at: [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • ResearchGate. (2014). 500-MHz ¹H NMR spectra of amoxapine and its metabolites formed by C.... Available at: [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2015). (PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Available at: [Link]

  • National Center for Biotechnology Information. (2016). Structure Elucidation of Antibiotics by NMR Spectroscopy. Available at: [Link]

  • Richardson, S. G., et al. (2017). Structural reassignment of a dibenz[b,f]o[3][4]xazepin-11(10H)-one with potent antigiardial activity. Tetrahedron Letters. Available at: [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Amoxapine-Loaded Solid Lipid Nanoparticles with Superior Preclinical Pharmacokinetics for Better Brain Delivery: LC-MS/MS and GC-MS Analysis. Available at: [Link]

  • ResearchGate. (2016). Structure Elucidation of Antibiotics by NMR Spectroscopy | Request PDF. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Mechanism of Action of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Derivatives

Abstract The 11-(piperazin-1-yl)dibenzo[b,f]oxazepine scaffold represents a significant chemotype in modern medicinal chemistry, particularly in the development of agents targeting the central nervous system. These deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 11-(piperazin-1-yl)dibenzo[b,f]oxazepine scaffold represents a significant chemotype in modern medicinal chemistry, particularly in the development of agents targeting the central nervous system. These derivatives, structurally analogous to atypical antipsychotics like clozapine, exhibit a complex polypharmacological profile that is key to their therapeutic effects and side-effect profiles. This technical guide provides a comprehensive exploration of the mechanism of action of this class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into their molecular targets, the downstream signaling pathways they modulate, and the crucial structure-activity relationships that govern their pharmacological activity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in vitro and in vivo characterization of these derivatives, empowering researchers to rigorously evaluate novel analogues.

Introduction: The Dibenzo[b,f]oxazepine Scaffold - A Privileged Structure in Neuropharmacology

The dibenzo[b,f]oxazepine tricycle is a rigid, saddle-shaped structure that serves as the foundational core for a range of biologically active molecules. The incorporation of a piperazine moiety at the 11-position introduces a versatile element for modulating physicochemical properties and receptor interactions. This chemical class has garnered substantial interest for its diverse therapeutic potential, including antipsychotic, antidepressant, anxiolytic, and even anticancer properties.

The primary therapeutic application of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives lies in their utility as atypical antipsychotic agents. Unlike typical antipsychotics which primarily act as potent dopamine D2 receptor antagonists and are often associated with extrapyramidal side effects, atypical antipsychotics exhibit a broader receptor interaction profile. This multi-target engagement is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for motor side effects. The pharmacological profile of these derivatives is often compared to that of clozapine, the archetypal atypical antipsychotic, which also features a dibenzo-diazepine core with a piperazine substituent.

This guide will systematically dissect the mechanism of action of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives, from their primary molecular interactions to their effects in preclinical behavioral models.

Molecular Mechanism of Action: A Multi-Receptor Targeting Strategy

The therapeutic efficacy of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives is not attributable to a single molecular target but rather to a finely tuned antagonism of multiple neurotransmitter receptors. This polypharmacology is a hallmark of atypical antipsychotics.

Dopamine Receptor Antagonism: Beyond Simple D2 Blockade

While antagonism of the dopamine D2 receptor is a common feature of all antipsychotic drugs, the dibenzo[b,f]oxazepine class often exhibits a more nuanced interaction with the dopamine receptor family.

  • Dopamine D2 Receptors: These derivatives typically act as antagonists at D2 receptors. However, their affinity is often moderate compared to typical antipsychotics, which is thought to contribute to the lower incidence of extrapyramidal symptoms.

  • Dopamine D4 Receptors: A key characteristic of many atypical antipsychotics, including clozapine and its analogues, is a high affinity for the dopamine D4 receptor. Antagonism at this receptor, which is highly expressed in the prefrontal cortex, is hypothesized to contribute to the cognitive-enhancing and anti-negative symptom effects of these drugs.

Serotonin Receptor Modulation: The Key to Atypicality

A defining feature of atypical antipsychotics is their potent interaction with serotonin receptors, particularly the 5-HT2A subtype.

  • Serotonin 5-HT2A Receptors: Strong antagonism at 5-HT2A receptors is a cornerstone of the mechanism of action of these derivatives. The ratio of 5-HT2A to D2 receptor affinity is often used as an indicator of atypicality. Blockade of 5-HT2A receptors in the mesocortical pathway is believed to enhance dopamine release, potentially alleviating negative symptoms and cognitive deficits. Furthermore, 5-HT2A antagonism in the nigrostriatal pathway is thought to counteract the D2 blockade-induced extrapyramidal side effects.

  • Other Serotonin Receptors: These derivatives may also interact with other serotonin receptor subtypes, such as 5-HT1A (often as partial agonists), 5-HT2C, and 5-HT7, further contributing to their complex pharmacological profile and potential therapeutic benefits in mood and cognition.

Interactions with Other Neurotransmitter Systems

The dibenzo[b,f]oxazepine scaffold and the piperazine moiety can also interact with a variety of other G-protein coupled receptors (GPCRs), which can contribute to both therapeutic effects and side effects.

  • Histamine H1 Receptors: Many of these derivatives are potent antagonists of the histamine H1 receptor. This action is largely responsible for the sedative and weight gain side effects commonly observed with atypical antipsychotics.

  • Adrenergic Receptors: Affinity for α1- and α2-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.

  • Muscarinic Receptors: Antagonism at muscarinic M1 receptors can cause anticholinergic side effects like dry mouth, blurred vision, and constipation.

The following diagram illustrates the primary receptor targets of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives and their downstream signaling consequences.

Signaling_Pathways cluster_drug 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Derivative cluster_receptors Primary Receptor Targets cluster_effects Downstream Cellular Effects cluster_outcomes Therapeutic & Side Effects Drug Derivative D2 Dopamine D2 Receptor Drug->D2 Antagonist D4 Dopamine D4 Receptor Drug->D4 Antagonist HT2A Serotonin 5-HT2A Receptor Drug->HT2A Antagonist H1 Histamine H1 Receptor Drug->H1 Antagonist AC_inhibition Inhibition of Adenylyl Cyclase D2->AC_inhibition D4->AC_inhibition PLC_inhibition Inhibition of Phospholipase C HT2A->PLC_inhibition Histamine_blockade Blockade of Histamine Signaling H1->Histamine_blockade Antipsychotic Antipsychotic Efficacy (Positive Symptoms) AC_inhibition->Antipsychotic Negative_Cognitive Improved Negative & Cognitive Symptoms AC_inhibition->Negative_Cognitive PLC_inhibition->Negative_Cognitive EPS_reduction Reduced Extrapyramidal Side Effects PLC_inhibition->EPS_reduction Sedation_WeightGain Sedation & Weight Gain Histamine_blockade->Sedation_WeightGain

Caption: Primary receptor targets and downstream signaling of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives.

Structure-Activity Relationships (SAR): Tuning Pharmacological Profiles

The pharmacological profile of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives can be significantly altered through chemical modifications to the tricyclic core and the piperazine substituent.

Table 1: Influence of Substitutions on Receptor Affinity

Position of SubstitutionType of SubstituentEffect on Receptor AffinityReference
Dibenzo[b,f]oxazepine Ring Electron-withdrawing groups (e.g., -Cl)Can increase affinity for certain receptors, such as histamine H1 and serotonin 5-HT2A. The position of the chlorine atom is critical for receptor selectivity.
Electron-donating groups (e.g., -OCH3)May alter selectivity profile.
Piperazine Ring (N4-position) Small alkyl groups (e.g., -CH3)Generally well-tolerated and can maintain high affinity for dopamine and serotonin receptors.
Bulky or polar substituentsCan decrease affinity for some receptors due to steric hindrance or altered lipophilicity.
Aryl carboxamido groupsCan lead to potent antipsychotic activity.

Experimental Protocols for Pharmacological Characterization

To elucidate the mechanism of action of novel 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives, a battery of in vitro and in vivo assays is essential. The following protocols provide a robust framework for their pharmacological evaluation.

In Vitro Assays: Determining Receptor Binding Affinities

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled antagonist, [³H]-spiperone.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • [³H]-Spiperone (specific activity ~80-120 Ci/mmol)

  • Non-labeled spiperone or haloperidol for non-specific binding determination

  • Test compounds

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation:

    • Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer.

    • Repeat the centrifugation and resuspension step.

    • Determine the protein concentration of the final membrane preparation (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of non-labeled spiperone or haloperidol (e.g., 10 µM).

    • Add [³H]-spiperone at a final concentration close to its Kd (e.g., 0.2-0.5 nM).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the GF/B filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay is analogous to the D2 binding assay but uses [³H]-ketanserin to label 5-HT2A receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human 5-HT2A receptors

  • [³H]-Ketanserin (specific activity ~60-90 Ci/mmol)

  • Non-labeled ketanserin or ritanserin for non-specific binding

  • Other materials as listed in the D2 binding assay protocol.

Protocol: The protocol is essentially the same as for the D2 receptor binding assay, with the following modifications:

  • Use cells expressing 5-HT2A receptors.

  • The radioligand is [³H]-ketanserin, typically used at a final concentration of 0.5-1.0 nM.

  • Non-specific binding is determined using a high concentration of non-labeled ketanserin or ritanserin (e.g., 1-10 µM).

Receptor_Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (Cells expressing target receptor) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) membrane_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Washing Filters filtration->washing scintillation Addition of Scintillation Cocktail washing->scintillation counting Radioactivity Counting scintillation->counting data_analysis Data Analysis (IC50 and Ki determination) counting->data_analysis end End data_analysis->end

Caption: General workflow for in vitro receptor binding assays.

In Vivo Models: Assessing Antipsychotic-like Activity

This model assesses the ability of a compound to antagonize the dopamine-mediated stereotyped behaviors (e.g., sniffing, gnawing, licking) induced by a high dose of amphetamine. This is a classic screen for D2 receptor antagonism.

Materials:

  • Male mice (e.g., C57BL/6)

  • d-Amphetamine sulfate

  • Test compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Observation cages

  • Scoring system for stereotypy

Protocol:

  • Acclimatize mice to the testing room and observation cages.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally).

  • After a specified pretreatment time (e.g., 30-60 minutes), administer a challenge dose of d-amphetamine (e.g., 5-10 mg/kg, s.c.).

  • Immediately place the mice in the observation cages.

  • Observe and score the intensity of stereotyped behavior at regular intervals (e.g., every 10 minutes for 60-90 minutes) using a standardized rating scale (e.g., 0 = asleep or stationary, 6 = continuous licking or gnawing of the cage).

  • Data Analysis: Compare the stereotypy scores of the test compound-treated groups to the vehicle-treated group. A significant reduction in stereotypy score indicates potential antipsychotic activity.

This test measures the induction of catalepsy, a state of immobility and failure to correct an externally imposed posture. It is often used to predict the propensity of a compound to cause extrapyramidal side effects.

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • Test compound

  • Vehicle

  • A horizontal bar raised a few centimeters from a surface

Protocol:

  • Administer the test compound or vehicle.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.

  • Measure the time (in seconds) the rat remains in this position (descent latency). A cut-off time is typically used (e.g., 180 seconds).

  • Data Analysis: Compare the descent latencies of the test compound-treated groups to the vehicle-treated group. A significant increase in descent latency is indicative of catalepsy. Atypical antipsychotics are expected to induce less catalepsy than typical antipsychotics at therapeutically relevant doses.

Conclusion and Future Directions

The 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives represent a rich and promising class of compounds for the development of novel therapeutics for central nervous system disorders. Their mechanism of action is characterized by a complex interplay of interactions with multiple neurotransmitter receptors, most notably dopamine D2/D4 and serotonin 5-HT2A receptors. This multi-target profile, reminiscent of clozapine, offers the potential for broad-spectrum efficacy with a favorable side-effect profile.

The experimental protocols detailed in this guide provide a robust framework for the pharmacological characterization of new analogues within this chemical series. Future research in this area should focus on:

  • Fine-tuning receptor selectivity: Synthesizing and testing novel derivatives to optimize the balance of activities at dopamine, serotonin, and other receptors to maximize therapeutic benefit and minimize side effects.

  • Exploring novel indications: Given the diverse pharmacology of this scaffold, investigating its potential in other CNS disorders such as depression, anxiety, and neurodegenerative diseases is warranted.

  • Elucidating downstream signaling pathways: Moving beyond receptor binding to investigate the intracellular signaling cascades modulated by these compounds to gain a deeper understanding of their cellular effects.

By employing a systematic approach to synthesis, in vitro profiling, and in vivo testing, the full therapeutic potential of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives can be realized.

References

  • Schmutz J. Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittelforschung. 1975 May;25(5):712-20.
  • G-protein coupled receptor (GPCR) is a key target in the development of therapeutics for various neuropsychiatric disorders. Understanding the binding affinity of compounds like 5- · Methoxytryptamine is crucial for elucidating their pharmacological profile.
Exploratory

Introduction: The Dibenzo[b,f]oxazepine Scaffold as a Privileged Core in Neuropharmacology

An In-Depth Technical Guide to the Pharmacology of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine and Its Analogs The dibenzo[b,f]oxazepine tricycle is a prominent structural motif in medicinal chemistry, serving as the founda...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacology of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine and Its Analogs

The dibenzo[b,f]oxazepine tricycle is a prominent structural motif in medicinal chemistry, serving as the foundation for a range of centrally acting therapeutic agents. Its rigid, butterfly-like conformation allows for precise spatial orientation of substituents, facilitating interactions with various neurotransmitter receptors and transporters. This guide focuses on a specific, clinically significant derivative: 11-(piperazin-1-yl)dibenzo[b,f]oxazepine. This core structure is exemplified by Amoxapine, a second-generation antidepressant with a unique pharmacological profile that bridges the gap between tricyclic antidepressants and antipsychotics.[1]

This document provides a comprehensive analysis for researchers and drug development professionals, delving into the pharmacodynamics, pharmacokinetics, structure-activity relationships (SAR), and therapeutic applications of this compound class. We will explore the molecular interactions that govern their biological effects and the experimental methodologies used to elucidate them.

Pharmacodynamics: A Dual-Action Mechanism

The therapeutic efficacy of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives, particularly Amoxapine, stems from a complex interplay with multiple neurotransmitter systems. The primary mechanism involves the modulation of monoaminergic and dopaminergic pathways.[2]

Mechanism of Action

In animal models, Amoxapine demonstrates a dual mechanism of action:

  • Monoamine Reuptake Inhibition: It inhibits the presynaptic reuptake of norepinephrine and, to a lesser extent, serotonin.[3] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission, which is a hallmark of many antidepressant drugs.

  • Dopamine Receptor Blockade: Unlike most tricyclic antidepressants, Amoxapine and its metabolites act as antagonists at dopamine D2 receptors.[1][2] This property is more characteristic of antipsychotic agents and contributes to both its therapeutic profile in psychotic depression and its potential for extrapyramidal side effects.[4]

The combination of potent norepinephrine reuptake inhibition and dopamine D2 receptor antagonism gives Amoxapine a unique profile, making it effective in treating depression, particularly when accompanied by anxiety and agitation.[1]

Receptor Binding Profile

The following table summarizes the binding affinities (Ki, in nM) of Amoxapine for various key central nervous system targets. A lower Ki value indicates a higher binding affinity.

Receptor/TransporterBinding Affinity (Ki, nM)Reference
Norepinephrine Transporter (NET)16[5]
Serotonin Transporter (SERT)58[5]
Dopamine D2 ReceptorSignificant Antagonist[1][5]
Dopamine D4 ReceptorSignificant Antagonist[1]
Serotonin 5-HT2A ReceptorSignificant Antagonist[5][6]
Serotonin 5-HT2C ReceptorSignificant Antagonist[5][6]
Serotonin 5-HT6 ReceptorSignificant Antagonist[1][5]
Serotonin 5-HT7 ReceptorSignificant Antagonist[5]
Histamine H1 ReceptorSignificant Antagonist[5]
Alpha-1 Adrenergic ReceptorSignificant Antagonist[5][6]

This broad receptor interaction profile explains the multifaceted clinical effects of Amoxapine. Its potent activity at the norepinephrine transporter is central to its antidepressant effects, while its antagonism at dopamine and various serotonin receptors contributes to its anxiolytic and antipsychotic-like properties.

Signaling Pathways

The binding of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives to their target receptors initiates a cascade of intracellular signaling events. The diagram below illustrates the principal pathways affected.

G cluster_1 Postsynaptic Neuron Amoxapine Amoxapine NET Norepinephrine Transporter (NET) Amoxapine->NET Inhibition NE Norepinephrine NE->NET D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression (Neuronal Plasticity) CREB->Gene Dopamine Dopamine Dopamine->D2R Amoxapine_post Amoxapine Amoxapine_post->D2R Antagonism

Caption: Signaling pathways modulated by Amoxapine.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical utility of a drug is critically dependent on its pharmacokinetic properties. Amoxapine is rapidly absorbed following oral administration, with peak plasma concentrations reached in approximately 90 minutes.[1][3]

Metabolism and Active Metabolites

Amoxapine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] This process is subject to genetic polymorphism, meaning that individuals who are "poor metabolizers" may have higher plasma concentrations of the drug.[1][3] Metabolism results in two major active metabolites:

  • 7-hydroxyamoxapine: A potent dopamine receptor antagonist, contributing to the neuroleptic effects.[4][5]

  • 8-hydroxyamoxapine: A more potent serotonin reuptake inhibitor than the parent compound, which helps to balance the overall serotonergic and noradrenergic activity.[5] This metabolite has a significantly longer half-life (around 30 hours) compared to the parent drug (around 8 hours), contributing to a sustained therapeutic effect.[1][3][7]

The primary route of elimination for the metabolites is through the urine as glucuronide conjugates.[3]

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for Amoxapine and its primary active metabolite.

ParameterAmoxapine8-hydroxyamoxapineReference
Time to Peak (Tmax)~1.5 hours1-3 hours[1]
Half-life (T½)~8 hours~30 hours[1][3]
Plasma Protein Binding~90%Not specified[1]
MetabolismHepatic (CYP2D6)-[1]
ExcretionRenal (as metabolites)Renal (as metabolites)[3]

Structure-Activity Relationships (SAR)

The pharmacological activity of the 11-(piperazin-1-yl)dibenzo[b,f]oxazepine class is highly dependent on its chemical structure. Modifications to the tricyclic core or the piperazine side chain can significantly alter receptor affinity and functional activity.

  • Tricyclic Core: The dibenzo[b,f]oxazepine nucleus provides the rigid framework necessary for receptor binding. The presence and position of substituents on the aromatic rings are critical. For instance, the 2-chloro substituent in Amoxapine is a key feature.

  • Piperazine Moiety: The piperazine ring at the 11-position is crucial for interaction with monoamine transporters and G-protein coupled receptors. Substitutions on the distal nitrogen of the piperazine ring can modulate the binding profile. For example, Amoxapine is the N-demethylated metabolite of the antipsychotic drug Loxapine, highlighting how a simple structural change can shift the therapeutic profile.[4][8]

The diagram below illustrates key SAR features of the 11-(piperazin-1-yl)dibenzo[b,f]oxazepine scaffold.

Caption: Key structure-activity relationships.

Experimental Protocols

To characterize the pharmacology of novel 11-(piperazin-1-yl)dibenzo[b,f]oxazepine analogs, standardized in vitro assays are essential. Below are representative protocols for determining receptor binding affinity and neurotransmitter reuptake inhibition.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing recombinant human D2 receptors.

    • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compounds dissolved in DMSO.

    • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM) to all wells.

    • Add 100 µL of the D2 receptor membrane preparation (10-20 µg protein/well) to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Norepinephrine Reuptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of norepinephrine into rat brain synaptosomes.

  • Materials:

    • Synaptosome preparation from rat hypothalamus.

    • Radiolabeled neurotransmitter: [³H]-Norepinephrine.

    • Uptake buffer: Krebs-Ringer bicarbonate buffer, pH 7.4, supplemented with glucose, pargyline, and ascorbic acid.

    • Non-specific uptake control: Desipramine (10 µM).

    • Test compounds dissolved in DMSO.

    • 96-well microplates, filtration apparatus, and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Aliquot 50 µL of the synaptosome suspension into each well of a 96-well plate.

    • Add 25 µL of uptake buffer, desipramine, or test compound to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the uptake by adding 25 µL of [³H]-Norepinephrine (final concentration ~10 nM).

    • Incubate at 37°C for 15 minutes.

    • Terminate the uptake by placing the plate on ice and adding ice-cold uptake buffer, followed by rapid filtration.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake (in the presence of desipramine) from total uptake.

    • Determine the IC₅₀ value for the test compound by plotting the percentage inhibition of specific uptake against the log concentration of the compound.

Conclusion and Future Directions

The 11-(piperazin-1-yl)dibenzo[b,f]oxazepine scaffold, exemplified by Amoxapine, represents a fascinating class of compounds with a rich and complex pharmacology. Their dual ability to inhibit norepinephrine reuptake and antagonize dopamine receptors provides a unique therapeutic profile for treating complex depressive disorders. The extensive knowledge of their receptor interactions, pharmacokinetic properties, and structure-activity relationships offers a solid foundation for the rational design of new analogs.

Future research in this area could focus on fine-tuning the receptor selectivity to enhance therapeutic efficacy while minimizing side effects. For example, developing analogs with optimized ratios of NET inhibition to D2 antagonism could lead to agents with improved tolerability, particularly concerning extrapyramidal symptoms. Furthermore, exploring the role of the active metabolites in the overall clinical profile could unveil new strategies for prodrug design or metabolite-based therapies. The continued exploration of this privileged scaffold holds significant promise for the development of next-generation therapeutics for neuropsychiatric disorders.

References

  • National Center for Biotechnology Information (2023). Amoxapine - StatPearls. NCBI Bookshelf. Available at: [Link]

  • amoxapine. (n.d.). Drugs.com. Available at: [Link]

  • Wikipedia. (2023). Amoxapine. Available at: [Link]

  • PharmaCompass. (n.d.). Amoxapine. Available at: [Link]

  • Coupet, J., Rauh, C. E., Szues-Myers, V. A., & Yunger, L. M. (1984). Pharmacokinetics of amoxapine and its active metabolites. Journal of Clinical Psychiatry, 45(8 Pt 2), 29-32. Available at: [Link]

  • Stahl, S. M. (2021). Amoxapine. In Prescriber's Guide: Stahl's Essential Psychopharmacology (7th ed.). Cambridge University Press.
  • RxList. (2022). Amoxapine (Amoxapine Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Available at: [Link]

  • Drugs.com. (2023). Amoxapine: Package Insert / Prescribing Information. Available at: [Link]

  • Schmutz, J., Hunziker, F., Stille, G., & Lauener, H. (1975). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittel-Forschung, 25(5), 712-720.
  • Neurotransmitter.net. (n.d.). Drug Reference for FDA Approved Psychiatric Drugs. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amoxapine?. Available at: [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis of Novel 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Derivatives

This guide provides an in-depth technical framework for the synthesis of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives, a class of compounds with significant potential in medicinal chemistry. Drawing from establis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the synthesis of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives, a class of compounds with significant potential in medicinal chemistry. Drawing from established synthetic strategies and practical insights, this document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

The dibenzo[b,f]oxazepine scaffold is a privileged structure, forming the core of various pharmacologically active agents. The strategic introduction of a piperazine moiety at the 11-position is a well-established method for modulating the physicochemical properties and biological activity of these compounds, often enhancing their interaction with central nervous system (CNS) targets. This guide will detail a robust and reproducible synthetic pathway, from the construction of the tricyclic core to the final derivatization and characterization.

Part 1: Strategic Approach and Retrosynthetic Analysis

A successful synthesis begins with a sound strategy. For the target 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives, a convergent approach is most efficient. This involves the initial construction of a key tricyclic intermediate, which is then coupled with various piperazine derivatives in the final step. This late-stage diversification allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

The retrosynthetic analysis reveals two critical bond disconnections:

  • The C11-N(piperazine) bond, suggesting a nucleophilic substitution reaction.

  • The amide bond within the oxazepine ring, pointing towards an intramolecular cyclization to form the core lactam structure.

Caption: Retrosynthetic pathway for the target compounds.

Part 2: Synthesis of the Dibenzo[b,f]oxazepine Core

The cornerstone of this synthesis is the robust preparation of the dibenzo[b,f]oxazepin-11(10H)-one intermediate. This lactam provides a stable yet versatile platform for subsequent chemical modifications.

Synthesis of Dibenzo[b,f]oxazepin-11(10H)-one (Lactam)

A common and effective method for constructing the dibenzo[b,f]oxazepine core involves the condensation of a 2-aminophenol with a 2-halobenzaldehyde, followed by cyclization.[1] More advanced methods, such as palladium-catalyzed intramolecular amination, have also been developed.[2]

Experimental Protocol: Two-Step Lactam Formation

  • Step 1: Condensation. To a solution of o-aminophenol (1.0 eq) in a suitable solvent such as DMSO, add a base like potassium carbonate (2.0 eq). To this mixture, add o-chlorobenzaldehyde (1.0 eq). Heat the reaction mixture at 120°C until completion (monitored by TLC).

  • Step 2: Cyclization. After cooling, the reaction mixture containing the intermediate is subjected to cyclization conditions. This can often be achieved by continued heating in DMSO or by isolating the intermediate and treating it with a palladium catalyst and a suitable ligand.

  • Work-up and Purification. The crude product is isolated by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The final lactam is purified by recrystallization or column chromatography.

Activation of the Lactam: Formation of 11-Chloro-dibenzo[b,f]oxazepine

The lactam carbonyl is not sufficiently electrophilic for direct substitution with piperazine. Therefore, it must be activated. A reliable method for this transformation is the Vilsmeier-Haack reaction, which converts the lactam to a highly reactive 11-chloro-imidoyl chloride intermediate.[3][4]

Experimental Protocol: Vilsmeier-Haack Chlorination

  • Reagent Preparation. In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF) at 0°C. Stir for 30 minutes.

  • Reaction. To the prepared Vilsmeier reagent, add a solution of dibenzo[b,f]oxazepin-11(10H)-one (1.0 eq) in anhydrous toluene.

  • Heating. The reaction mixture is then heated to reflux (typically 80-110°C) and monitored by TLC until the starting material is consumed.[5]

  • Work-up and Isolation. After cooling to room temperature, the mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the crude 11-chloro-dibenzo[b,f]oxazepine. This intermediate is often used in the next step without further purification.

Causality Note: The use of anhydrous conditions is critical, as moisture will quench the Vilsmeier reagent and lead to low yields.[5]

Part 3: Introduction of the Piperazine Moiety

With the activated 11-chloro intermediate in hand, the final step is the introduction of the desired piperazine derivative via a nucleophilic aromatic substitution (SNAr) reaction.[6]

G Start Dibenzo[b,f]oxazepin-11(10H)-one Step1 Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Step1 Intermediate 11-Chloro-dibenzo[b,f]oxazepine Step1->Intermediate Step2 Nucleophilic Substitution (Substituted Piperazine, Base) Intermediate->Step2 FinalProduct 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Derivative Step2->FinalProduct

Caption: Synthetic workflow from the lactam intermediate.

Experimental Protocol: Nucleophilic Substitution

  • Reaction Setup. In a round-bottom flask, dissolve the 11-chloro-dibenzo[b,f]oxazepine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Addition of Reagents. Add the desired substituted piperazine (1.1-1.5 eq) and a non-nucleophilic base like potassium carbonate or triethylamine (2.0 eq).

  • Heating. The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization to yield the desired 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivative.

Entry Piperazine Substituent (R) Reaction Time (h) Yield (%)
1H685
24-Methyl592
34-Ethyl588
44-(2-Hydroxyethyl)875

Table 1. Representative yields for the synthesis of various 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives.

Part 4: Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques should be employed.[7]

4.1 Spectroscopic Analysis

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the aromatic protons of the dibenzo[b,f]oxazepine core, as well as signals corresponding to the protons of the piperazine ring. The integration of these signals should be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments and the presence of the key functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Technique Characteristic Data for a Representative Derivative (R=Methyl)
¹H NMR Aromatic protons (multiplets, ~7.0-7.8 ppm), Piperazine protons (broad singlets, ~2.5-3.5 ppm), Methyl protons (singlet, ~2.3 ppm)
¹³C NMR Aromatic carbons (~120-155 ppm), Piperazine carbons (~45-55 ppm), Methyl carbon (~46 ppm)
HRMS (ESI+) Calculated m/z for C₁₈H₁₉N₃O [M+H]⁺, found value should be within ± 5 ppm.

Table 2. Summary of expected analytical data.

4.2 Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compounds. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is typically used. The purity should be >95% for biological screening.

Conclusion

The synthetic route detailed in this guide provides a reliable and adaptable methodology for the preparation of novel 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives. By following these protocols and employing rigorous analytical techniques, researchers can efficiently generate libraries of these promising compounds for drug discovery programs. The key to success lies in the careful execution of each step, particularly the anhydrous conditions required for the lactam activation, and the thorough purification of the final products.

References

  • Zaware, N., & Ohlmeyer, M. (2025). Recent advances in dibenzo[b,f][8][9]oxazepine synthesis. ResearchGate. Available at: [Link]

  • Painuly, D., et al. (2025). Synthetic pathway for synthesis of dibenz-[b,f][8][9]-oxazepine derivatives (MJ1 - MJ12). ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2009). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. Available at: [Link]

  • El-Sayed, M., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. Available at: [Link]

  • Kalhapure, R. S., et al. (2011). Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][8][9]diazepine on Kilo Scale. Semantic Scholar. Available at: [Link]

  • van der Westhuizen, C., & van der Westhuizen, J. H. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. PubMed Central. Available at: [Link]

  • Riches, A. G., et al. (2022). Structural reassignment of a dibenz[b,f][8][9]oxazepin-11(10H)-one with potent antigiardial activity. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • SciELO. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[9][10]imidazo[1,2-d][8][9]oxazepine and Benzo[f]benzo[9][10]oxazolo[3,2-d][8][9]oxazepine Derivatives. SciELO. Available at: [Link]

  • Kalhapure, R. S., et al. (2011). Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][8][9]diazepine on Kilo Scale. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. Available at: [Link]

  • Journal of the Indian Chemical Society. (n.d.). Synthesis, characterization, antimicrobial and antioxidant screening of novel oxazepines. indianchemicalsociety.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. Available at: [Link]

  • Roberts, E., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

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Exploratory

The Dibenzo[b,f]oxazepine Scaffold: A Privileged Motif in Modern Drug Discovery

The Dibenzo[b,f][1][2]oxazepine Scaffold: A Privileged Motif in Modern Drug Discovery An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The dibenzo[b,f][1][2]oxazepi...

Author: BenchChem Technical Support Team. Date: February 2026

The Dibenzo[b,f][1][2]oxazepine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzo[b,f][1][2]oxazepine scaffold, a unique tricyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry. Its rigid yet conformationally distinct three-dimensional shape allows for precise interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of dibenzo[b,f][1][2]oxazepine derivatives, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

The Architectural Advantage: Structure and Synthesis of the Dibenzo[b,f][1][2]oxazepine Core

The dibenzo[b,f][1][2]oxazepine core consists of two benzene rings fused to a central seven-membered oxazepine ring. This arrangement imparts a V-shaped, non-planar conformation, which is crucial for its interaction with biological macromolecules. The nitrogen and oxygen heteroatoms within the central ring provide sites for hydrogen bonding and further functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.

A variety of synthetic strategies have been developed to construct the dibenzo[b,f][1][2]oxazepine skeleton. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic approaches include:

  • Cyclocondensation Reactions: A common and versatile method involves the condensation of a 2-aminophenol with a 2-halobenzaldehyde derivative. This is often followed by a base-mediated intramolecular cyclization to form the seven-membered ring.[1][3]

  • Copper-Catalyzed Cross-Coupling Reactions: These methods offer an efficient route to the dibenzo[b,f][1][2]oxazepine core, often proceeding via a Smiles rearrangement, which can provide regioselectivity different from classical cross-coupling reactions.[4]

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr): This strategy involves the cyclization of a precursor containing an activated aromatic ring and a tethered nucleophile. For instance, a phenolic hydroxyl group can act as an intramolecular nucleophile, attacking a carbon atom bearing a leaving group on an adjacent aromatic ring.[5]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of dibenzo[b,f][1][2]oxazepine derivatives.[3][4]

Representative Synthetic Protocol: Synthesis of Dibenz[b,f][1][2]oxazepine (CR)

This protocol outlines a two-step synthesis of the parent dibenz[b,f][1][2]oxazepine, a potent sensory irritant also known as CR gas.[6]

Step 1: Preparation of the Schiff's Base

  • In a 500 mL two-neck round-bottom flask equipped with a condenser and mechanical stirrer, dissolve o-aminophenol (10.9 g, 0.1 mol) in methanol (250 mL).

  • To this solution, add o-chlorobenzaldehyde (14.1 g, 0.1 mol).

  • Stir the reaction mixture at room temperature. The product will start to precipitate as yellow crystals within 10 minutes.

  • Continue stirring for an additional 30 minutes to ensure the completion of the reaction.

  • Filter the precipitated product and wash with petroleum ether.

  • The crude Schiff's base can be used in the next step without further purification.

Step 2: Salt Formation and Cyclization

  • To the crude Schiff's base from the previous step, add a solution of potassium hydroxide in methanol.

  • Stir the mixture at room temperature for 30-45 minutes to form the potassium salt.

  • Remove the solvent under reduced pressure.

  • To the resulting salt, add dimethyl sulfoxide (DMSO) and heat the mixture to 120 °C with stirring for 2 hours to effect cyclization.

  • After cooling, the dibenz[b,f][1][2]oxazepine product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

A Spectrum of Biological Activities: Therapeutic Potential of Dibenzo[b,f][1][2]oxazepine Derivatives

The dibenzo[b,f][1][2]oxazepine scaffold has proven to be a versatile platform for the development of agents targeting a range of diseases. The following sections highlight key areas of biological activity.

Anticancer Activity

A significant body of research has focused on the anticancer potential of dibenzo[b,f][1][2]oxazepine derivatives. These compounds have demonstrated efficacy in inhibiting cancer cell proliferation, invasion, and migration.

Inhibition of Cancer Cell Proliferation: Many dibenzo[b,f][1][2]oxazepine derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, a series of 6,7-dihydrobenzo[f]benzo[2][7]imidazo[1,2-d][1][2]oxazepine derivatives have shown impressive antiproliferative activities against human tumor cell lines, with some compounds exhibiting significantly greater potency than the reference drug LY294002.[8]

Table 1: Antiproliferative Activity of Selected Dibenzo[b,f][1][2]oxazepine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 25 HCT-1160.016[8][9]
Compound 5b CaCo-239.6
Compound 5e SR (Leukemia)13.05[10]

Inhibition of Cancer Cell Invasion and Migration: Metastasis is a major cause of cancer-related mortality. Dibenzo[b,f]azepine-tethered isoxazoline derivatives have been shown to inhibit the invasion and migration of highly metastatic cancer cells.[11] For instance, one such derivative completely inhibited the invasion of MDA-MB-231 human breast cancer cells at a concentration of 10 µM.[11]

Neuropharmacological Activity

The dibenzo[b,f][1][2]oxazepine scaffold is a key component of several centrally acting drugs, including antipsychotics and antidepressants. This activity is often attributed to their interaction with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.

The substitution pattern on the dibenzo[b,f][1][2]oxazepine core plays a crucial role in determining receptor selectivity and pharmacological profile. For example, chlorine substitution has been shown to influence the affinity of these compounds for histamine H1 and H4 receptors, as well as the 5-HT2A serotonin receptor.[12] This highlights the potential for fine-tuning the neuropharmacological properties of these derivatives through targeted chemical modifications.

Antimicrobial Activity

Emerging research has begun to explore the antimicrobial potential of dibenzo[b,f][1][2]oxazepine derivatives. Some synthesized compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens.[13][14] The Kirby-Bauer disk diffusion method is a common initial screening technique to assess this activity. Further investigation into the structure-activity relationships is warranted to optimize the antimicrobial potency of this scaffold.

Mechanisms of Action: Elucidating the Molecular Targets

The diverse biological activities of dibenzo[b,f][1][2]oxazepine derivatives stem from their ability to interact with a range of molecular targets. Two key signaling pathways that are modulated by these compounds are the PI3K/Akt pathway and GPCR signaling cascades.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15][16][17] Several dibenzo[b,f][1][2]oxazepine derivatives have been identified as potent inhibitors of PI3K, particularly the PI3Kα isoform.[8][9] By blocking the activity of PI3K, these compounds can inhibit the downstream signaling cascade, leading to the suppression of tumor growth and induction of apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes DBO Dibenzo[b,f]oxazepine Derivative DBO->PI3K Inhibits GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Gs Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs Activates cAMP cAMP AC_Gs->cAMP PKA PKA cAMP->PKA Activates Gi Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Gq Gq PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Activates Ligand Dibenzo[b,f]oxazepine Derivative GPCR GPCR Ligand->GPCR GPCR->Gs GPCR->Gi GPCR->Gq

Figure 2: Dibenzo[b,f]oxazepine derivatives modulate various GPCR signaling pathways.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel dibenzo[b,f]o[1][2]xazepine derivatives, a variety of in vitro assays are employed. The following are representative protocols for key biological evaluations.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [9][18] Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the dibenzo[b,f]o[1][2]xazepine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Cell Migration and Invasion Assays

These assays are crucial for evaluating the antimetastatic potential of anticancer compounds. The Boyden chamber or Transwell assay is a commonly used method. [10][19] Migration Assay Protocol:

  • Seed cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in serum-free medium.

  • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Add the test compounds to both the upper and lower chambers.

  • Incubate for a period that allows for cell migration (e.g., 12-24 hours).

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).

  • Count the number of migrated cells in several microscopic fields and quantify the results.

Invasion Assay Protocol: The invasion assay is a modification of the migration assay where the Transwell membrane is coated with a layer of extracellular matrix (ECM) material, such as Matrigel®, which serves as a barrier that cells must degrade and invade. [6][20]The protocol is similar to the migration assay, with the addition of the ECM coating step before cell seeding.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of a compound. [13] Protocol:

  • Prepare a uniform lawn of the test microorganism on an agar plate.

  • Impregnate sterile paper disks with a known concentration of the dibenzo[b,f]o[1][2]xazepine derivative.

  • Place the disks on the surface of the agar plate.

  • Incubate the plate under appropriate conditions for microbial growth.

  • Measure the diameter of the zone of inhibition around each disk, which is an indicator of the compound's antimicrobial activity.

Conclusion and Future Perspectives

The dibenzo[b,f]o[1][2]xazepine scaffold represents a highly promising platform for the discovery of new therapeutic agents. Its unique structural features and synthetic accessibility have enabled the development of a diverse range of derivatives with potent and selective biological activities. The demonstrated efficacy of these compounds as anticancer agents, particularly as inhibitors of the PI3K/Akt pathway, and their established role in neuropharmacology highlight the significant potential of this scaffold.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: The synthesis of novel dibenzo[b,f]o[1][2]xazepine libraries with diverse substitution patterns will be crucial for exploring new biological targets and optimizing activity.

  • In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms underlying the observed biological effects will facilitate rational drug design and the identification of biomarkers for patient stratification.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will provide valuable insights into the key structural features required for potent and selective activity, guiding the design of next-generation dibenzo[b,f]o[1][2]xazepine-based drugs.

  • In Vivo Evaluation: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the inherent advantages of the dibenzo[b,f]o[1][2]xazepine scaffold and employing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and molecular biology, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable molecular framework.

References

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Foundational

The Quetiapine Dossier: A Deep Dive into its Metabolism and the Misattribution of an Oxazepine Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: Setting the Record Straight In the landscape of atypical antipsychotics, quetiapine stands as a cornerstone therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Setting the Record Straight

In the landscape of atypical antipsychotics, quetiapine stands as a cornerstone therapeutic agent. A comprehensive understanding of its metabolic fate is paramount for optimizing its clinical application and for the ongoing development of novel therapeutics. This guide delves into the intricate metabolic pathways of quetiapine, a dibenzothiazepine derivative. It is crucial to preface this analysis with a significant clarification: the compound 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine is not a recognized metabolite of quetiapine. The structural core of quetiapine is a dibenzo[b,f][1][2]thiazepine system, and its metabolic transformations predominantly occur on the piperazine ring and the ethoxyethanol side chain, without altering this fundamental tricycle. This document will elucidate the established metabolic profile of quetiapine and address the likely origins of the misconception regarding an oxazepine metabolite, thereby providing a scientifically rigorous and accurate resource for the research community.

I. Quetiapine: A Dibenzothiazepine Atypical Antipsychotic

Quetiapine, chemically known as 2-(2-(4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol, is widely prescribed for the treatment of schizophrenia, bipolar disorder, and as an adjunct for major depressive disorder.[3] Its therapeutic efficacy is attributed to its complex pharmacodynamic profile, involving antagonism at dopamine D2 and serotonin 5-HT2A receptors, among others.[4] The primary route of elimination for quetiapine is through extensive hepatic metabolism.[2]

II. The Metabolic Journey of Quetiapine: Key Pathways and Resultant Compounds

The biotransformation of quetiapine is a multifaceted process primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal catalyst.[2][5] To a lesser extent, CYP2D6 also contributes to its metabolism.[5] The metabolic reactions can be broadly categorized into:

  • N-dealkylation: This is a major metabolic pathway that results in the formation of N-desalkylquetiapine, more commonly known as norquetiapine .[3] This metabolite is of significant clinical interest as it is pharmacologically active.[3]

  • Hydroxylation: The dibenzothiazepine ring can undergo hydroxylation, leading to the formation of 7-hydroxyquetiapine .[6] This is another of the main active metabolites.

  • Sulfoxidation: The sulfur atom in the thiazepine ring is susceptible to oxidation, forming quetiapine sulfoxide , a major but pharmacologically inactive metabolite.[7]

  • Oxidation of the ethoxyethanol side chain: The terminal alcohol group of the side chain can be oxidized to a carboxylic acid.

In total, at least 11 metabolites have been identified through hepatic oxidation.[2] However, norquetiapine and 7-hydroxyquetiapine are the most studied due to their pharmacological activity.[6]

Figure 1: Simplified metabolic pathways of quetiapine.

III. The Pharmacological Significance of Active Metabolites

The clinical effects of quetiapine are not solely attributable to the parent drug. Its active metabolites, particularly norquetiapine, have distinct pharmacological profiles that contribute significantly to the overall therapeutic action.

MetaboliteKey Pharmacological PropertiesContribution to Clinical Effect
Norquetiapine (N-desalkylquetiapine) Potent norepinephrine reuptake inhibitor (NET inhibitor), partial 5-HT1A agonist, antagonist at presynaptic α2, 5-HT2C, and 5-HT7 receptors.[3]Believed to be a primary mediator of quetiapine's antidepressant effects.[3]
7-Hydroxyquetiapine Exhibits pharmacological activity, though its specific contribution to the overall clinical profile is less well-defined than that of norquetiapine.[8]Contributes to the overall spectrum of receptor interactions.

IV. Analytical Methodologies for Quetiapine and its Metabolites

The accurate quantification of quetiapine and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[6] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[6][7]

Exemplary LC-MS/MS Protocol Outline
  • Sample Preparation:

    • Protein precipitation of plasma samples with acetonitrile.

    • Alternatively, liquid-liquid extraction using a suitable organic solvent like methyl tert-butyl ether.[9]

    • For tissue samples, homogenization followed by solid-phase extraction may be employed.

  • Chromatographic Separation:

    • Reversed-phase C18 column.

    • Gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Electrospray ionization (ESI) in positive ion mode.

    • Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for quetiapine, norquetiapine, 7-hydroxyquetiapine, and an internal standard.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Biological_Matrix Biological Matrix (Plasma, Tissue) Extraction Extraction (Protein Precipitation or LLE) Biological_Matrix->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 2: A generalized workflow for the analysis of quetiapine and its metabolites.

V. Addressing the Misconception: The Oxazepine Moiety

The chemical structure of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine features an oxygen atom in the central seven-membered ring, distinguishing it from the sulfur-containing thiazepine ring of quetiapine and its metabolites. The likely source of this misattribution stems from the structural analogy between the two tricyclic systems and the common "11-(Piperazin-1-yl)dibenzo" core. Search algorithms may conflate these distinct chemical entities, especially when "quetiapine" is a keyword.

It is imperative for researchers to recognize that the biotransformation of quetiapine does not involve a trans-heteroatom conversion of the thiazepine ring to an oxazepine ring. Such a metabolic reaction is not a recognized pathway in human drug metabolism.

VI. Conclusion

The metabolic profile of quetiapine is well-characterized, with N-dealkylation, hydroxylation, and sulfoxidation being the primary pathways. The resulting active metabolites, norquetiapine and 7-hydroxyquetiapine, play a crucial role in the overall pharmacological effects of the drug, particularly its antidepressant properties. The compound 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine is not a metabolite of quetiapine. A precise understanding of the correct metabolic fate of quetiapine is essential for accurate pharmacological research and informed clinical practice. This guide serves to consolidate the current knowledge and rectify potential misconceptions within the scientific community.

References

  • Bakken, G. V., Rudberg, I., Molden, E., & Hermann, M. (2012). Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro. Drug Metabolism and Disposition, 40(8), 1597-1602. [Link]

  • Vignali, C., Stramesi, C., & Groppi, A. (2020). Distribution of quetiapine and metabolites in biological fluids and tissues. Journal of Pharmaceutical and Biomedical Analysis, 179, 113008. [Link]

  • Ciocotișan, I. M., Muntean, D. M., Gherman, L. M., & Vlase, L. (2025). The Influence of Multiple-Dose Oxcarbazepine on the Metabolism of Single-Dose Quetiapine. In Vivo Experiment in Rats. Acta Marisiensis - Seria Medica, 71(1). [Link]

  • DeVane, C. L., & Nemeroff, C. B. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical pharmacokinetics, 40(7), 509-522. [Link]

  • Cross, A. J., et al. (2010). Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models. British journal of pharmacology, 161(7), 1461-1472. [Link]

  • ClinPGx. (n.d.). quetiapine. Retrieved from [Link]

  • Li, K., et al. (2011). UPLC–MS–MS Analysis of Quetiapine and Its Two Active Metabolites, 7-Hydroxyquetiapine and 7-Hydroxy- N -dealkylquetiapine, in Rat Plasma and Cerebrospinal Fluid. Journal of Chromatographic Science, 49(5), 348-354. [Link]

  • Psychopharmacology Institute. (n.d.). Quetiapine Pharmacokinetics. Retrieved from [Link]

  • Kaczmarek, Ł., & Badowska-Rosłonek, K. (2005). Process for the preparation of 11-(1-piperazinyl)dibenzo b, f! 1 ,4!-thiazepine, an intermediate in the synthesis of the antipsychotic drug quetiapine. (WO2005012274A1).
  • Ciocotișan, I. M., Muntean, D. M., Gherman, L. M., & Vlase, L. (2025). The influence of multiple-dose oxcarbazepine on the metabolism of single-dose quetiapine. In vivo experiment in rats. Acta Marisiensis - Seria Medica, 71(1). [Link]

  • Flanagan, R. J., & Taylor, D. (2013). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Journal of analytical toxicology, 37(1), 19-26. [Link]

  • Ciocotișan, I. M., Muntean, D. M., Gherman, L. M., & Vlase, L. (2025). The influence of multiple-dose oxcarbazepine on the metabolism of single-dose quetiapine. In vivo experiment in rats. Acta Marisiensis - Seria Medica, 71(1). [Link]

  • Kandula, V. R., et al. (2018). Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP. Chemical Methodologies, 2(2), 141-158. [Link]

  • Waters Corporation. (2020). Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API Using the SmartMS-Enabled ACQUITY RDa Detector. [Link]

  • Ciocotișan, I. M., Muntean, D. M., Gherman, L. M., & Vlase, L. (2025). Serum Quetiapine Concentration Changes with Concomitant Oxcarbazepine Therapy in a Boy with Autism Spectrum Disorder. Acta Marisiensis - Seria Medica, 71(1). [Link]

  • López-Muñoz, F., & Álamo, C. (2013). Active metabolites as antidepressant drugs: the role of norquetiapine in the mechanism of action of quetiapine in the treatment of mood disorders. Frontiers in psychiatry, 4, 102. [Link]

  • Kandula, V. R., et al. (2012). An efficient one pot synthesis of Dibenzo [b, f][1][2] thiazepin-11[10H]. Trade Science Inc. [Link]

  • Ortega-Ruiz, M., Soria-Chacartegui, P., Villapalos-García, G., Abad-Santos, F., & Zubiaur, P. (2022). The Pharmacogenetics of Treatment with Quetiapine. Future Pharmacology, 2(3), 276-286. [Link]

  • Le Daré, B., et al. (2020). New insights into quetiapine metabolism using molecular networking. Scientific reports, 10(1), 1-11. [Link]

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Exploratory

discovery and history of dibenzo[b,f]oxazepine compounds

An In-Depth Technical Guide to the Discovery and History of Dibenzo[b,f]oxazepine Compounds For Researchers, Scientists, and Drug Development Professionals Introduction The dibenzo[b,f]oxazepine scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Dibenzo[b,f]oxazepine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzo[b,f]oxazepine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry.[1][2] Comprising a central seven-membered oxazepine ring fused to two benzene rings, this structure serves as the core of a diverse range of biologically active compounds.[3][4][5] Its unique, non-planar, butterfly-like conformation endows it with the ability to interact with a variety of biological targets, leading to applications ranging from riot control agents to therapeutics for cancer and central nervous system disorders.[3] This guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for this important class of compounds, offering valuable insights for professionals in drug discovery and development.

Early Discoveries and the Dawn of a New Scaffold

The journey of the broader family of dibenzo-seven-membered heterocycles began with the synthesis of the related dibenzo[b,f]oxepine core. The first documented synthesis was achieved in 1911 by Pschorr and Knöffler.[3] Since this pioneering work, the dibenzo[b,f]oxepine and the subsequently developed dibenzo[b,f]oxazepine scaffolds have become important frameworks in medicinal chemistry, with derivatives being identified in several medicinally relevant plants.[1][3]

The development of synthetic routes to the dibenzo[b,f]oxazepine ring system was a critical step in unlocking its potential. Early and foundational methods for constructing this tricyclic system often relied on classical cyclization strategies.

Core Structure of Dibenzo[b,f]oxazepine

Caption: General structure of the dibenzo[b,f]oxazepine ring system.

Foundational Synthetic Strategies

The construction of the dibenzo[b,f]oxazepine core has been approached through various synthetic routes, with intramolecular cyclization being a cornerstone.

Intramolecular Nucleophilic Aromatic Substitution (SNA_r)

A prevalent and robust method for synthesizing the dibenzo[b,f]oxazepine ring system is through intramolecular nucleophilic aromatic substitution (SNA_r).[6] This strategy typically involves the condensation of a 2-aminophenol with a 2-halobenzaldehyde derivative. The resulting intermediate possesses a phenolic hydroxyl group that acts as an intramolecular nucleophile, attacking the halogen-bearing carbon on the adjacent aromatic ring to form the central seven-membered ring.[6][7]

Experimental Protocol: Synthesis via SNAr

A notable example of this approach was developed by Gutch and Acharya for the synthesis of dibenz[b,f][4][6]oxazepine (CR), a potent lachrymatory agent.[7]

  • Condensation: Equimolar amounts of a substituted 2-aminophenol and a substituted 2-chlorobenzaldehyde are condensed.[7]

  • Salt Formation: The resulting condensed product is treated with a base, such as potassium carbonate, to form the corresponding potassium salt.[7]

  • Cyclization: The salt is then cyclized in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) to yield the target dibenzo[b,f]oxazepine.[7] This method has been successfully applied to prepare various substituted derivatives.[7]

The Smiles Rearrangement

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution reaction, has also been a valuable tool in the synthesis of dibenzo[b,f]oxazepines.[6] This rearrangement involves the migration of an aryl group from a heteroatom to a neighboring nucleophilic center. A copper-catalyzed one-pot synthesis that proceeds via a Smiles rearrangement has been developed, offering a distinct regioselectivity compared to classical cross-coupling reactions.[6]

Evolution of Synthetic Methodologies

Over the decades, the synthetic toolbox for accessing dibenzo[b,f]oxazepines has expanded significantly, driven by the demand for novel derivatives with improved pharmacological profiles.[4][5]

Synthetic_Evolution cluster_modern Advancements in Synthesis Classical Classical Methods (e.g., SNAr, Smiles Rearrangement) Modern Modern Methods Copper Copper-Catalyzed Cyclization Classical->Copper Microwave Microwave-Assisted Synthesis Classical->Microwave Multi Multi-Component Reactions Classical->Multi TNIK_Pathway Wnt Wnt Signaling BetaCatenin β-catenin Pathway Wnt->BetaCatenin TNIK TNIK CRC Colorectal Cancer Cell Proliferation & Migration TNIK->CRC BetaCatenin->TNIK DBO_Inhibitor Dibenzo[b,f]oxazepine Derivative (e.g., 21k) DBO_Inhibitor->TNIK

Caption: Inhibition of the TNIK pathway by a dibenzo[b,f]oxazepine derivative in colorectal cancer.

Conclusion and Future Perspectives

The history of dibenzo[b,f]oxazepine compounds is a testament to the enduring importance of heterocyclic chemistry in drug discovery. From its initial synthesis to its development as a versatile pharmacophore, this scaffold has continuously provided a foundation for new chemical entities with significant biological activities. The ongoing development of innovative synthetic methodologies promises to further expand the accessible chemical space of dibenzo[b,f]oxazepine derivatives. Future research will likely focus on leveraging these advanced synthetic tools to design and create novel compounds with enhanced potency, selectivity, and pharmacokinetic properties for a wide range of therapeutic targets, ensuring the continued relevance of this remarkable heterocyclic system.

References

  • Discovery of 3,4-Dihydrobenzo[ f]\o[4][6]xazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. (2022). Journal of Medicinal Chemistry, 65(3), 1786-1807. Available from: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2022). Molecules, 27(19), 6289. Available from: [Link]

  • Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f]\o[4][6]xazepine synthesis. Heterocyclic Communications, 20(5), 251-256. Available from: [Link]]xazepine_synthesis

  • A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. (2014). Heterocyclic Communications, 20(5), 251-256. Available from: [Link]]xazepine_synthesis

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2022). Molecules, 27(19), 6289. Available from: [Link]

  • Olivera, R., Sanmartin, R., Churruca, F., & Domínguez, E. (2004). DIBENZO[bf]OXEPINES: SYNTHESES AND APPLICATIONS. A REVIEW. Organic Preparations and Procedures International, 36(4), 303-346. Available from: [Link]

  • Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. (2024). RSC Advances, 14(28), 20087-20095. Available from: [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[ b , f ]oxepines. (2023). ChemistrySelect, 8(45). Available from: [Link]

  • ChemInform Abstract: Recent Advances in Dibenzo[b,f]\o[4][6]xazepine Synthesis. (2015). ChemInform, 46(13). Available from: [Link]]xazepine_synthesis

Sources

Foundational

A Theoretical and Computational Chemistry Deep Dive into 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine: A Methodological Whitepaper

Abstract This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine, a significant heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine, a significant heterocyclic scaffold in medicinal chemistry. Recognizing the limited availability of specific computational studies on this parent compound, this whitepaper establishes a robust framework for its investigation, drawing upon established protocols for its derivatives. We will explore the application of quantum chemical calculations, molecular docking, and molecular dynamics simulations to elucidate the structural, electronic, and interactive properties of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate the discovery and optimization of novel therapeutics based on the dibenzo[b,f]oxazepine core.

Introduction: The Dibenzo[b,f]oxazepine Scaffold - A Privileged Structure in Neuropharmacology

The dibenzo[b,f]oxazepine tricycle is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous psychoactive drugs. Its rigid, butterfly-like conformation provides a unique three-dimensional arrangement for substituent presentation to biological targets. The introduction of a piperazine moiety at the 11-position, as in 11-(piperazin-1-yl)dibenzo[b,f]oxazepine, offers a versatile handle for modulating physicochemical properties and receptor interactions. Derivatives of this scaffold have shown a wide range of biological activities, including antidepressant, analgesic, and antimicrobial effects.[1] Notably, substituted analogs have been investigated as potent ligands for various G-protein coupled receptors (GPCRs), such as histamine (H1R, H4R) and serotonin (5-HT2A) receptors.[1][2]

Computational and theoretical studies are indispensable for understanding the subtle structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds. This guide will outline a systematic computational workflow to predict the properties and interactions of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine, providing a foundational methodology for future research.

Quantum Chemical Calculations: Unveiling the Electronic Landscape

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These properties, in turn, dictate its reactivity, stability, and interaction potential.

Rationale for DFT in Drug Discovery

DFT provides a favorable balance between computational cost and accuracy for molecules of this size. It allows for the calculation of a wide range of molecular properties, including:

  • Optimized Geometry: The most stable three-dimensional conformation.

  • Electronic Distribution: Electron density, electrostatic potential, and dipole moment, which are crucial for understanding non-covalent interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's susceptibility to nucleophilic and electrophilic attack.

  • Spectroscopic Properties: Prediction of IR and NMR spectra to aid in experimental characterization.

Step-by-Step Protocol for DFT Calculations
  • Structure Preparation:

    • Draw the 2D structure of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Calculation Setup:

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: B3LYP is a widely used and well-validated hybrid functional for organic molecules.

    • Basis Set: 6-31G(d,p) is a suitable basis set for initial geometry optimization and electronic property calculations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

    • Solvation Model: To simulate a physiological environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) with water as the solvent is recommended.

    • Calculation Type:

      • Opt for geometry optimization.

      • Freq to confirm the optimized structure is a true minimum (no imaginary frequencies).

      • Pop=NBO for Natural Bond Orbital analysis to study charge distribution and hyperconjugative interactions.

  • Analysis of Results:

    • Molecular Electrostatic Potential (MEP) Mapping: Visualize the MEP surface to identify regions of positive (electron-deficient) and negative (electron-rich) potential, which are key to understanding intermolecular interactions.

    • FMO Analysis: Analyze the energy gap between HOMO and LUMO. A smaller energy gap suggests higher reactivity. Visualize the spatial distribution of these orbitals.

Below is a DOT script to visualize the workflow for quantum chemical calculations.

G cluster_input Input Preparation cluster_dft DFT Calculation cluster_analysis Analysis 2D_Structure 2D Structure Drawing 3D_Generation 3D Structure Generation & Initial Optimization 2D_Structure->3D_Generation DFT_Setup Setup Calculation (Functional, Basis Set, Solvent) 3D_Generation->DFT_Setup Geometry_Optimization Geometry Optimization DFT_Setup->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation MEP_Analysis Molecular Electrostatic Potential Frequency_Calculation->MEP_Analysis FMO_Analysis Frontier Molecular Orbitals Frequency_Calculation->FMO_Analysis NBO_Analysis Natural Bond Orbital Analysis Frequency_Calculation->NBO_Analysis

Caption: Workflow for Quantum Chemical Calculations.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For 11-(piperazin-1-yl)dibenzo[b,f]oxazepine and its analogs, key targets include GPCRs involved in neurotransmission.[1][2]

Target Selection and Preparation
  • Target Identification: Based on literature for related compounds, relevant targets include the human histamine H1 receptor, serotonin 5-HT2A receptor, and dopamine D2 receptor.[2]

  • Structure Retrieval: Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, a high-quality homology model can be used.

  • Receptor Preparation:

    • Remove water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign protonation states for titratable residues at physiological pH.

    • Repair any missing side chains or loops.

    • Define the binding site, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

Step-by-Step Protocol for Molecular Docking
  • Ligand Preparation:

    • Use the DFT-optimized geometry of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine.

    • Assign partial charges using a suitable method (e.g., Gasteiger charges).

    • Define rotatable bonds.

  • Docking Simulation:

    • Software: AutoDock Vina, Glide, GOLD, or similar programs.

    • Grid Box Generation: Define a grid box that encompasses the entire binding site of the receptor.

    • Docking Algorithm: Run the docking simulation. Most algorithms use a genetic algorithm or a similar stochastic method to explore the conformational space of the ligand within the binding site.

    • Scoring Function: The program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each predicted pose.

  • Analysis of Results:

    • Binding Pose Analysis: Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the binding pocket.

    • Scoring Function Interpretation: Compare the docking scores of different ligands to rank their potential binding affinities. It is important to note that docking scores are best used for relative comparisons rather than as absolute predictors of affinity.

The following DOT script illustrates the molecular docking workflow.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (from PDB) Grid_Generation Grid Box Generation Receptor_Prep->Grid_Generation Ligand_Prep Ligand Preparation (Optimized Geometry) Run_Docking Run Docking Algorithm Ligand_Prep->Run_Docking Grid_Generation->Run_Docking Pose_Analysis Binding Pose & Interaction Analysis Run_Docking->Pose_Analysis Score_Analysis Scoring & Ranking Run_Docking->Score_Analysis

Caption: Workflow for Molecular Docking Studies.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Molecular Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations allow for the study of the system's evolution over time. This provides insights into the stability of the binding pose, the role of solvent, and conformational changes in both the ligand and the receptor.

Rationale for MD Simulations

MD simulations are crucial for:

  • Assessing Binding Stability: Determining if the docking pose is stable over a nanosecond timescale.

  • Refining Binding Poses: Allowing the ligand and receptor to mutually adapt, potentially revealing more favorable interactions.

  • Calculating Binding Free Energy: Using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of binding affinity.

  • Understanding Allosteric Effects: Investigating how ligand binding at one site can influence the receptor's conformation at a distant site.

Step-by-Step Protocol for MD Simulations
  • System Setup:

    • Start with the best-ranked pose from molecular docking.

    • Place the ligand-receptor complex in a periodic box of explicit solvent (e.g., TIP3P water).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Software: GROMACS, AMBER, NAMD, or similar packages.

    • Force Fields: Use a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand using tools like Antechamber or CGenFF.

    • Minimization: Perform energy minimization to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate the pressure while restraining the protein and ligand.

    • Production Run: Run the simulation for a sufficient length of time (typically 100-500 ns) without restraints to observe the system's behavior.

  • Analysis of Trajectories:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified in docking.

    • Binding Free Energy Calculation: Use MM/PBSA or MM/GBSA on snapshots from the trajectory to calculate the binding free energy.

The following diagram outlines the MD simulation workflow.

G cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Trajectory Analysis Initial_Complex Docked Ligand-Receptor Complex Solvation Solvation & Ionization Initial_Complex->Solvation Parameterization Force Field Parameterization Solvation->Parameterization Minimization Energy Minimization Parameterization->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production_Run Production MD Run Equilibration->Production_Run RMSD_RMSF RMSD & RMSF Analysis Production_Run->RMSD_RMSF Interaction_Analysis Interaction Analysis Production_Run->Interaction_Analysis Free_Energy Binding Free Energy Calculation Production_Run->Free_Energy

Caption: Workflow for Molecular Dynamics Simulations.

Quantitative Data from Related Studies

While specific data for the parent compound is scarce, studies on its derivatives provide valuable benchmarks. For instance, chlorinated derivatives of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine have shown high affinities for various GPCRs.

Compound DerivativeTarget ReceptorBinding Affinity (pKi)Reference
7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][2][3]oxazepineHuman H1R8.11[1]
7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][2][3]oxazepineHuman H4R7.55[1]
3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][2][3]oxazepineHuman H1R9.23[1]
3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][2][3]oxazepineHuman 5-HT2A8.74[1]

These data highlight the high potency of this scaffold and suggest that 11-(piperazin-1-yl)dibenzo[b,f]oxazepine is a promising candidate for targeting these receptors. Computational studies on the parent compound would be instrumental in deconvoluting the electronic and steric effects of substituents on receptor affinity and selectivity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational workflow for the in-depth study of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine. By employing a combination of quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain profound insights into its electronic structure, binding modes, and dynamic behavior. The protocols detailed herein, supported by findings from studies on related derivatives, provide a solid foundation for future investigations.

Future work should focus on applying these methodologies to the parent compound and a systematically designed library of new derivatives. The integration of these computational predictions with experimental validation will undoubtedly accelerate the development of novel therapeutics based on the versatile dibenzo[b,f]oxazepine scaffold.

References

  • Naporra, F., Gobleder, S., Wittmann, H. J., Spindler, J., Bodensteiner, M., Bernhardt, G., Hübner, H., Gmeiner, P., Elz, S., & Strasser, A. (2016). Dibenzo[b,f][2][3]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological Research, 113(Pt A), 610–625. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Analytical Methods for the Sensitive Detection of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

Abstract This comprehensive application note provides detailed protocols for the quantitative analysis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, a primary metabolite of the tetracyclic antidepressant Amoxapine. The ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, a primary metabolite of the tetracyclic antidepressant Amoxapine. The accurate measurement of this analyte in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations.[1] This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step to ensure robust and reproducible results.

Introduction: The Analytical Imperative for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

11-(Piperazin-1-yl)dibenzo[b,f]oxazepine is a key metabolite of Amoxapine, a tetracyclic antidepressant used in the management of major depressive disorder. Amoxapine itself is the N-demethylated derivative of the antipsychotic drug, Loxapine.[1][2] The therapeutic and potential toxic effects of Amoxapine are attributed not only to the parent drug but also to its active metabolites, including 8-hydroxyamoxapine and 7-hydroxyamoxapine.[1][3] The piperazine-containing metabolite, 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, plays a significant role in the overall pharmacological profile of the drug.

The development of sensitive and selective analytical methods is paramount for several reasons:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of Amoxapine and to correlate drug and metabolite concentrations with therapeutic outcomes and adverse effects.[1]

  • Therapeutic Drug Monitoring (TDM): To optimize patient dosing regimens, ensuring drug concentrations are within the therapeutic window to maximize efficacy and minimize toxicity.[4]

  • Toxicology and Forensic Analysis: To investigate cases of overdose or drug-related fatalities, where accurate quantification in various biological matrices is essential.[4][5]

  • Drug Development and Bioequivalence Studies: To support the development of new formulations and to compare the bioavailability of generic versus innovator drug products.[1]

This guide provides two robust and validated analytical approaches for the determination of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine: a highly sensitive and specific LC-MS/MS method and a reliable GC-MS method.

Overview of Analytical Strategies

The choice of analytical technique for the quantification of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range.[6] It is particularly well-suited for complex biological matrices like plasma and urine. The selectivity of tandem mass spectrometry (MS/MS) minimizes interferences from endogenous matrix components.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds.[4][7] For non-volatile compounds like tricyclic antidepressants and their metabolites, derivatization is often required to improve their volatility and chromatographic properties. GC-MS offers excellent chromatographic resolution and is a cost-effective alternative to LC-MS/MS for certain applications.[8][9]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While less sensitive and specific than mass spectrometry-based methods, HPLC-UV can be a viable option for applications where higher concentrations of the analyte are expected, such as in pharmaceutical formulations.[8][9] Its simplicity and lower cost make it an attractive option for routine quality control analysis.

This application note will focus on the more sensitive and specific mass spectrometry-based methods, LC-MS/MS and GC-MS.

Application Note I: LC-MS/MS Method for Ultrasensitive Quantification in Human Plasma

This section details a robust and high-throughput LC-MS/MS method for the determination of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine in human plasma. The method is based on a simple protein precipitation extraction, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Principle of the LC-MS/MS Method

The method involves the extraction of the analyte and an internal standard (IS) from a plasma sample via protein precipitation. The supernatant is then injected into a reversed-phase HPLC system for chromatographic separation. The analyte and IS are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[1]

Materials and Reagents
  • Analyte: 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine reference standard

  • Internal Standard (IS): 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine-d8 or a structurally similar compound like Amoxapine-d4.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium formate.

  • Biological Matrix: Drug-free human plasma.

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at flow rates from 0.2 to 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatography Data System: Software for instrument control, data acquisition, and processing.

Experimental Workflow and Protocol

Protein precipitation is a simple and effective method for removing the majority of proteins from biological samples.[10] Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping the analyte of interest in solution.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 300 µL Acetonitrile containing Internal Standard plasma->add_is vortex Vortex for 1 minute add_is->vortex centrifuge Centrifuge at 10,000 x g for 10 minutes at 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of acetonitrile containing the internal standard at an appropriate concentration.[1]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization depending on the specific instrumentation used.

ParameterRecommended SettingRationale
HPLC Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for tricyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 3 minutesA rapid gradient allows for high-throughput analysis.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Injection Volume 5 µLA small injection volume minimizes matrix effects.
Column Temperature 40°CImproves peak shape and reproducibility.
Ionization Mode ESI PositiveThe piperazine moiety is readily protonated.
MRM Transitions To be determined by infusion of the analyte and ISSpecific precursor-to-product ion transitions provide high selectivity.
Collision Energy To be optimized for each transitionEnsures efficient fragmentation of the precursor ion.
Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[11] The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[12]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Based on published methods for similar compounds, the following performance characteristics can be expected:[2][6]

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Accuracy 85-115% (90-110% for non-LLOQ)
Precision (%CV) < 15% (< 20% for LLOQ)
LOQ 1 ng/mL
Recovery > 85%

Application Note II: GC-MS Method for the Determination in Biological Matrices

This section describes a GC-MS method for the analysis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. This method involves liquid-liquid extraction and derivatization to enhance the volatility of the analyte.

Principle of the GC-MS Method

The analyte is first extracted from the biological matrix using a liquid-liquid extraction (LLE) procedure.[4] The extract is then derivatized to block the polar functional groups and increase the volatility of the analyte. The derivatized sample is then injected into a gas chromatograph for separation, followed by detection using a mass spectrometer.

G cluster_gc GC-MS Analytical Workflow sample_prep Sample Preparation (Liquid-Liquid Extraction) derivatization Derivatization sample_prep->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: General Workflow for GC-MS Analysis.

Materials and Reagents
  • Analyte and Internal Standard: As in the LC-MS/MS method.

  • Extraction Solvents: n-Hexane, Isoamyl alcohol.

  • pH Adjustment: Sodium hydroxide solution.

  • Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylating agent.

  • Reconstitution Solvent: Ethyl acetate.

Instrumentation
  • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Data System: Software for instrument control and data analysis.

Experimental Workflow and Protocol

LLE is a classic sample preparation technique that separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases.[10]

Step-by-Step Protocol:

  • To 1 mL of plasma, add the internal standard and 1 mL of 1M sodium hydroxide to basify the sample.

  • Add 5 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).

  • Vortex for 5 minutes and then centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate.

Derivatization is often necessary for GC-MS analysis of polar compounds to improve their thermal stability and chromatographic behavior.[8]

Step-by-Step Protocol:

  • To the reconstituted extract, add 50 µL of MSTFA.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of compounds.
Injector Temperature 280°CEnsures complete volatilization of the derivatized analyte.
Oven Program Start at 150°C, ramp to 300°C at 15°C/minA temperature gradient to separate the analyte from other matrix components.
Carrier Gas Helium at 1 mL/minInert carrier gas for GC.
Injection Mode SplitlessTo maximize the amount of analyte reaching the column for trace analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS.
Scan Mode Selected Ion Monitoring (SIM)For enhanced sensitivity and selectivity by monitoring characteristic ions.

References

  • Gupta, R. N. (1980). Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ionization mass spectrometry. Clinical Chemistry, 26(8), 1201-1204. [Link]

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  • Samanidou, V. F., Nazyropoulou, C., & Kovatsi, L. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Separations, 6(2), 24. [Link]

  • Samanidou, V. F., Nazyropoulou, C., & Kovatsi, L. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia.pub. [Link]

  • Mercolini, L., Protti, M., & Rudge, J. (2021). Development and Validation of a Method for the Detection and Quantification of Antidepressants and Antipsychotics in Bone Samples by GC-MS. Journal of Analytical Toxicology, 45(9), 1037-1045. [Link]

  • Samanidou, V. F., Nazyropoulou, C., & Kovatsi, L. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. ResearchGate. [Link]

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  • Cooper, T. B., & Kelly, R. G. (1979). Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography. Journal of Pharmaceutical Sciences, 68(2), 216-219. [Link]

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Application

Application Notes and Protocols for In Vitro Profiling of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine (Amoxapine)

Introduction: Unraveling the Complex Pharmacology of Amoxapine 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, commonly known as Amoxapine, is a second-generation antidepressant of the dibenzoxazepine class.[1] Structurally re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Complex Pharmacology of Amoxapine

11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, commonly known as Amoxapine, is a second-generation antidepressant of the dibenzoxazepine class.[1] Structurally related to the antipsychotic loxapine, Amoxapine possesses a complex and multifaceted pharmacological profile that underpins its therapeutic efficacy and side-effect profile.[2] Its clinical action is primarily attributed to its potent inhibition of norepinephrine reuptake and, to a lesser extent, serotonin reuptake.[3] Furthermore, Amoxapine and its active metabolites act as antagonists at a wide array of G-protein coupled receptors (GPCRs), including serotonin, dopamine, adrenergic, and histamine receptors.[1][4] One of its major active metabolites, 7-hydroxyamoxapine, is a particularly potent dopamine D2 receptor antagonist, contributing a neuroleptic dimension to its activity profile.[4]

These application notes provide a comprehensive suite of in vitro assays designed to meticulously characterize the binding affinity, functional activity, and potential liabilities of Amoxapine or its analogues. The protocols are tailored for researchers in pharmacology, drug discovery, and neuroscience, offering robust methodologies to dissect the compound's interactions with its key molecular targets.

Pharmacological Target Profile of Amoxapine

A thorough understanding of a compound's activity begins with quantifying its affinity for various molecular targets. The equilibrium dissociation constant (Kᵢ) is a critical parameter for this assessment. The table below summarizes the reported binding affinities of Amoxapine for its principal targets.

TargetBinding Affinity (Kᵢ, nM)Target Class
Norepinephrine Transporter (NET)16Monoamine Transporter
Serotonin Transporter (SERT)58Monoamine Transporter
Dopamine D2 Receptor8.2Gᵢ-coupled GPCR
Dopamine D4 Receptor6.0Gᵢ-coupled GPCR
Serotonin 5-HT₂ₐ Receptor0.5 - 2.1Gₒ-coupled GPCR
Serotonin 5-HT₂꜀ Receptor1.5 - 5.0Gₒ-coupled GPCR
Serotonin 5-HT₆ Receptor7.3Gₛ-coupled GPCR
Serotonin 5-HT₇ Receptor17Gₛ-coupled GPCR
Histamine H₁ Receptor1.5 - 20Gₒ-coupled GPCR
α₁-Adrenergic Receptor19Gₒ-coupled GPCR
(Data compiled from multiple sources, including the IUPHAR/BPS Guide to PHARMACOLOGY and Wikipedia).[4][5]

Section 1: Receptor Binding Affinity Profiling

Core Principle: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[6] These assays measure the ability of an unlabeled compound (the "competitor," e.g., Amoxapine) to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[7]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Receptor Source (e.g., Cell Membranes, Tissue Homogenates) Incubation Incubate Components: Receptor + Radioligand + Competitor (Allow to reach equilibrium) Membrane->Incubation Radioligand Radioligand (e.g., [³H]-Spiperone for D₂) Radioligand->Incubation Amoxapine Test Compound (Amoxapine, serial dilutions) Amoxapine->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the Kᵢ of Amoxapine for a specific GPCR target (e.g., Dopamine D₂ receptor).

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., D₂).

  • Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

  • Test Compound: 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine (Amoxapine) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Filtration System: 96-well filter plates (e.g., GF/C) and a vacuum manifold.[7]

  • Scintillation Cocktail & Counter.

Procedure:

  • Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a pre-determined optimal concentration.

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells (final volume typically 200-250 µL):

    • Total Binding (TB): Assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding (NSB): Assay buffer, radioligand, NSB control compound, and receptor membranes.

    • Competition: Serial dilutions of Amoxapine, radioligand, and receptor membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.[7]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.[7]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of Amoxapine.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Section 2: Functional Characterization at GPCR Targets

Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are essential to determine the compound's effect on receptor-mediated signaling.[8] Amoxapine is primarily an antagonist at its GPCR targets.

Gₒ-Coupled Receptors (e.g., 5-HT₂ₐ, 5-HT₂꜀)

Core Principle: Gₒ-coupled receptors, upon activation, stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8][9] This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators.[10] An antagonist, like Amoxapine, will block the Ca²⁺ release induced by a known agonist.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Serotonin) Receptor 5-HT₂ Receptor (Gq-coupled) Agonist->Receptor Activates Amoxapine Amoxapine (Antagonist) Amoxapine->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release

Caption: Gq signaling pathway leading to calcium mobilization.

Protocol 2: Calcium Mobilization Assay for Antagonist Activity

Objective: To determine the potency of Amoxapine in blocking agonist-induced calcium flux at Gₒ-coupled receptors.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ).

  • Culture Medium: Standard cell culture medium (e.g., DMEM) with supplements.

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.[9]

  • Agonist: A known agonist for the target receptor (e.g., Serotonin for 5-HT₂ₐ).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: Equipped with an injection system (e.g., FlexStation® 3, FLIPR).[11][12]

Procedure:

  • Cell Plating: Seed the cells into the assay plate and culture overnight to form a confluent monolayer.[11]

  • Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 30-60 minutes at 37°C, allowing the dye to enter the cells.[13]

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of Amoxapine (or vehicle control) to the wells and incubate for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation & Reading: Place the assay plate into the fluorescence plate reader. Initiate reading and inject a pre-determined concentration of the agonist (typically the EC₈₀) into all wells.

  • Measurement: Continuously record the fluorescence intensity before and after agonist addition. The change in fluorescence is proportional to the change in intracellular calcium concentration.[11]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, setting the response in the absence of Amoxapine (agonist only) as 100% and the response with no agonist as 0%.

    • Plot the percent inhibition against the log concentration of Amoxapine.

    • Use non-linear regression to calculate the IC₅₀ value.

Gᵢ/Gₛ-Coupled Receptors (e.g., D₂, 5-HT₆)

Core Principle: Gᵢ and Gₛ proteins exert opposing control over the enzyme adenylyl cyclase (AC). Gₛ activation stimulates AC to produce cyclic AMP (cAMP), while Gᵢ activation inhibits AC, leading to a decrease in cAMP levels.[14][15] To measure the inhibitory effect of a Gᵢ-coupled receptor antagonist like Amoxapine, the system is first stimulated with an agent like forskolin, which directly activates adenylyl cyclase, to generate a measurable baseline of cAMP.[14] The antagonist's ability to block an agonist from inhibiting this forskolin-stimulated cAMP production is then quantified.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Dopamine) Receptor D₂ Receptor (Gi-coupled) Agonist->Receptor Activates Amoxapine Amoxapine (Antagonist) Amoxapine->Receptor Blocks Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Forskolin Forskolin Forskolin->AC Activates

Caption: Gᵢ signaling pathway and its effect on cAMP levels.

Protocol 3: cAMP Assay for Gᵢ Antagonist Activity

Objective: To quantify the antagonist effect of Amoxapine at Gᵢ-coupled receptors.

Materials:

  • Cell Line: A cell line stably expressing the human receptor of interest (e.g., Dopamine D₂).

  • Agonist: A known agonist for the target receptor (e.g., Quinpirole for D₂).

  • Stimulant: Forskolin.

  • cAMP Assay Kit: A commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.[14][16]

  • Assay Buffer/Lysis Reagent: As provided in the kit.

Procedure:

  • Cell Stimulation: Plate cells and grow overnight. On the day of the assay, pre-incubate the cells with serial dilutions of Amoxapine for a specified period.

  • Agonist & Forskolin Addition: Add a mixture of the agonist (at its EC₈₀ concentration) and a fixed concentration of forskolin to the wells. Incubate for a defined time (e.g., 30 minutes) at 37°C to allow for modulation of cAMP levels.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit. This releases the intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection steps according to the manufacturer's protocol (e.g., for HTRF, add the d2-labeled cAMP and the anti-cAMP cryptate antibody).[17]

  • Reading: Incubate as required by the kit, then read the plate on a compatible plate reader (e.g., HTRF-compatible reader). The signal will be inversely proportional to the amount of cAMP produced.[17]

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log concentration of Amoxapine.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Section 3: Monoamine Transporter Inhibition Assays

Core Principle: Monoamine transporters (like NET and SERT) are responsible for clearing neurotransmitters from the synaptic cleft.[18] Inhibition of these transporters increases the synaptic concentration of the neurotransmitter. In vitro, this inhibitory activity can be measured by assessing the compound's ability to block the uptake of a labeled substrate (either radioactive or fluorescent) into cells engineered to express the specific transporter.[19][20]

G cluster_presynaptic Presynaptic Neuron Terminal cluster_synapse Synaptic Cleft Transporter Monoamine Transporter (NET or SERT) Substrate_in Substrate (Intracellular) Transporter->Substrate_in Substrate_out Fluorescent Substrate (Extracellular) Substrate_out->Transporter Uptake Amoxapine Amoxapine (Inhibitor) Amoxapine->Transporter Blocks

Caption: Mechanism of monoamine transporter inhibition.

Protocol 4: Fluorescent Substrate Uptake Inhibition Assay

Objective: To measure the potency of Amoxapine as an inhibitor of the norepinephrine (NET) and serotonin (SERT) transporters.

Materials:

  • Cell Lines: HEK293 cells stably expressing either human NET (hNET) or human SERT (hSERT).

  • Fluorescent Substrate: A commercially available fluorescent substrate that is a substrate for monoamine transporters (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).

  • Reference Inhibitors: A known potent inhibitor for each transporter (e.g., Desipramine for NET, Fluoxetine for SERT).

  • Assay Buffer: HBSS or similar physiological buffer.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Plating: Seed the hNET or hSERT expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Compound Incubation: Wash the cells with assay buffer. Add serial dilutions of Amoxapine or a reference inhibitor to the appropriate wells and incubate for 10-20 minutes at room temperature or 37°C.

  • Substrate Addition: Add the fluorescent substrate to all wells to initiate the uptake reaction.

  • Uptake Incubation: Incubate the plate for a predetermined period (e.g., 10-30 minutes) to allow for substrate uptake. The duration should be within the linear range of uptake.

  • Signal Termination (if required): Depending on the kit, a wash step or the addition of a masking solution may be required to stop the uptake and quench the extracellular fluorescence.

  • Reading: Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Define 100% uptake as the signal in vehicle-treated wells and 0% uptake as the signal in wells with a high concentration of the respective reference inhibitor.

    • Plot the percent inhibition of uptake against the log concentration of Amoxapine.

    • Calculate the IC₅₀ value using non-linear regression.

Section 4: In Vitro Safety & Off-Target Liability Profiling

hERG Potassium Channel Assay

Core Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[21] Inhibition of the hERG channel can prolong the QT interval, creating a risk for life-threatening arrhythmias like Torsades de Pointes.[22] Therefore, assessing a compound's activity at the hERG channel is a mandatory step in safety pharmacology. Automated patch-clamp electrophysiology is the standard high-throughput method for this assessment.[22]

Protocol Overview: Automated Patch-Clamp hERG Assay

  • Cell System: A cell line (e.g., CHO or HEK) stably expressing the hERG channel is used.

  • Electrophysiology: Cells are automatically captured on a planar patch-clamp chip. A whole-cell recording configuration is established.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current.[23]

  • Compound Application: Increasing concentrations of Amoxapine are applied to the cells, and the effect on the hERG current is recorded.

  • Data Analysis: The magnitude of the current inhibition at each concentration is measured, and an IC₅₀ value is determined to quantify the compound's inhibitory potency.[23]

Monoamine Oxidase (MAO) Inhibition Assay

Core Principle: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catabolize monoamine neurotransmitters.[24] While Amoxapine is not considered a significant MAO inhibitor, this should be confirmed experimentally.[2] Fluorometric assays provide a rapid method to screen for MAO inhibition. These assays use a non-fluorescent substrate that is converted into a highly fluorescent product by MAO activity. A decrease in fluorescence in the presence of the test compound indicates inhibition.[25]

Protocol Overview: Fluorometric MAO-A/B Inhibition Assay

  • Enzyme Source: Recombinant human MAO-A or MAO-B enzymes.

  • Assay Components: The assay is performed in a microplate format containing the enzyme, a fluorogenic substrate (e.g., kynuramine), and serial dilutions of Amoxapine or a control inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[24]

  • Incubation: The reaction is incubated at 37°C.

  • Detection: The fluorescence generated by the product is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the percent inhibition caused by Amoxapine is used to determine an IC₅₀ value.

Conclusion

The in vitro assays detailed in these notes provide a comprehensive framework for characterizing the pharmacological activity of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. By systematically evaluating its binding affinity at key receptors, its functional impact on their signaling pathways, its ability to inhibit critical neurotransmitter transporters, and its potential off-target liabilities, researchers can build a detailed and predictive profile of the compound's actions. This multi-assay approach is fundamental for structure-activity relationship studies, lead optimization, and understanding the molecular mechanisms that drive both the therapeutic benefits and potential adverse effects of this complex drug.

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Method

application of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine in CNS drug discovery

An Application Guide to 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine (Amoxapine) in Central Nervous System Drug Discovery Introduction 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, more commonly known as Amoxapine, is a dibenzox...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine (Amoxapine) in Central Nervous System Drug Discovery

Introduction

11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, more commonly known as Amoxapine, is a dibenzoxazepine derivative that has been a subject of significant interest in neuropharmacology.[1][2] Clinically established as a second-generation antidepressant, its utility in CNS drug discovery extends far beyond this initial indication due to its complex and multifaceted mechanism of action.[3][4] Amoxapine is the N-demethylated metabolite of the antipsychotic drug loxapine, which contributes to its unique pharmacological profile, blending antidepressant and neuroleptic properties.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Amoxapine's applications as a critical research tool. We will delve into its mechanism of action, provide detailed protocols for its use as a reference compound in key in vitro and in vivo assays, and explore its role in validating new targets for a range of CNS disorders.

Pharmacological Profile: A Multi-Target Agent

Amoxapine's therapeutic and research value stems from its ability to modulate multiple neurotransmitter systems. Unlike highly selective agents, its broad-spectrum activity makes it an invaluable tool for studying the complex interplay of pathways involved in neuropsychiatric conditions.

Mechanism of Action

Amoxapine's primary effects are mediated through two core mechanisms:

  • Neurotransmitter Reuptake Inhibition: It is a potent inhibitor of norepinephrine (NE) reuptake and a moderate inhibitor of serotonin (5-HT) reuptake.[4][5] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT) on presynaptic neurons, Amoxapine increases the synaptic concentration of these key monoamines, a hallmark of many antidepressant drugs.

  • Receptor Antagonism: Amoxapine exhibits significant antagonist activity at several postsynaptic receptors, a characteristic that distinguishes it from many other antidepressants.[4][5] It is a notable antagonist of dopamine D2 receptors, which underlies its antipsychotic-like properties.[3][4][7] Additionally, it blocks several serotonin receptor subtypes, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7, as well as histamine H1 and alpha-1 adrenergic receptors.[5]

The contribution of its active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, is crucial to its overall effect. 7-hydroxyamoxapine is a more potent dopamine receptor antagonist, enhancing the neuroleptic profile, while 8-hydroxyamoxapine is a stronger serotonin reuptake inhibitor, balancing the monoamine modulation.[5][8]

Amoxapine_MoA cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Amoxapine Amoxapine NET Norepinephrine Transporter (NET) Amoxapine->NET Inhibits SERT Serotonin Transporter (SERT) Amoxapine->SERT Inhibits NE Norepinephrine (Increased) NET->NE Reuptake Serotonin Serotonin (Increased) SERT->Serotonin Reuptake D2R Dopamine D2 Receptor HT2AR Serotonin 5-HT2A Receptor HT6R Serotonin 5-HT6 Receptor Amoxapine_post Amoxapine Amoxapine_post->D2R Antagonizes Amoxapine_post->HT2AR Antagonizes Amoxapine_post->HT6R Antagonizes CNS_Drug_Discovery_Workflow start Novel Compound Synthesis invitro_binding In Vitro Receptor Binding Assays (Protocol 1) start->invitro_binding invitro_functional In Vitro Functional Assays (Protocol 2) invitro_binding->invitro_functional Hits with Target Affinity invivo_behavior In Vivo Behavioral Models (Protocol 3) invitro_functional->invivo_behavior Functionally Active Hits pk_pd Pharmacokinetic & Pharmacodynamic Studies invivo_behavior->pk_pd Efficacious Compounds optimization Lead Optimization pk_pd->optimization optimization->start Iterative SAR end Preclinical Candidate optimization->end amoxapine_ref Amoxapine as Reference Compound amoxapine_ref->invitro_binding amoxapine_ref->invitro_functional amoxapine_ref->invivo_behavior

Caption: A typical CNS drug discovery and validation workflow.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls, using Amoxapine as a reference standard.

Protocol 1: In Vitro Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor using [³H]-Spiperone as the radioligand and Amoxapine as a reference competitor.

Rationale: This assay quantifies the direct interaction between a compound and its target receptor. A competitive binding format is highly efficient for screening and characterizing novel ligands. [9][10]The choice of [³H]-Spiperone is based on its high affinity and selectivity for the D2 receptor.

Materials:

  • HEK293 cells stably expressing human D2 receptors

  • Cell membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol)

  • Reference Compound: Amoxapine

  • Non-specific binding (NSB) agent: Haloperidol (10 µM)

  • 96-well plates, filter mats (GF/B), scintillation fluid, microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the resulting pellet (cell membranes) in assay buffer and determine protein concentration via Bradford or BCA assay. Store at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): 50 µL assay buffer + 50 µL [³H]-Spiperone (final concentration ~0.5 nM, at its Kd) + 100 µL membrane homogenate (20-40 µg protein).

    • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL [³H]-Spiperone + 100 µL membrane homogenate.

    • Competition Binding: 50 µL of test compound or Amoxapine (at 10-12 serial dilutions, e.g., 1 pM to 10 µM) + 50 µL [³H]-Spiperone + 100 µL membrane homogenate.

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Harvesting & Detection:

    • Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester.

    • Wash the filters 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mat, place it in a sample bag with scintillation fluid, and count radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor (test compound or Amoxapine).

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

Objective: To determine the functional potency (IC₅₀) of a test compound as an antagonist at the human D2 receptor.

Rationale: The D2 receptor is a Gi/o-coupled GPCR. [11]Its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist, like Amoxapine, will block this agonist-induced decrease. This assay measures a direct physiological consequence of receptor binding. [12] Materials:

  • CHO-K1 cells stably expressing human D2 receptors

  • Assay medium: DMEM/F12 with 0.1% BSA

  • D2 Receptor Agonist: Quinpirole

  • Reference Antagonist: Amoxapine

  • Forskolin (to stimulate adenylyl cyclase and generate a measurable cAMP signal)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Plating:

    • Seed CHO-D2 cells into a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.

  • Compound Addition:

    • Remove culture medium and replace with 50 µL of assay medium.

    • Add 25 µL of test compound or Amoxapine at various concentrations (e.g., 1 pM to 10 µM).

    • Incubate for 30 minutes at 37°C.

  • Agonist Challenge:

    • Add 25 µL of a solution containing both Forskolin (final concentration ~10 µM) and Quinpirole (final concentration at its EC₈₀, e.g., 100 nM).

    • Controls: Include wells with (a) vehicle only, (b) Forskolin only (max signal), and (c) Forskolin + Quinpirole (min signal).

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the signal from "Forskolin only" wells to 100% and "Forskolin + Quinpirole" wells to 0%.

    • Plot the normalized response (%) against the log concentration of the antagonist (test compound or Amoxapine).

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration of antagonist that restores 50% of the inhibited signal.

Protocol 3: In Vivo Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of a test compound.

Rationale: The FST is a widely used behavioral model for screening potential antidepressant drugs. [13]It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time, which is interpreted as a reduction in depressive-like behavior. [13][14] Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Transparent cylindrical tank (25 cm height, 10 cm diameter)

  • Water at 23-25°C, filled to a depth of 15 cm

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Reference Drug: Amoxapine (e.g., 10 mg/kg)

  • Video recording and analysis software

Procedure:

  • Acclimation:

    • House animals in the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Divide mice into groups (n=8-12 per group): Vehicle, Amoxapine (10 mg/kg), and Test Compound (at various doses).

    • Administer compounds via intraperitoneal (i.p.) injection 60 minutes before the test.

  • Pre-Swim Session (Day 1 - Optional but Recommended):

    • Place each mouse individually into the water-filled cylinder for 15 minutes. This is a habituation session to reduce variability.

    • Remove, dry thoroughly, and return the mouse to its home cage.

  • Test Session (Day 2):

    • Place each mouse individually into the cylinder for a 6-minute session.

    • Record the entire session with a video camera.

  • Behavioral Scoring:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water. Scoring can be done manually by a blinded observer or with automated software.

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the test compound and Amoxapine groups to the vehicle control group.

    • A significant decrease in immobility time compared to the vehicle group indicates antidepressant-like activity.

Conclusion

11-(Piperazin-1-yl)dibenzo[b,f]oxazepine (Amoxapine) is a pharmacologically complex agent whose value in CNS drug discovery is well-established. Its multi-target profile, encompassing both neurotransmitter reuptake inhibition and potent receptor antagonism, makes it an indispensable tool. Whether used as a positive control in preclinical models of depression and psychosis, a reference compound for characterizing novel multi-target ligands, or a pharmacological probe to uncover new therapeutic pathways for neurodegenerative diseases, Amoxapine provides a robust and clinically relevant benchmark for researchers in the field. The protocols provided herein offer a validated framework for integrating this compound into modern CNS drug discovery workflows.

References

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Sources

Application

protocol for synthesizing 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine derivatives

An Application Note for the Synthesis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The dibenzo[b,f]oxazepine scaffold is a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzo[b,f]oxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several key therapeutic agents. Derivatives, particularly those substituted at the 11-position with a piperazine moiety, exhibit significant pharmacological activities, including antidepressant and antipsychotic properties.[1][2][3] Amoxapine, a well-known antidepressant, is a prominent example of this structural class.[1][4] This document provides a detailed, experience-driven guide to the synthesis of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives. The protocol is structured around a robust and widely applicable three-stage synthetic strategy: construction of the core dibenzo[b,f]oxazepin-11(10H)-one, activation of the 11-position via chlorination, and subsequent coupling with piperazine. We will delve into the causality behind procedural choices, address common challenges, and discuss modern catalytic alternatives to ensure a comprehensive and practical guide for researchers in drug discovery and development.

Introduction: The Significance of the Dibenzo[b,f]oxazepine Core

The tricyclic dibenzo[b,f]oxazepine system is a cornerstone in the development of centrally acting agents. Its rigid, butterfly-like conformation allows for precise interactions with various receptors in the central nervous system. The incorporation of a piperazine ring at the 11-position has proven to be a particularly fruitful strategy, yielding compounds with a wide range of biological activities.[5] These derivatives often act as potent inhibitors of serotonin and norepinephrine reuptake and can exhibit antagonist activity at dopamine receptors.[4] The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, making it an attractive target for the development of novel therapeutics.[1]

Overall Synthetic Strategy

The most common and reliable pathway to the target compounds involves a linear three-part sequence. This approach prioritizes the early construction of the complex tricyclic core, followed by functionalization at the chemically active 11-position.

  • Part I: Cyclization - Formation of the dibenzo[b,f]oxazepin-11(10H)-one lactam ring.

  • Part II: Activation - Conversion of the lactam carbonyl into a reactive lactim chloride (11-chloro intermediate).

  • Part III: Substitution - Coupling of the 11-chloro intermediate with piperazine or its derivatives.

G cluster_0 Part I: Core Synthesis cluster_1 Part II: Activation cluster_2 Part III: Coupling A Starting Materials (e.g., 2-Phenoxyaniline derivative) B Dibenzo[b,f]oxazepin-11(10H)-one A->B Intramolecular Cyclization C 11-Chlorodibenzo[b,f]oxazepine B->C Chlorination (e.g., POCl₃) E Target Molecule: 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine C->E Nucleophilic Substitution or Pd-Catalyzed Coupling D Piperazine D->E Buchwald_Hartwig pd0 Pd(0)L₂ complex1 Ar-Pd(II)(L)₂-X pd0->complex1 oxidative_add oxidative_add Oxidative Addition reductive_elim Reductive Elimination deprotonation Base-mediated Deprotonation complex3 Ar-Pd(II)(L)₂(Amido) complex2 [Ar-Pd(II)(L)₂(Amine)]⁺X⁻ complex1->complex2 complex2->complex3 deprotonation complex3->pd0 reductive_elim product Ar-Amine (Final Product) complex3->product arx Ar-X (11-Chloro Intermediate) arx->oxidative_add amine Amine (Piperazine) amine->complex2 base Base base->deprotonation

Sources

Method

Application Notes and Protocols for Evaluating the Cytotoxicity of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

Introduction: Contextualizing the Cytotoxicity Assessment of a Key Dibenzo[b,f]oxazepine Moiety 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine is a tricyclic heterocyclic compound that shares a core structure with several well...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Cytotoxicity Assessment of a Key Dibenzo[b,f]oxazepine Moiety

11-(Piperazin-1-yl)dibenzo[b,f]oxazepine is a tricyclic heterocyclic compound that shares a core structure with several well-known atypical antipsychotic drugs, such as clozapine and amoxapine. This compound is often studied as a significant metabolite or impurity in the manufacturing of these pharmaceuticals. Given that the parent compounds are associated with potential side effects, including hepatotoxicity and, in the case of clozapine, a risk of agranulocytosis, a thorough understanding of the cytotoxic profile of their metabolites is of paramount importance in drug safety and development.[1][2][3][4] In vitro cytotoxicity assays provide a critical first-tier assessment to probe the potential for a compound to cause cellular damage and to elucidate the underlying mechanisms of toxicity.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to meticulously evaluate the cytotoxic potential of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. The protocols herein are designed to be robust and self-validating, offering insights into different facets of cellular health, including metabolic activity, membrane integrity, apoptosis, and oxidative stress.

Strategic Selection of In Vitro Models: The Rationale for Cell Line Choice

The selection of an appropriate cell line is a critical step that dictates the relevance and translatability of in vitro cytotoxicity data.[6] Since atypical antipsychotics are primarily metabolized in the liver and exert their therapeutic and potential adverse effects within the central nervous system (CNS), the following human cell lines are recommended for a comprehensive assessment of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine cytotoxicity.

Cell LineTissue of OriginKey Characteristics & Rationale for Use
HepG2 Human Liver CarcinomaExhibits many characteristics of primary hepatocytes, including metabolic enzyme activity (e.g., cytochrome P450s). Ideal for assessing potential hepatotoxicity and the role of metabolic activation in cytotoxicity.
SH-SY5Y Human NeuroblastomaPossesses neuronal characteristics and can be differentiated into a more mature neuron-like phenotype. Suitable for evaluating neurotoxicity and the compound's effects on CNS-relevant cells.[7]
THLE-2 Human Liver EpithelialA non-tumorigenic, immortalized cell line that provides a model for normal hepatocyte function and is useful for studying drug-induced liver injury.[3][4]
U-937 Human MonocyticA useful model for studying hematotoxicity, particularly relevant given the association of the parent compound, clozapine, with agranulocytosis.

A Multi-Parametric Approach to Cytotoxicity Assessment

A single assay is often insufficient to capture the complexity of drug-induced cell death. A battery of assays, each interrogating a different cellular process, provides a more complete and mechanistic understanding of a compound's cytotoxic profile. This guide details protocols for assays that, when used in concert, can distinguish between different modes of cell death, such as apoptosis and necrosis.[1]

Figure 1. A logical workflow for the comprehensive cytotoxic evaluation of a test compound, starting with broad viability screens and progressing to more mechanistic and detailed analyses.

Section 1: Assessment of Metabolic Viability via MTT Assay

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is a robust and widely used initial screen for cytotoxicity.

Protocol: MTT Assay

Materials:

  • 96-well flat-bottom sterile microplates

  • 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine stock solution (in DMSO)

  • Complete cell culture medium appropriate for the chosen cell line

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to the desired concentration (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 1 x 10^4 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine in complete medium from the stock solution. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis:

Calculate the percentage of cell viability for each treatment concentration using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Section 2: Quantifying Cell Lysis with the Lactate Dehydrogenase (LDH) Assay

Principle of the Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[8] The LDH assay measures the activity of this released enzyme, providing a quantitative measure of cell lysis and cytotoxicity.[3]

Protocol: LDH Cytotoxicity Assay

Materials:

  • Cell culture supernatant from the compound-treated plates (from the MTT assay or a parallel experiment)

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • 96-well flat-bottom microplates

  • Lysis buffer (provided in the kit, for maximum LDH release control)

  • Stop solution (provided in the kit)

  • Microplate reader capable of measuring absorbance at 490-520 nm

Procedure:

  • Prepare Controls:

    • Maximum LDH Release: In a few control wells (with cells but no test compound), add 10 µL of lysis buffer 45 minutes before the end of the incubation period.

    • Spontaneous LDH Release: Use vehicle-treated cells.

    • Background Control: Use cell-free medium.

  • Sample Collection:

    • At the end of the compound treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light. A color change will develop in wells with LDH activity.

  • Stop Reaction and Measure:

    • Add 50 µL of the stop solution to each well.

    • Gently shake the plate to mix.

    • Measure the absorbance at 490 nm (or as recommended by the kit) within 1 hour.

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Figure 2. Step-by-step workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Section 3: Detecting Apoptosis through Caspase-3/7 Activation

Principle of the Assay

A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. These enzymes cleave specific cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol: Luminescent Caspase-3/7 Assay

Materials:

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • Multi-channel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine in opaque-walled 96-well plates as described in the MTT assay protocol. Use a volume of 100 µL per well.

  • Assay Reagent Preparation and Addition:

    • Prepare the caspase-glo reagent according to the manufacturer's instructions.

    • Equilibrate the plate and the reagent to room temperature.

    • Add 100 µL of the prepared reagent directly to each well.

  • Incubation:

    • Mix the contents by placing the plate on an orbital shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate luminometer.

Data Analysis:

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold change in luminescence relative to the vehicle control.

Fold Change = Luminescence of Treated Cells / Luminescence of Vehicle Control Cells

Section 4: Monitoring Oxidative Stress by Measuring Reactive Oxygen Species (ROS)

Principle of the Assay

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a common mechanism of drug-induced toxicity. This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol: Cellular ROS Assay

Materials:

  • Black, clear-bottom 96-well plates

  • H2DCFDA solution (or other suitable ROS probe)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Positive control (e.g., Tert-Butyl Hydroperoxide, TBHP)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and treat with the test compound as previously described.

  • Probe Loading:

    • At the end of the treatment period, remove the culture medium.

    • Wash the cells once with pre-warmed HBSS.

    • Add 100 µL of the ROS probe (e.g., 10 µM H2DCFDA in HBSS) to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Remove the probe solution and wash the cells again with pre-warmed HBSS.

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Data Analysis:

Calculate the fold change in ROS production relative to the vehicle control after subtracting the background fluorescence from unstained cells.

Fold Change in ROS = (Fluorescence of Treated Cells - Background) / (Fluorescence of Vehicle Control Cells - Background)

Section 5: High-Content Imaging for Multiparametric Cytotoxicity Profiling

Rationale and Advantage

High-Content Imaging (HCI) integrates automated fluorescence microscopy with quantitative image analysis to simultaneously measure multiple parameters of cell health in individual cells.[9] This powerful technique can provide detailed insights into the mechanisms of cytotoxicity by assessing changes in cell number, nuclear morphology (a key indicator of apoptosis), membrane permeability, mitochondrial membrane potential, and oxidative stress on a cell-by-cell basis.

Conceptual Workflow
  • Cell Culture and Treatment: Cells are cultured and treated in optically clear multi-well plates (e.g., 96- or 384-well).

  • Staining: After treatment, cells are stained with a cocktail of fluorescent dyes. A typical combination could include:

    • Hoechst 33342: A nuclear stain to count cells and assess nuclear condensation and fragmentation.

    • Propidium Iodide (PI) or similar: A dye that enters cells with compromised membranes, staining the nuclei of necrotic or late apoptotic cells.

    • MitoTracker Red CMXRos or TMRM: A dye that accumulates in active mitochondria, allowing for the measurement of mitochondrial membrane potential.

    • CellROX Green: A probe to detect oxidative stress.

  • Image Acquisition: The plate is placed in a high-content imaging system, which automatically acquires images from each well across multiple fluorescent channels.

  • Image Analysis: Sophisticated software identifies individual cells and nuclei, and measures various features, such as fluorescence intensity, cell size and shape, and nuclear morphology.

HCI_Pathway cluster_outputs Multiparametric Data Output TreatedCells Treated Cells in Microplate Stained with Fluorescent Probes ImagingSystem High-Content Imager Automated Image Acquisition TreatedCells->ImagingSystem ImageAnalysis Software Analysis Cell Segmentation Feature Extraction Quantification ImagingSystem->ImageAnalysis CellCount Cell Viability ImageAnalysis->CellCount NucMorph Nuclear Morphology (Apoptosis) ImageAnalysis->NucMorph MemPerm Membrane Permeability (Necrosis) ImageAnalysis->MemPerm MitoPot Mitochondrial Health ImageAnalysis->MitoPot ROS_HCI Oxidative Stress ImageAnalysis->ROS_HCI

Sources

Application

Application Notes &amp; Protocols: A Guide to Preclinical Evaluation of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Using Rodent Models

Prepared by: Gemini, Senior Application Scientist Abstract The dibenzo[b,f]oxazepine scaffold is a cornerstone in the development of antipsychotic medications, with compounds like clozapine and loxapine demonstrating sig...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The dibenzo[b,f]oxazepine scaffold is a cornerstone in the development of antipsychotic medications, with compounds like clozapine and loxapine demonstrating significant clinical efficacy.[1][2] This guide provides a comprehensive framework for the preclinical evaluation of a related novel compound, 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. Structurally analogous to established atypical antipsychotics, this molecule is hypothesized to modulate dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of schizophrenia and bipolar disorder.[3] This document details the rationale for selecting specific animal models and provides step-by-step protocols for assessing the compound's potential efficacy in treating positive symptoms, cognitive deficits, and mania-like behaviors. The methodologies are designed for researchers, scientists, and drug development professionals aiming to characterize the neuropsychopharmacological profile of this and similar compounds.

Introduction: The Rationale for Preclinical Investigation

11-(Piperazin-1-yl)dibenzo[b,f]oxazepine belongs to a class of tricyclic compounds that have yielded some of the most effective treatments for severe psychiatric disorders.[4] The defining characteristic of "atypical" antipsychotics is a pharmacological profile that typically includes potent antagonism of serotonin type 2A (5-HT2A) receptors alongside dopamine type 2 (D2) receptor blockade.[5] This dual action is believed to contribute to their efficacy against a broader range of symptoms and a reduced liability for extrapyramidal side effects compared to first-generation or "typical" antipsychotics.[6]

Given the structural similarity of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine to these established agents, it is critical to employ a battery of validated animal models to elucidate its therapeutic potential. Animal models, while not perfectly replicating human psychiatric disorders, provide invaluable, quantifiable endpoints to predict clinical efficacy and understand the underlying mechanisms of action.[7] This guide focuses on pharmacologically-induced and behavioral models that are highly predictive of antipsychotic and mood-stabilizing activity.[6][8]

Hypothesized Mechanism of Action

The therapeutic effects of atypical antipsychotics are primarily attributed to their modulation of dopamine and serotonin neurotransmission in key brain circuits (e.g., mesolimbic and mesocortical pathways). The diagram below illustrates this hypothesized mechanism.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles D2_Receptor D2 Receptor DA_Vesicle->D2_Receptor DA Release HT_Vesicle Serotonin Vesicles HT2A_Receptor 5-HT2A Receptor HT_Vesicle->HT2A_Receptor 5-HT Release Signaling Downstream Signaling Cascade D2_Receptor->Signaling HT2A_Receptor->Signaling Effect Normalization of Neural Activity (Antipsychotic Effect) Signaling->Effect Compound 11-(Piperazin-1-yl) dibenzo[b,f]oxazepine Compound->D2_Receptor Antagonism Compound->HT2A_Receptor Antagonism

Caption: Hypothesized dual antagonism of D2 and 5-HT2A receptors.

Recommended Animal Models & Protocols

The selection of animal models should be strategic, aiming to cover the primary symptom clusters of psychosis and mania. We recommend a tiered approach, starting with models of high predictive validity for general antipsychotic action and progressing to more specific models of cognitive enhancement or mood stabilization.

Models for Schizophrenia-Like Positive Symptoms

Rationale: Positive symptoms, such as hallucinations and delusions, are linked to hyperdopaminergic activity in the mesolimbic pathway.[7] Pharmacological models that induce a hyperdopaminergic state in rodents, leading to measurable behavioral changes like hyperactivity, are highly effective in screening for antipsychotic potential.[9]

This model assesses the ability of a test compound to block the locomotor-activating effects of a dopamine-releasing agent, amphetamine. Its predictive validity for D2 receptor antagonism is excellent.[10]

  • Materials:

    • Test Compound: 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

    • Vehicle (e.g., 0.5% Tween 80 in saline)

    • Positive Control: Haloperidol (0.5 mg/kg) or Olanzapine (1.5 mg/kg)

    • Challenge Agent: D-amphetamine sulfate (1.5 mg/kg)

    • Male Sprague-Dawley rats (250-300g)

    • Open-field activity chambers equipped with infrared beams

  • Procedure:

    • Habituation: Place rats individually into the activity chambers and allow them to habituate for 60 minutes.

    • Pre-treatment: Administer the test compound, vehicle, or positive control via intraperitoneal (IP) injection. Dosing should be determined from prior tolerability studies.

    • Incubation: Return animals to their home cages for the appropriate pre-treatment time (e.g., 30 minutes for IP).

    • Challenge: Administer D-amphetamine (or saline for baseline control groups) via IP injection.

    • Data Acquisition: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) in 5-minute bins for 90 minutes.

    • Analysis: Compare the total activity counts of the test compound + amphetamine group to the vehicle + amphetamine group. A significant reduction indicates potential antipsychotic efficacy.

Model for Sensorimotor Gating Deficits

Rationale: A core deficit in schizophrenia is the inability to filter out irrelevant sensory information, a process known as sensorimotor gating. This can be measured in both humans and rodents using the prepulse inhibition (PPI) of the acoustic startle reflex.[11][12] Deficits in PPI are reliably induced by dopamine agonists, and reversal of these deficits is a strong predictor of clinical antipsychotic efficacy, including for atypical agents like clozapine.[6][12]

  • Materials:

    • Test Compound, Vehicle, Positive Control (e.g., Clozapine, 5 mg/kg)

    • Challenge Agent: Apomorphine HCl (0.5 mg/kg), dissolved in saline with 0.1% ascorbic acid.

    • Male Wistar rats (275-325g)

    • Startle response chambers (e.g., SR-LAB)

  • Procedure:

    • Pre-treatment: Administer the test compound, vehicle, or positive control (IP).

    • Incubation: Allow a 30-minute pre-treatment interval.

    • Challenge: Administer apomorphine (or vehicle) via subcutaneous (SC) injection. Allow a 10-minute absorption period.

    • Testing Session:

      • Place the rat in the startle chamber and allow a 5-minute acclimation period with 65 dB background white noise.

      • The session consists of a series of trials:

        • Pulse-alone trials: A 120 dB, 40 ms noise burst.

        • Prepulse + Pulse trials: A prepulse (e.g., 73 dB, 20 ms) presented 100 ms before the 120 dB pulse.

        • No-stimulus trials: Background noise only.

      • The session should begin and end with 5 pulse-alone trials. The main block should consist of a pseudo-randomized presentation of all trial types.

    • Analysis: Calculate PPI as follows: % PPI = 100 - [(Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-Alone Trial) * 100] Compare the %PPI in the test compound + apomorphine group to the vehicle + apomorphine group. A significant restoration of PPI indicates efficacy.

Model for Mania-Like Symptoms

Rationale: Manic episodes in bipolar disorder are characterized by hyperactivity and increased energy.[8] The administration of ouabain, a Na+/K+-ATPase inhibitor, directly into the cerebral ventricles of rats produces a robust and lasting hyperlocomotor state that is sensitive to mood stabilizers and some antipsychotics.[13][14]

  • Materials:

    • Test Compound, Vehicle, Positive Control (e.g., Lithium Chloride, Haloperidol)[13][14]

    • Challenge Agent: Ouabain (dissolved in artificial cerebrospinal fluid - aCSF)

    • Male Sprague-Dawley rats with surgically implanted intracerebroventricular (ICV) cannulae.

    • Open-field activity chambers.

  • Procedure:

    • Pre-treatment: Administer the test compound, vehicle, or positive control daily for a set period (e.g., 7 days) to model prophylactic treatment.[13]

    • ICV Infusion: On the test day, following the final drug pre-treatment, infuse ouabain (e.g., 1 µL over 1 minute) or aCSF via the ICV cannula.

    • Data Acquisition: Place animals in the open-field chambers immediately after infusion and record locomotor activity for at least 60 minutes. Some studies follow activity for several days.[8]

    • Analysis: Compare locomotor activity in the test compound + ouabain group to the vehicle + ouabain group. A significant attenuation of hyperactivity suggests anti-manic potential.

Integrated Experimental Workflow & Data Summary

A systematic approach is crucial for generating reliable and interpretable data. The following workflow outlines a logical progression for characterizing a novel compound like 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine.

Caption: A streamlined workflow for preclinical psychoactive drug evaluation.

Summary of Models and Endpoints

The table below summarizes the recommended models for a comprehensive initial evaluation.

Model Target Symptom/Disorder Animal Species Primary Behavioral Endpoint Positive Control
Amphetamine HyperlocomotionSchizophrenia (Positive Symptoms)RatTotal distance traveled / Beam breaksHaloperidol, Olanzapine
Apomorphine-Disrupted PPISchizophrenia (Sensorimotor Gating)Rat% Prepulse InhibitionClozapine, Risperidone
Ouabain-Induced HyperactivityBipolar Disorder (Mania)RatTotal distance traveled / RearingLithium, Haloperidol[13]
Dosing and Administration Considerations
Compound Example Dose Range (mg/kg) Route of Admin. Vehicle Notes
11-(Piperazin-1-yl)dibenzo[b,f]oxazepine1 - 30IP, PO, SC0.5% Tween 80 in SalineDose-range finding studies are essential.
D-amphetamine sulfate1.5IP0.9% SalineFreshly prepared.
Apomorphine HCl0.5SCSaline + 0.1% Ascorbic AcidProtect from light.
Ouabain10 nmol/ratICVArtificial CSFRequires stereotaxic surgery.

Conclusion

The protocols outlined in this guide provide a robust and validated framework for the initial preclinical characterization of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. By systematically evaluating its effects in models of psychosis and mania, researchers can generate a comprehensive efficacy profile. Positive results in these assays—specifically, the attenuation of amphetamine-induced hyperlocomotion, the reversal of apomorphine-disrupted PPI, and the reduction of ouabain-induced hyperactivity—would provide strong evidence for its potential as a novel atypical antipsychotic or mood-stabilizing agent, warranting further investigation into its effects on cognitive and negative symptoms, as well as its safety and metabolic profile.

References

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  • Antipsychotic - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

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  • Clozapine induces perineuronal net remodeling in a developmental mouse model exhibiting schizophrenia-relevant phenotypes. (2025). Neuropsychopharmacology, 50(13), 2026–2039. [Link]

  • Recent advances in dibenzo[b,f][15][16]oxazepine synthesis. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Geyer, M. A., & Ellenbroek, B. (2003). Animal behavior models of the mechanisms underlying antipsychotic atypicality. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 27(7), 1071–1079. [Link]

  • El-Mallakh, R. S., Decker, S., Morris, M., & Li, X.-P. (2006). Efficacy of olanzapine and haloperidol in an animal model of mania. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 30(7), 1261–1264. [Link]

  • Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? (2007). NIH National Library of Medicine. Retrieved January 21, 2026, from [Link]

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  • From antipsychotic to anti-schizophrenia drugs: role of animal models. (2012). NIH National Library of Medicine. Retrieved January 21, 2026, from [Link]

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  • Behavioral Tests for Evaluation of Information Processing and Cognitive Deficits in Rodent Animal Models of Neuropsychiatric Disorders. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Clozapine Reverses Dysfunction of Glutamatergic Neurons Derived From Clozapine-Responsive Schizophrenia Patients. (2019). Frontiers in Psychiatry. Retrieved January 21, 2026, from [Link]

  • Animal Models of Bipolar Mania: The Past, Present and Future. (2014). NIH National Library of Medicine. Retrieved January 21, 2026, from [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2022). NIH National Library of Medicine. Retrieved January 21, 2026, from [Link]

  • Efficacy of olanzapine and haloperidol in an animal model of mania. (2006). Ovid. Retrieved January 21, 2026, from [Link]

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  • Mice with hallucination-like behaviors reveal insight into psychotic illness. (2021). Washington University School of Medicine in St. Louis. Retrieved January 21, 2026, from [Link]

  • Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][15][16]-oxazepine derivatives. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Geyer, M. A., Krebs-Thomson, K., Braff, D. L., & Swerdlow, N. R. (1990). Clozapine and haloperidol in an animal model of sensorimotor gating deficits in schizophrenia. Psychopharmacology, 102(2), 131–138. [Link]

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Sources

Method

Application Note: High-Throughput Screening of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Libraries for Novel GPCR Modulators

Abstract The 11-(piperazin-1-yl)dibenzo[b,f]oxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of critical atypical antipsychotic drugs like clozapine.[1][2] Compounds based on this sca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 11-(piperazin-1-yl)dibenzo[b,f]oxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of critical atypical antipsychotic drugs like clozapine.[1][2] Compounds based on this scaffold exhibit complex polypharmacology, often interacting with a range of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1][3] This application note provides a comprehensive, field-tested guide for researchers and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel modulators of therapeutically relevant GPCRs from libraries of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine derivatives. We present a detailed protocol for a cell-based calcium flux assay, a robust method for monitoring GPCRs that signal through the Gαq pathway, such as the serotonin 5-HT2A receptor. Furthermore, we outline the necessary steps for assay validation, data analysis, and hit confirmation to ensure the generation of reliable and actionable results.

Introduction and Scientific Rationale

The dibenzo[b,f]oxazepine core, particularly when substituted with a piperazine moiety at the 11-position, has proven to be a highly successful scaffold for targeting central nervous system (CNS) disorders. The prototypical agent, clozapine, demonstrates superior efficacy in treatment-resistant schizophrenia, an effect attributed to its unique receptor binding profile.[1][2] Its mechanism of action involves a complex interplay of antagonism at multiple GPCRs, most notably a high affinity for the serotonin 5-HT2A receptor and a comparatively weaker affinity for the dopamine D2 receptor.[1][4] This balanced modulation of serotonergic and dopaminergic systems is a hallmark of atypical antipsychotics.[1]

Screening libraries of novel 11-(piperazin-1-yl)dibenzo[b,f]oxazepine analogues allows for the exploration of the chemical space around this validated pharmacophore. The goal is to identify new chemical entities (NCEs) with optimized properties, such as improved selectivity, reduced off-target effects, or novel signaling pathway engagement (e.g., biased agonism).

Why a Calcium Flux Assay?

GPCRs are the largest family of cell membrane receptors and a primary target for drug discovery.[5] They transduce extracellular signals by activating intracellular G-proteins, which in turn trigger various downstream signaling cascades.[6] Many GPCRs, including the key 5-HT2A receptor, couple to the Gαq subunit.[7] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[8]

This rapid and significant increase in intracellular Ca2+ concentration provides a robust and easily detectable signal, making it an ideal readout for HTS.[9][10] Modern "no-wash" fluorescent calcium indicators have streamlined this process, enabling high-throughput analysis in 384- or 1536-well plate formats with excellent statistical reliability.[11]

Assay Principle and Workflow

This protocol employs a fluorescent, cell-based assay to measure changes in intracellular calcium concentration upon compound addition. Cells stably expressing the target GPCR (e.g., 5-HT2A) are pre-loaded with a calcium-sensitive fluorescent dye. When a compound from the library activates the receptor, the subsequent Gαq signaling cascade releases calcium, causing a detectable change in the dye's fluorescence intensity. This signal is measured over time using a plate reader equipped for kinetic fluorescence reading.

The overall workflow is designed to be efficient and robust, incorporating critical quality control steps to ensure data integrity.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis & Hit Selection cluster_validation Phase 4: Hit Validation plate_prep Compound Library Plating (Acoustic Dispensing) cell_culture Cell Culture & Seeding (HEK293-5HT2A) dye_loading Dye Loading (No-Wash Ca2+ Indicator) cell_culture->dye_loading compound_addition Compound Addition & Incubation dye_loading->compound_addition readout Kinetic Fluorescence Reading (FLIPR / Plate Reader) compound_addition->readout data_qc Data Normalization & QC (Z'-Factor Calculation) readout->data_qc hit_id Hit Identification (% Activity Threshold) data_qc->hit_id confirmation Confirmatory Screen (Dose-Response) hit_id->confirmation secondary_assay Secondary & Orthogonal Assays (e.g., cAMP, BRET) confirmation->secondary_assay caption HTS Workflow Diagram

Caption: High-level workflow for the primary HTS campaign.

Detailed Protocols
3.1 Materials and Reagents
Item Supplier Notes
Cell LineATCC / In-houseHEK293 cells stably expressing human 5-HT2A receptor.
Compound LibraryIn-house / Vendor11-(Piperazin-1-yl)dibenzo[b,f]oxazepine derivatives in DMSO.
Assay PlatesGreiner Bio-One384-well, black-walled, clear-bottom microplates.
No-Wash Ca2+ Dye KitMolecular Devicese.g., FLIPR Calcium 6 Assay Kit.
Cell Culture MediumGibcoDMEM, high glucose, with 10% FBS, 1% Pen-Strep, G418.
ReagentsSigma-AldrichSerotonin (5-HT) (agonist control), Ketanserin (antagonist control), DMSO.
Liquid HandlerAgilent / BeckmanFor cell seeding and reagent addition.
Plate ReaderMolecular DevicesFLIPR Tetra or equivalent with kinetic fluorescence capability.
3.2 Protocol: Primary HTS for 5-HT2A Agonists

Day 1: Cell Seeding

  • Cell Culture: Culture HEK293-5HT2A cells under standard conditions (37°C, 5% CO2). Ensure cells are in a logarithmic growth phase and exhibit >95% viability.

  • Cell Preparation: Harvest cells using a non-enzymatic dissociation buffer. Centrifuge and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES) to a final concentration of 0.25 x 10^6 cells/mL.

    • Rationale: A precise cell density is critical for assay consistency. Over-confluent or under-confluent wells can lead to high variability.

  • Seeding: Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2. This allows cells to adhere and form a uniform monolayer.

Day 2: Dye Loading and Screening

  • Compound Plate Preparation: Prepare assay-ready compound plates. Typically, compounds are pre-diluted to an intermediate concentration. For a primary screen at 10 µM final concentration, this might be a 2 mM stock in DMSO, followed by serial dilution and transfer to the final assay plate. Use acoustic dispensing for low-volume, high-precision transfer of nL volumes.

  • Control Wells: Designate specific columns for controls:

    • Negative Control: Vehicle (e.g., 0.5% DMSO in assay buffer).

    • Positive Control: A known agonist (e.g., Serotonin) at its EC80 concentration.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's protocol (e.g., FLIPR Calcium 6 kit).[11]

    • Remove cell plates from the incubator. Add 20 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

    • Rationale: This two-step incubation ensures complete de-esterification of the AM ester dye within the cells, making it responsive to calcium and trapping it inside.

  • Screening on Plate Reader (FLIPR):

    • Place both the cell plate and the compound plate into the instrument.

    • Set the instrument parameters: Excitation ~485 nm, Emission ~525 nm.

    • Program the read sequence:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Initiate a 10 µL online addition from the compound plate to the cell plate.

      • Continue kinetic reading for 90-180 seconds to capture the full calcium flux transient.

    • Rationale: Kinetic reading is essential to capture the peak fluorescence response, which is often rapid and transient.

Data Analysis and Quality Control
4.1 Data Normalization

Raw fluorescence data from each well is processed to determine the peak response. The response of each test well is then normalized to the intra-plate controls to calculate the percent activity:

% Activity = [ (Test_Compound_Response - Mean_Negative_Control) / (Mean_Positive_Control - Mean_Negative_Control) ] * 100

4.2 Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative control signals.[12] It is crucial for validating the reliability of an HTS assay.[13][14]

Z' = 1 - [ (3 * (σ_p + σ_n)) / |µ_p - µ_n| ]

Where:

  • µ_p and σ_p are the mean and standard deviation of the positive control.

  • µ_n and σ_n are the mean and standard deviation of the negative control.

Z'-Factor Value Assay Quality Interpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[12][13]
0 to 0.5MarginalOverlap between controls; may require optimization.[12]
< 0PoorNo separation; assay is not suitable for screening.[15]

An assay should consistently achieve a Z'-factor > 0.5 to be considered robust for a full library screen.

4.3 Hit Identification

A "hit" is a compound that elicits a statistically significant response. A common threshold for hit selection is a % activity > 3 standard deviations above the mean of the negative controls. For an agonist screen, a threshold of >50% activity might be used. All selected hits must be visually inspected for irregular fluorescence profiles that could indicate artifacts (e.g., compound autofluorescence).

Hit Validation and Secondary Assays

Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.

  • Confirmatory Screen: Re-test the primary hits in the same assay to confirm activity.

  • Dose-Response Curves: Test confirmed hits over a range of concentrations (typically 8-10 points) to determine their potency (EC50) and efficacy (Emax).

  • Orthogonal Assays: Validate hits in a different assay format that measures a distinct point in the signaling cascade. This confirms that the observed activity is not an artifact of the primary assay technology.

    • cAMP Assays: For receptors coupled to Gαs or Gαi (like the Dopamine D2 receptor), measuring changes in cyclic AMP is the standard method.[8]

    • β-Arrestin Recruitment Assays: Assays like Bioluminescence Resonance Energy Transfer (BRET) can detect ligand-induced interaction between the GPCR and β-arrestin, providing insights into G-protein independent signaling and potential for biased agonism.[16]

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR 5-HT2A Receptor Gq Gαq GPCR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release Ligand Dibenzo[b,f]oxazepine (Agonist) Ligand->GPCR Binds ER->Ca_release Triggers caption Gαq Signaling Pathway

Caption: Simplified Gαq signaling pathway activated by a 5-HT2A agonist.

Conclusion

The 11-(piperazin-1-yl)dibenzo[b,f]oxazepine scaffold remains a highly valuable starting point for the discovery of novel CNS-active agents. The high-throughput screening protocol detailed in this application note provides a robust, validated, and efficient framework for identifying novel GPCR modulators from libraries of these compounds. By adhering to rigorous quality control standards, employing systematic data analysis, and committing to thorough hit validation using orthogonal assays, research teams can confidently identify promising lead compounds for further optimization in drug discovery programs.

References
  • Dr.Oracle. (2025, October 29). What is the mechanism of action of clozapine?
  • Grokipedia. Z-factor.
  • PMC - NIH. Advances in G Protein-Coupled Receptor High-throughput Screening.
  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery.
  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development.
  • Recent progress in assays for GPCR drug discovery.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Clozapine?
  • Chapter - An Overview of High Throughput Screening at G Protein Coupled Receptors.
  • PubMed. Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia.
  • Pediatric Oncall. Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • PubMed. (2025, February 13). The mechanism of action of clozapine.
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153.
  • PunnettSquare Tools. Z-Factor Calculator - Free Online Tool | Assay Quality Control.
  • PubMed. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors.
  • PubMed Central. A Nonadherent Cell-Based HTS Assay for N-type Calcium Channel Using Calcium 3 Dye.
  • Friedrich-Alexander-Universität Erlangen-Nürnberg. Serotonin 5-HT2A - Dopamine D2 Receptor Heterodimers: Characterization and Functional Evaluation.
  • PubMed. (2019, August 21). High-Throughput Ca2+ Flux Assay To Monitor Cyclic Nucleotide-Gated Channel Activity and Characterize Achromatopsia Mutant Channel Function.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

Welcome to the technical support center for the synthesis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on causality and practical solutions to improve your reaction yield and product purity.

Overview of the Synthetic Pathway

The most common and practical route to synthesize 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine involves a two-step process. The first step is the conversion of the lactam, 10H-dibenzo[b,f]oxazepin-11-one, into the reactive intermediate 11-chlorodibenzo[b,f]oxazepine. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by piperazine to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Piperazine Coupling Start 10H-Dibenzo[b,f]oxazepin-11-one Intermediate 11-Chlorodibenzo[b,f]oxazepine Start->Intermediate  Chlorinating Agent  (e.g., POCl₃, Vilsmeier Reagent)   Product 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Intermediate_ref 11-Chlorodibenzo[b,f]oxazepine Intermediate_ref->Product  Piperazine  (Solvent, Heat)   Troubleshooting_Workflow Start Analyze Final Product (TLC, LC-MS, NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Impurity_ID Identify Impurity Structure Impurity_Check->Impurity_ID Yes Success Proceed with Final Purification Impurity_Check->Success No Chlorostart Unreacted 11-chloro intermediate? Lactam Starting Lactam (Hydrolysis)? Sol_Chloro Increase reaction time/temp. Verify piperazine excess. Chlorostart->Sol_Chloro Yes Dimer High MW Impurity (Dimer)? Sol_Lactam Use anhydrous reagents and inert atmosphere. Lactam->Sol_Lactam Yes Sol_Dimer Increase excess of piperazine (e.g., 5 eq.). Dimer->Sol_Dimer Yes End Re-run Synthesis with Optimization Sol_Chloro->End Sol_Lactam->End Sol_Dimer->End

Optimization

stability and degradation of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine in solution

A Guide to Solution Stability and Degradation for Researchers A Note from the Senior Application Scientist Welcome to the technical support guide for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. This resource is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Solution Stability and Degradation for Researchers

A Note from the Senior Application Scientist

Welcome to the technical support guide for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. This resource is designed for researchers, scientists, and drug development professionals who are working with this molecule.

It is important to note that the available scientific literature predominantly focuses on a closely related analogue, Amoxapine , which is 2-chloro-11-(piperazin-1-yl)dibenzo[b,f][1][2]oxazepine.[1][2][3] The stability and degradation pathways of these two molecules are expected to be very similar due to their shared dibenzo[b,f]oxazepine core structure. Therefore, this guide leverages the robust data available for Amoxapine to provide scientifically grounded advice for your experiments. We will address common challenges, from preparing stable stock solutions to designing and interpreting forced degradation studies, ensuring the integrity and accuracy of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine in solution?

The stability of the dibenzo[b,f]oxazepine core is primarily influenced by pH, light, temperature, and the presence of oxidizing agents. The central seven-membered ring, containing an azomethine group (C=N), is particularly susceptible to hydrolysis under acidic conditions.[3] Photodegradation is also a concern for many tricyclic compounds, and thermal stress can accelerate underlying degradation processes.[4]

Q2: What is a "stability-indicating method," and why is it essential for my experiments?

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5][6] Using a validated stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is crucial because it ensures that you are measuring the true concentration of the intact compound.[5][7] Without it, a co-eluting degradation product could mask the loss of your parent compound, leading to a significant overestimation of its stability.

Q3: How should I prepare and store stock solutions of this compound?

Based on data for the closely related compound Amoxapine, it is recommended to prepare stock solutions in organic solvents like DMSO, ethanol, or dimethylformamide (DMF).[8] The compound is sparingly soluble in aqueous buffers.[8] For long-term storage, aliquoting the organic stock solution and keeping it at -20°C or below is advisable; a solid form of Amoxapine is reported to be stable for at least four years under these conditions.[8] It is not recommended to store aqueous solutions for more than one day due to the risk of hydrolysis and other degradation.[8]

Q4: What are the expected degradation products?

The most well-characterized degradation pathway is acid-catalyzed hydrolysis. Studies on Amoxapine in artificial gastric juice have identified two primary degradants.[3] The reaction is believed to proceed through an initial cleavage of the C=N bond in the central ring to form an intermediate, [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone, which then further degrades to the final product, 2-chlorodibenzo[b,f][1][2]oxazepin-11(10H)-one.[3] Other potential degradation products could arise from oxidation of the piperazine ring or photochemical reactions on the aromatic rings.

Troubleshooting Guide

Problem: I'm observing a rapid loss of my compound in an acidic buffer (e.g., pH < 4).

  • Likely Cause: Acid-catalyzed hydrolysis. The dibenzo[b,f]oxazepine ring system is known to be labile under acidic conditions, leading to the cleavage of the central ring.[3][9]

  • Solution:

    • Adjust pH: If your experimental conditions permit, increase the pH of your solution to neutral or slightly basic conditions.

    • Limit Exposure Time: Minimize the time the compound spends in the acidic solution. Prepare fresh solutions immediately before use.

    • Use a Co-solvent: For formulation studies, consider using a co-solvent system (e.g., with propylene glycol or ethanol) to reduce the activity of water and potentially slow the hydrolytic degradation.

    • Temperature Control: Perform your experiments at reduced temperatures (e.g., 4°C) to decrease the rate of the degradation reaction.

Problem: My compound concentration is decreasing even in a neutral solution stored at room temperature on the bench.

  • Likely Cause: Photodegradation. Many tricyclic aromatic compounds are sensitive to light, particularly in the UV spectrum. Exposure to ambient lab lighting over time can be sufficient to cause degradation.[4]

  • Solution:

    • Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil.

    • Minimize Exposure During Handling: When working with the solutions, minimize their exposure to direct light.

    • Photostability Testing: If the compound is intended for a final product, a formal photostability study as per ICH Q1B guidelines should be conducted to quantify the light sensitivity.[10]

Problem: I see multiple new peaks in my chromatogram after adding hydrogen peroxide to my solution.

  • Likely Cause: Oxidative degradation. The piperazine moiety and the electron-rich aromatic system are potential sites for oxidation. Hydrogen peroxide is a common stressor used in forced degradation studies to simulate oxidative conditions.[6][11]

  • Solution:

    • De-gas Solvents: If your experiment is sensitive to oxidation, use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon.

    • Add Antioxidants: For formulation development, the inclusion of antioxidants (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) may be necessary to protect the compound.

    • Control Headspace: Store solutions in vials with minimal headspace to reduce contact with atmospheric oxygen.

Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for primary compound storage.

Materials:

  • 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine (or Amoxapine) solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL, Class A)

  • Amber, screw-cap cryovials

Procedure:

  • Calculation: Determine the mass of the compound needed. For a 10 mM solution in 10 mL (assuming a molecular weight of ~313.8 g/mol for the chloro-derivative Amoxapine), this would be: 0.010 mol/L * 0.010 L * 313.8 g/mol = 0.03138 g = 31.38 mg. Adjust based on the exact molecular weight of your compound.

  • Weighing: Accurately weigh the calculated amount of the solid compound and transfer it carefully into the 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of DMSO to the flask. Gently swirl or sonicate the flask until all the solid has completely dissolved.

  • Final Volume: Once dissolved, carefully add DMSO to the 10 mL mark on the volumetric flask. Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Dispense the stock solution into amber cryovials in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C. As a solid, Amoxapine is stable for years at -20°C; this practice extends the life of the solution.[8]

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and validate a stability-indicating analytical method, based on ICH guidelines.[10][12]

Objective: To generate potential degradation products under various stress conditions (hydrolysis, oxidation, heat, light).

Starting Material: A solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

Stress ConditionProcedurePurpose
Acid Hydrolysis Mix equal volumes of the stock solution with 1.0 M HCl. Incubate at 60°C for 48 hours. Neutralize with 1.0 M NaOH before analysis.To test susceptibility to acid-catalyzed degradation.[6]
Base Hydrolysis Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 48 hours. Neutralize with 0.1 M HCl before analysis.To test susceptibility to base-catalyzed degradation.[6]
Oxidation Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.To identify oxidative degradation products.[6]
Thermal Degradation Store the stock solution in a sealed vial at 80°C for 72 hours, protected from light.To evaluate intrinsic thermal stability.[6][11]
Photodegradation Expose the stock solution to a calibrated light source providing UV and visible light (ICH Q1B compliant, e.g., >1.2 million lux hours and >200 watt hours/m²). Run a dark control sample in parallel.To assess light sensitivity and photodegradation pathways.[10]

Analytical Workflow:

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., RP-HPLC with a PDA detector).

  • Peak Purity: Assess the peak purity of the parent compound in all chromatograms to ensure no degradants are co-eluting.

  • Mass Balance: Calculate the mass balance. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.

  • Degradant Identification: If significant degradation is observed, use techniques like LC-MS to identify the structure of the unknown degradation products.

Visualized Pathways and Workflows
Hydrolytic Degradation Pathway

parent 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine (Amoxapine Core Structure) intermediate [2-(2-aminophenoxy)-phenyl]- piperazin-1-yl-methanone (Intermediate) parent->intermediate  H+ / H₂O (Ring Opening) final_product Dibenzo[b,f][1,4]oxazepin-11(10H)-one (Final Product) intermediate->final_product  Hydrolysis

Caption: Acid-catalyzed hydrolytic degradation pathway of the dibenzo[b,f]oxazepine core.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis HPLC HPLC-PDA Analysis (Assay & Purity) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC MS LC-MS Identification (Structure Elucidation) HPLC->MS If degradants > threshold Eval Mass Balance & Pathway ID HPLC->Eval MS->Eval Start Prepare Stock Solution Start->Acid Expose Start->Base Expose Start->Oxidation Expose Start->Thermal Expose Start->Photo Expose

Caption: Workflow for a comprehensive forced degradation study.

References
  • Amoxapine - Wikipedia . Wikipedia. [Link]

  • What is the mechanism of Amoxapine? . Patsnap Synapse. [Link]

  • Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice . PubMed. [Link]

  • Amoxapine | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com. [Link]

  • Amoxapine Uses, Side Effects & Warnings . Drugs.com. [Link]

  • amoxapine . nursing.ceconnection.com. [Link]

  • Amoxapine (oral route) - Side effects & dosage . Mayo Clinic. [Link]

  • Amoxapine - StatPearls . NCBI Bookshelf - NIH. [Link]

  • Amoxapine | C17H16ClN3O | CID 2170 . PubChem. [Link]

  • An Overview of Degradation Strategies for Amitriptyline . MDPI. [Link]

  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method . ResearchGate. [Link]

  • Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability | ACS Omega . ACS Publications. [Link]

  • New stability indicating RP – HPLC and Spectrophotometric methods for the determination of amoxapine in tablet dosage form . TSI Journals. [Link]

  • A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review . PMC - NIH. [Link]

  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method . JOCPR. [Link]

  • (PDF) Photodegradation of six selected antipsychiatric drugs; carbamazepine, sertraline, amisulpride, amitriptyline, diazepam, and alprazolam in environment: efficiency, pathway, and mechanism—a review . ResearchGate. [Link]

  • stability evaluation of amoxicilliin and potassium clavulanate tablets usp by accelerated studies . TEB E-Kütüphane. [Link]

  • Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography . PubMed. [Link]

  • Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms . Pharmatutor. [Link]

  • Calorimetric Evaluation of Amoxicillin Stability in Aqueous Solutions . Mathews Open Access Journals. [Link]

  • 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE . precisionFDA. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products . American Pharmaceutical Review. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine . PMC - NIH. [Link]

  • 3-Chloro-11-(piperazin-1-yl)dibenzo[b,f][1][2]oxazepine . Pharmaffiliates. [Link]

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Troubleshooting

Technical Support Center: A Troubleshooting Guide for Dibenzo[b,f]oxazepine Reactions

Welcome to the technical support center for the synthesis of dibenzo[b,f]oxazepine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dibenzo[b,f]oxazepine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged heterocyclic scaffold. Dibenzo[b,f]oxazepine and its derivatives are of significant pharmaceutical interest, forming the core of various bioactive compounds, including antidepressants and antipsychotics.[1][2] However, their synthesis, particularly the formation of the central seven-membered ring, can be challenging.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind common experimental failures and provide logical, step-by-step solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Core Synthetic Strategies

Q1: What are the most common and reliable synthetic strategies for constructing the dibenzo[b,f]oxazepine core?

A1: The construction of the tricyclic dibenzo[b,f]oxazepine system primarily relies on intramolecular cyclization reactions. The most prevalent and historically significant methods are the Ullmann condensation (and related nucleophilic aromatic substitution reactions) and the Smiles rearrangement .[3][4]

  • Ullmann-Type Condensation/Cyclization: This is arguably the most common approach. It typically involves the intramolecular C-O bond formation between a phenol and an aryl halide, often catalyzed by copper.[5] A common variant is the intermolecular condensation of a 2-aminophenol with a 2-halobenzaldehyde, followed by an intramolecular cyclization.[3][6] Modern protocols often use palladium catalysts as an alternative to copper.[7]

  • Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile on a side chain attacks the aromatic ring, displacing a linking group.[8] In this context, it often involves the rearrangement of an activated O-aryl ether or amine to form the seven-membered ring. This pathway can offer different regioselectivity compared to direct coupling methods.[3][9]

Other notable methods include ring expansion of smaller heterocyclic systems, such as acridines or xanthenes, and multi-component reactions that assemble the core in a single pot.[3][7]

Synthetic_Pathways cluster_start Starting Materials cluster_methods Key Cyclization Methods cluster_product Product SM1 2-Aminophenol + 2-Halobenzaldehyde M1 Ullmann-Type Condensation / SNAr SM1->M1 SM2 Substituted 2-(2-halophenoxy)aniline SM2->M1 M2 Smiles Rearrangement SM2->M2 SM3 N-Arylindoles M3 Ring Expansion SM3->M3 Product Dibenzo[b,f]oxazepine Core Structure M1->Product M2->Product M3->Product Ullmann_Troubleshooting Start Low Yield in Ullmann Cyclization? Inert_Check Is reaction under N2/Ar? Start->Inert_Check Yes Catalyst_Check Using Cu(I) source (e.g., CuI)? Inert_Check->Catalyst_Check Yes Fix_Inert Action: Purge with inert gas. Use degassed solvents. Inert_Check->Fix_Inert No Ligand_Check Is a ligand present (e.g., Phenanthroline)? Catalyst_Check->Ligand_Check Yes Fix_Catalyst Action: Switch from Cu(0)/Cu(II) to CuI or Cu2O. Catalyst_Check->Fix_Catalyst No Base_Check Try a stronger/more soluble base? (e.g., Cs2CO3) Ligand_Check->Base_Check Yes Fix_Ligand Action: Add 10-20 mol% 1,10-Phenanthroline or DMEDA. Ligand_Check->Fix_Ligand No Temp_Check Increase temperature or switch to microwave? Base_Check->Temp_Check Yes Fix_Base Action: Replace K2CO3 with Cs2CO3. Base_Check->Fix_Base No Fix_Temp Action: Increase temp by 20°C or use microwave reactor. Temp_Check->Fix_Temp No Success Yield Improved Temp_Check->Success Yes Fix_Inert->Catalyst_Check Fix_Catalyst->Ligand_Check Fix_Ligand->Base_Check Fix_Base->Temp_Check Fix_Temp->Success

Caption: Troubleshooting workflow for low-yield Ullmann-type reactions.

Q3: I am attempting a Smiles Rearrangement to form the dibenzoxazepine ring, but the reaction is inefficient. What is the most likely reason?

A3: The Smiles rearrangement is a powerful but specific type of intramolecular nucleophilic aromatic substitution. Its success is critically dependent on the electronic properties of the aromatic ring that is being attacked. [8][9] Causality & Solutions:

The core mechanism requires the aromatic ring undergoing the ipso-substitution to be sufficiently electron-deficient to be attacked by the nucleophile (e.g., an alkoxide or an amide). [9]

  • Actionable Advice: Ensure that the migrating aromatic ring is activated by at least one strong electron-withdrawing group (EWG), such as -NO₂ or -CN, positioned ortho or para to the reaction center. Without this activation, the nucleophilic attack is energetically unfavorable, and the reaction will likely fail or require extremely harsh conditions. If your substrate lacks an EWG, this synthetic route is likely not viable. Consider redesigning the synthesis to place an EWG on the appropriate ring or switch to an alternative strategy like a metal-catalyzed cross-coupling.

Caption: The Smiles Rearrangement requires an electron-deficient aromatic ring.

(Note: The DOT script above is a template. For actual image generation, placeholder URLs would need to be replaced with real image paths or the structures described with more complex DOT nodes.)

Section 3: Purification and Characterization

Q6: What are the best practices for purifying dibenzo[b,f]oxazepine derivatives, and how can I confirm the structure?

A6: Purification and characterization are crucial final steps. These compounds are typically stable, crystalline solids or high-boiling oils.

Purification:

  • Column Chromatography: This is the most common method. The tricyclic core is relatively nonpolar. A typical eluent system is a gradient of ethyl acetate in hexanes . A starting polarity of 5% ethyl acetate is often sufficient, gradually increasing to 20-30% to elute the product. [10]* Recrystallization: If the product is a solid and of reasonable purity (>90%) after extraction, recrystallization can be very effective. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

Characterization:

Structural confirmation relies on a combination of standard spectroscopic techniques. Below is a representative data set for a synthesized dibenzo[b,f]oxazepine derivative to serve as a benchmark. [11] Table 2: Representative Spectroscopic Data for 6-Methyl-1,1-diphenyl-1,12b-dihydro-2H-azeto[1,2-d]dibenzo[b,f]oxazepin-2-one[11]

Technique Data Interpretation
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.88-6.42 (m, 12H, Ar-H), 6.09 (s, 1H), 2.32 (s, 3H) Aromatic protons appear in the typical downfield region. Singlets correspond to isolated protons on the heterocyclic core and the methyl group.
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 166.6 (C=O), 157.2-121.7 (Ar-C), 72.4, 64.0, 21.0 (Aliphatic-C) The carbonyl carbon is significantly downfield. A large number of signals in the 120-160 ppm range confirms the aromatic rings.
IR (KBr, cm⁻¹) 1755 (C=O) Strong absorption characteristic of a strained lactam carbonyl group.

| HRMS (ESI) | [M+H]⁺: calcd 404.1645, found 404.1640 | High-resolution mass spectrometry provides an exact mass, confirming the elemental composition. |

Experimental Protocol: Ullmann-Type Synthesis of a Dibenzo[b,f]oxazepine Derivative

This protocol is a generalized starting point for optimization.

Reaction: Intramolecular cyclization of 2-(2-bromophenoxy)-N-phenylaniline.

  • Preparation: To an oven-dried Schlenk flask, add 2-(2-bromophenoxy)-N-phenylaniline (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), and Copper(I) Iodide (CuI, 0.1 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry Argon or Nitrogen three times.

  • Solvent and Ligand Addition: Add 1,10-Phenanthroline (0.2 equiv) followed by anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) to achieve a substrate concentration of 0.1 M.

  • Heating: Heat the reaction mixture to 140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Samet, A. V., et al. (2006). Synthesis of dibenzo[b,f]o[3][12]xazepin-11(10H)-ones from 2-nitrobenzoic acids. Chemistry of Heterocyclic Compounds, 42, 331-338. [Link]

  • Wang, J.-M., et al. (2023). Synthesis of tetracyclic dibenzo[b,f]o[3][12]xazepine-fused β-lactams via visible-light-induced Staudinger annulation. RSC Advances, 13, 24823-24827. [Link]

  • Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f]o[3][12]xazepine synthesis. Heterocyclic Communications, 20(5), 251-256. [Link]

  • Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f]o[3][12]xazepine synthesis. ResearchGate. [Link]

  • Fakhri, Y., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(19), 12845–12852. [Link]

  • van der Westhuizen, J. H., & Desmet, T. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 689–712. [Link]

  • Staszewska-Krajewska, O., et al. (2022). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 27(19), 6667. [Link]

  • Pardasani, R. T., et al. (2011). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. [Link]

  • Jirjees, I. (2020). Synthetic pathway for synthesis of dibenz-[b,f]-[3][12]oxazepine derivatives (MJ1 - MJ12). ResearchGate. [Link]

  • Sang, R., et al. (2010). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d]o[3][12]xazepine Derivatives via a Double Ullmann Coupling Reaction. ResearchGate. [Link]

  • Name Reaction. (n.d.). Smiles Rearrangement Reaction : Mechanism , Application and Modification. Name Reaction. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. SynArchive. [Link]

  • Aziz-Ur-Rahman, et al. (2012). Synthesis of oxcarbazepine by newer method. Der Pharma Chemica, 4(3), 1133-1139. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Wiley-VCH. (2015). ChemInform Abstract: Recent Advances in Dibenzo[b,f]o[3][12]xazepine Synthesis. ResearchGate. [Link]

  • ISOMERLAB. (n.d.). Dibenz[b,f]o[3][12]xazepine, CAS: 257-07-8. ISOMERLAB. [Link]

  • Slideshare. (n.d.). Ullmann reaction. Slideshare. [Link]

  • SynArchive. (n.d.). Smiles Rearrangement. SynArchive. [Link]

  • Journal of Heterocyclic Chemistry. (2009). Reinvestigation of Alternative Method for the Preparation of Dibenz[bf]o[3][12]xazepine. ResearchGate. [Link]

  • University of Kerbala. (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. University of Kerbala Repository. [Link]

  • Slideshare. (n.d.). SMILES REARRANGEMENT [REACTION AND MECHANISM]. Slideshare. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. BYJU'S. [Link]

  • Google Patents. (n.d.). EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions.
  • ScienceScholar. (2022). Design and characterization of oxazepine new drivaives. ScienceScholar. [Link]

  • University of Baghdad. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. [Link]

  • MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

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Sources

Optimization

optimization of HPLC methods for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

Topic: Optimization of High-Performance Liquid Chromatography (HPLC) Methods for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Audience: Researchers, scientists, and drug development professionals Document ID: CS-TSG-HPLC-481...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of High-Performance Liquid Chromatography (HPLC) Methods for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

Audience: Researchers, scientists, and drug development professionals

Document ID: CS-TSG-HPLC-4815

Welcome to the . This guide provides in-depth troubleshooting advice and optimized protocols for the HPLC analysis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, a compound known for its analytical challenges due to its basic piperazine moiety and complex tricyclic structure. Our goal is to empower you to resolve common issues and develop robust, stability-indicating methods.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine on a standard C18 column. What is the underlying cause and how can I fix it?

A1: This is the most common issue encountered with this analyte. The primary cause is secondary ionic interactions between the protonated basic piperazine group and acidic residual silanol groups on the surface of the silica-based stationary phase. This interaction slows down a portion of the analyte molecules, resulting in a "tailing" peak.

To mitigate this, you have several options that address the root cause:

  • Mobile Phase pH Adjustment: Increasing the mobile phase pH to a level that deprotonates the residual silanols (typically pH > 7) can significantly reduce these interactions. However, be aware that standard silica columns are not stable above pH 7.5. You would need to use a hybrid or pH-stable column for this approach.

  • Use of a Competitive Base: Adding a small amount of an amine modifier, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v) can be highly effective.[1] These modifiers act as competitive bases, preferentially interacting with the silanol groups and effectively "shielding" them from your analyte.

  • Column Selection: Modern, high-purity silica columns with advanced end-capping (often labeled as "base-deactivated") are designed to have minimal residual silanols. Alternatively, consider a different stationary phase chemistry, such as a Phenyl column, which can offer different selectivity and reduced silanol interactions.[1][2]

Q2: What are the recommended starting conditions for developing a new HPLC method for this compound?

A2: For initial method development, a reversed-phase approach is most suitable. The following table outlines a robust starting point. From here, you can optimize the gradient, pH, and organic modifier to achieve the desired separation, particularly for stability-indicating assays where separation from degradation products is critical.

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, Base-Deactivated (e.g., Zorbax, Hypersil BDS) 150 mm x 4.6 mm, 3.5 µmA C18 provides good hydrophobic retention for the dibenzo[b,f]oxazepine core.[3][4] A base-deactivated column is crucial to minimize peak tailing from the piperazine group.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier and an ion-pairing agent, improving peak shape for basic compounds at low pH.[3] It is also volatile and mass spectrometry compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common strong solvent in reversed-phase HPLC. Methanol can also be evaluated as it provides different selectivity.[1]
Gradient 10% B to 90% B over 15 minutesA broad gradient is essential during initial screening to elute the parent compound and any potential impurities or degradants with varying polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed based on system pressure and desired run time.
Column Temperature 35-40°CElevated temperature can improve peak efficiency by reducing mobile phase viscosity and can sometimes alter selectivity.[3]
Detection (UV) 292 nmBased on similar atypical antipsychotic structures.[3] It is highly recommended to run a full UV scan of your analyte to determine the optimal wavelength (λmax).
Injection Volume 5-10 µLKeep the injection volume low to prevent peak distortion. The sample should be dissolved in the mobile phase or a weaker solvent.
Q3: How do I design a forced degradation study to ensure my method is stability-indicating?

A3: A forced degradation study is essential to demonstrate that your method can separate the intact drug from its potential degradation products.[5][6] This involves subjecting the drug substance to various stress conditions more severe than those it would typically encounter.[7] According to ICH guidelines, the goal is to achieve 5-20% degradation.[6]

Here is a typical workflow:

  • Prepare Stock Solutions: Dissolve your compound in a suitable solvent (e.g., a 50:50 mix of acetonitrile and water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.[8][9]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.[8][9]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[9][10]

    • Thermal Stress: Store the solid drug at 70°C for 24-48 hours.[10]

    • Photolytic Stress: Expose the solid drug to UV light (e.g., 254 nm) for 24 hours.[8]

  • Neutralization & Dilution: After the specified time, neutralize the acidic and basic samples. Dilute all samples to the target concentration with your mobile phase.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using your HPLC method. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and each other.

In-Depth Troubleshooting Guide

This section addresses specific, complex issues with detailed causal analysis and step-by-step solutions.

Problem: Unstable or Drifting Baseline

Symptoms: The baseline is noisy, shows regular pulsations, or drifts consistently upwards or downwards during a gradient run.

Causality & Solution Workflow: An unstable baseline can obscure small impurity peaks and affect integration accuracy. The causes can range from the pump to the detector.

cluster_0 Baseline Troubleshooting Workflow start Unstable Baseline Observed q1 Is the noise periodic (pulsating)? start->q1 pump_issue Likely Pump Issue: - Air bubbles in pump head - Faulty check valves - Leaking pump seals q1->pump_issue Yes q2 Does baseline drift only during gradient? q1->q2 No pump_sol Solution: 1. Degas mobile phase thoroughly. 2. Purge the pump. 3. If unresolved, sonicate check valves or replace. pump_issue->pump_sol mixing_issue Likely Mobile Phase / Mixing Issue: - Poorly miscible solvents - Contamination in one solvent - Absorbent additive (TFA, TEA) at low UV wavelength q2->mixing_issue Yes q3 Is the noise random and high-frequency? q2->q3 No mixing_sol Solution: 1. Use high-purity solvents. 2. Ensure mobile phases are miscible. 3. Use a higher detection wavelength if possible. 4. Premix mobile phase to test proportioning valve. mixing_issue->mixing_sol detector_issue Likely Detector/Column Issue: - Contaminated flow cell - Column bleed - Failing detector lamp q3->detector_issue Yes detector_sol Solution: 1. Flush system with strong solvent (e.g., isopropanol). 2. Disconnect column; if noise stops, it's column bleed. 3. Check lamp energy. detector_issue->detector_sol

Caption: Troubleshooting workflow for an unstable HPLC baseline.

Expert Insight: A common cause of baseline drift during a gradient analysis of amine-containing compounds is the use of Trifluoroacetic Acid (TFA) at low UV wavelengths (<220 nm). As the concentration of the organic mobile phase (containing TFA) increases, the baseline absorbance rises. Using formic acid or selecting a higher wavelength where the mobile phase has less absorbance can resolve this.[11]

Problem: Poor Resolution Between Parent and Degradant Peaks

Symptoms: During a stability-indicating analysis, one or more degradation peaks co-elute or are not fully separated (Resolution < 1.5) from the main 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine peak.

Causality & Solution Workflow: Achieving adequate resolution requires manipulating the "selectivity" of the chromatographic system. Selectivity is influenced by mobile phase composition, stationary phase chemistry, and temperature.

cluster_1 Resolution Optimization Workflow start Poor Resolution (Rs < 1.5) step1 Modify Gradient Slope start->step1 step2 Change Organic Modifier step1->step2 If insufficient result1 Make gradient shallower (e.g., 1% / min). This increases run time but improves separation of closely eluting peaks. step1->result1 step3 Adjust Mobile Phase pH step2->step3 If insufficient result2 Switch from Acetonitrile to Methanol (or vice versa). This alters selectivity through different solvent-analyte interactions. step2->result2 step4 Change Column Chemistry step3->step4 If insufficient result3 Vary pH by ±0.5 units. This can change the ionization state of the analyte or degradants, significantly impacting retention. step3->result3 result4 Switch from C18 to a Phenyl or Cyano column. This provides a completely different separation mechanism (e.g., π-π interactions). step4->result4

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine and its derivatives. This resource is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered during experimental work. The inherent lipophilicity of the dibenzo[b,f]oxazepine core often presents significant challenges in achieving desired concentrations in aqueous media, impacting assay performance and data reproducibility. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine compound precipitated immediately upon dilution into my aqueous buffer. What is the likely cause and what is the first thing I should try?

A1: This is a classic sign of a poorly water-soluble compound crashing out of a concentrated organic stock solution (like DMSO) when diluted into an aqueous environment where it is not sufficiently soluble. The primary cause is the large polarity difference between your stock solvent and the final aqueous buffer.

The first and most critical parameter to investigate is pH . Your compound possesses a piperazine moiety, which is a weak base. The nitrogen atoms in the piperazine ring can be protonated in an acidic environment. This protonation results in the formation of a positively charged species (a salt), which is significantly more soluble in water than the neutral form.[1][2] Molecules with ionizable groups often exhibit their lowest solubility at their isoelectric point (pI) and higher solubility at pH values away from the pI.[3]

Initial Action: Attempt to dissolve your compound in a buffer with a lower pH (e.g., pH 4.0-6.0). By acidifying the medium, you increase the proportion of the protonated, more soluble form of the molecule.[4]

Q2: I am using DMSO as a co-solvent, but my compound is still not soluble enough for my assay. What are the next steps?

A2: While DMSO is a powerful solvent, its concentration in final assays is often limited due to potential toxicity or interference. If you have reached the maximum tolerable DMSO concentration and solubility remains an issue, you should consider a multi-pronged approach. The following decision workflow can guide your strategy.

G start Initial Problem: Poor Aqueous Solubility check_ph Step 1: pH Optimization Is the compound soluble at acidic pH (4-6)? start->check_ph ph_success Solution Found: Use acidic buffer system. Prepare salt form. check_ph->ph_success Yes cosolvent Step 2: Co-Solvent Strategy Have you tried other biocompatible co-solvents (e.g., Ethanol, PEG 300, Propylene Glycol)? check_ph->cosolvent No cosolvent_success Solution Found: Use optimized co-solvent mixture. cosolvent->cosolvent_success Yes complexation Step 3: Complexation Is the assay compatible with complexing agents like Cyclodextrins (e.g., HP-β-CD)? cosolvent->complexation No complex_success Solution Found: Prepare a drug-cyclodextrin inclusion complex. complexation->complex_success Yes nanosuspension Step 4: Advanced Formulation Consider particle size reduction. Prepare a nanosuspension. complexation->nanosuspension No end_point Advanced formulation required for in vivo or high-concentration studies. nanosuspension->end_point

Caption: A decision workflow for troubleshooting solubility issues.

Q3: What is a good starting point for solvent selection based on similar molecules?

A3: 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine is structurally analogous to the well-characterized drugs Loxapine and Amoxapine.[5][6] Their solubility profiles provide an excellent starting point for your own experiments. As a general rule, these compounds are soluble in polar organic solvents but sparingly soluble in aqueous buffers.[7][8]

SolventLoxapine SuccinateAmoxapineComments
DMSO ~30 mg/mL[8]~10 mg/mL[7]Excellent for stock solutions.
DMF ~30 mg/mL[8]~10 mg/mL[7]Similar to DMSO, good for stocks.
Ethanol ~5 mg/mL[8]~1 mg/mL[7]A common, biocompatible co-solvent.
Aqueous Buffer (PBS, pH 7.2) Sparingly Soluble[8]Sparingly Soluble[7]Poor solubility is expected.
1:9 DMSO:PBS (pH 7.2) ~0.1 mg/mL[8]N/AIllustrates limited solubility even with 10% DMSO.
1:1 DMSO:PBS (pH 7.2) N/A~0.5 mg/mL[7]Higher DMSO improves solubility but may not be assay-compatible.

This table summarizes data from manufacturer datasheets for related compounds and should be used as a guideline. Experimental validation is required.

In-Depth Troubleshooting Guides

Guide 1: pH Modification and Salt Formation

This is the most direct method to enhance the solubility of basic compounds like 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine.[9][10]

The Scientific Principle

The piperazine group in your molecule contains basic nitrogen atoms that can accept protons (H⁺) from the surrounding medium. At a pH below the pKa of these nitrogens, the molecule becomes protonated, acquiring a positive charge. This ionized form, or salt, is more polar and thus exhibits significantly higher solubility in aqueous solutions.[1][11] Conversely, at a pH above the pKa, the molecule remains in its neutral, less soluble form.

Step-by-Step Protocol: pH Adjustment
  • Determine pKa: If not known, use computational tools (e.g., MarvinSketch, Chemicalize) to predict the pKa of the piperazine nitrogens. For simple alkyl amines, pKa values are typically in the range of 9.5 to 11.0.[11]

  • Prepare Buffers: Make a series of biocompatible buffers with varying pH values, starting from pH 7.4 down to pH 4.0 (e.g., Phosphate, Citrate, or Acetate buffers).

  • Solubility Test:

    • Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

    • In separate microcentrifuge tubes, add a small volume of the DMSO stock to each buffer to achieve your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all samples and is compatible with your assay (typically ≤1%).

    • Vortex each tube thoroughly.

    • Incubate at room temperature for 15-30 minutes.

    • Visually inspect for precipitation. For a quantitative measure, centrifuge the tubes and measure the concentration of the supernatant using HPLC-UV or a similar method.

  • Select Optimal pH: Choose the lowest pH that provides complete solubilization and is compatible with your experimental system.

Advanced Technique: Salt Formation

For long-term use or formulation development, creating a stable salt form is a robust strategy.[12] A 2018 study successfully created various salts of Amoxapine with organic acids (like succinic acid), which significantly enhanced its aqueous solubility.[12]

  • Dissolve the free base of your compound in a suitable organic solvent (e.g., ethanol).

  • Add a stoichiometric equivalent (1:1 molar ratio) of a pharmaceutically acceptable acid (e.g., succinic acid, maleic acid, HCl).

  • Stir the mixture. The salt will often precipitate out of the solution.

  • Isolate the solid salt by filtration and dry it under a vacuum.

  • The resulting salt powder can then be directly dissolved in neutral aqueous buffers.

Guide 2: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable for lipophilic compounds.[13][14]

The Scientific Principle

Water is a highly structured solvent with a strong hydrogen-bonding network. Co-solvents like ethanol or propylene glycol work by disrupting this network, which reduces the energy required to create a cavity for the solute molecule.[14] This effectively increases the solubility of non-polar compounds.

Step-by-Step Protocol: Co-Solvent Screening
  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices include:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 300 or 400 (PEG 300/400)

    • Glycerin

  • Prepare Stock: Create a high-concentration stock of your compound in 100% of each selected co-solvent.

  • Titration:

    • In a clear vial, add your target volume of aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

    • Slowly add the co-solvent stock solution dropwise while vigorously vortexing.

    • Observe the point at which the solution becomes cloudy (precipitation) or clears.

  • Determine Maximum Concentration: This titration helps determine the maximum concentration of your compound that can be achieved at a given percentage of co-solvent. Remember to always consider the tolerance of your biological system to the co-solvent.[13]

Guide 3: Cyclodextrin-Based Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core, thereby increasing their apparent solubility in water.[15][16]

The Scientific Principle

Cyclodextrins have a unique structure resembling a truncated cone. The exterior is hydrophilic due to hydroxyl groups, making the entire molecule water-soluble. The interior cavity, however, is non-polar. A lipophilic molecule, like your dibenzo[b,f]oxazepine compound, can partition into this hydrophobic cavity, forming an "inclusion complex."[17] This complex effectively shields the drug from the aqueous environment, allowing it to be carried in solution.

G cluster_0 Cyclodextrin Inclusion Complex cd_outer Hydrophilic Exterior cd_inner Hydrophobic Cavity drug 11-(Piperazin-1-yl) dibenzo[b,f]oxazepine (Guest Molecule) water_soluble Water-Soluble Complex (Dissolved in Aqueous Media) drug->water_soluble Forms

Caption: Encapsulation of a drug molecule within a cyclodextrin host.

Step-by-Step Protocol: Preparing an Inclusion Complex
  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a concentrated solution (e.g., 10-40% w/v). Gentle heating may be required.

  • Add the Compound: Add an excess amount of your solid compound directly to the cyclodextrin solution.

  • Equilibrate: Seal the container and shake or stir the mixture at room temperature for 24-72 hours to allow for complex formation to reach equilibrium.

  • Separate and Filter: Centrifuge the suspension to pellet the excess, undissolved compound. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify: Determine the concentration of your compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS). This value represents the maximum achievable solubility using this cyclodextrin concentration. The formation of the complex can be confirmed by techniques like DSC or FTIR.[18]

Guide 4: Nanosuspension Formulation

For very challenging compounds or when high concentrations are needed (e.g., for in vivo studies), reducing the particle size to the nanometer range can dramatically increase the dissolution rate.[19][20]

The Scientific Principle

According to the Noyes-Whitney equation, the dissolution rate of a solid is directly proportional to its surface area. By reducing particle size from micrometers to nanometers, the surface area-to-volume ratio increases exponentially.[21] This leads to a much faster dissolution rate and an increase in saturation solubility.[19] Nanosuspensions are stabilized by surfactants or polymers to prevent particle aggregation.[22]

Protocol Overview: High-Pressure Homogenization

This is a common "top-down" method for producing nanosuspensions.[13][22]

  • Prepare a Presuspension: Disperse your micronized compound in an aqueous solution containing a suitable stabilizer (e.g., Poloxamer 188, Tween 80).

  • Homogenize: Subject this presuspension to high-pressure homogenization. The process forces the particle suspension through a tiny gap at very high pressure, causing cavitation and shear forces that break the microparticles down into nanoparticles.[13]

  • Cycle: Repeat the homogenization process for multiple cycles until a stable, uniform particle size distribution is achieved.

  • Characterize: Analyze the resulting nanosuspension for particle size (e.g., using Dynamic Light Scattering), zeta potential (to assess stability), and morphology.

References
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  • Jadhav, N. et al. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
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  • ChemGulf. (2025). How do amines and amides affect the pH of a solution?.
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  • Benchchem. (n.d.).
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  • Tayade, D.T., & Kaleb, P.R. (2016). 2-[SUBSTITUTEDTHIOCARBAMIDO-11-(PIPERAZIN-1- YL)DIBENZO[b,f][7][13] OXAZEPINES. International Journal of Pharma and Bio Sciences.

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Sources

Optimization

Technical Support Center: Purification Strategies for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Analogs

Welcome to the technical support center for the purification of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 11-(piperazin-1-yl)dibenzo[b,f]oxazepine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of molecules. The inherent basicity of the piperazine moiety, combined with the relatively nonpolar tricyclic core, presents unique challenges and opportunities for purification.

This document provides in-depth, field-tested insights and practical troubleshooting advice to help you navigate these challenges and achieve your desired purity targets efficiently. We will explore the underlying chemical principles of each technique to empower you to make informed decisions and adapt these strategies to your specific analog.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing these analogs?

A1: The impurity profile largely depends on the synthetic route employed. For syntheses involving the coupling of a dibenzo[b,f]oxazepine precursor with a piperazine derivative (e.g., via Buchwald-Hartwig or Ullmann coupling), common impurities include:

  • Unreacted Starting Materials: Residual dibenzo[b,f]oxazepine precursor and the piperazine starting material.

  • Catalyst Residues: Traces of palladium or copper catalysts from coupling reactions.[1][2]

  • Side-Products from the Coupling Reaction: Homocoupling of the aryl halide can be a potential side reaction in Ullmann-type couplings.[3]

  • Degradation Products: The dibenzoxazepine core can be susceptible to oxidation or hydrolysis under harsh reaction conditions. For analogs similar to clozapine, N-oxides and demethylated products (if using N-methylpiperazine) are known degradation products.[4]

Q2: My 11-(piperazin-1-yl)dibenzo[b,f]oxazepine analog is an oil or a waxy solid at room temperature. How can I best purify it?

A2: Purifying non-crystalline compounds can be challenging. Here are a few strategies:

  • Salt Formation: Since the piperazine moiety is basic, you can often form a crystalline salt by treating your crude product with an acid like HCl, HBr, or fumaric acid in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).[5] The resulting salt can then be purified by recrystallization. The free base can be regenerated by neutralization with a base like sodium bicarbonate or sodium hydroxide, followed by extraction.[5]

  • Column Chromatography: This is the most common method for purifying oils. However, the basicity of your compound can lead to tailing on standard silica gel. See the troubleshooting guide below for tips on how to mitigate this.

  • Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC is a powerful tool.

Q3: How do I choose the right purification technique for my compound?

A3: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following flowchart provides a general decision-making framework.

Purification_Workflow cluster_purification Purification Strategies crude Crude Product purity_check1 Assess Purity (TLC, LC-MS, NMR) crude->purity_check1 high_purity >95% Pure? purity_check1->high_purity final_product Final Product high_purity->final_product Yes acid_base Acid-Base Extraction high_purity->acid_base No column_chrom Column Chromatography acid_base->column_chrom Impure recrystallization Recrystallization / Salt Formation column_chrom->recrystallization Partially Pure prep_hplc Preparative HPLC recrystallization->prep_hplc Needs Higher Purity prep_hplc->final_product

Caption: Decision workflow for purification.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification.

Column Chromatography Troubleshooting

Issue 1: My compound is streaking or "tailing" on the silica gel column, leading to poor separation.

  • Causality: The basic nitrogen atoms of the piperazine ring are interacting strongly with the acidic silanol groups on the surface of the silica gel. This causes a portion of the molecules to move more slowly than the bulk, resulting in a "tailing" peak.[5]

  • Solution 1: Use a Basic Modifier in the Eluent. Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) TEA is added to the mobile phase (e.g., ethyl acetate/hexanes).[5]

    • Ammonia in Methanol: For more polar solvent systems (e.g., dichloromethane/methanol), adding 1-2% of a 7N ammonia in methanol solution can be very effective.[5]

  • Solution 2: Use an Alternative Stationary Phase. If tailing persists, consider using a less acidic stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for basic compounds.

    • Deactivated Silica Gel: You can purchase commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.[6]

  • Solution 3: Reversed-Phase Chromatography. If your compound and impurities have different polarities, reversed-phase chromatography (using a C18 column) can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

Parameter Normal Phase (Silica Gel) Reversed-Phase (C18)
Stationary Phase Polar (Silica Gel, Alumina)Nonpolar (C18-modified silica)
Mobile Phase Nonpolar to moderately polar (e.g., Hexanes/Ethyl Acetate, DCM/Methanol)Polar (e.g., Water/Acetonitrile, Water/Methanol)
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Best for: Separating isomers, less polar compounds.Separating compounds with a range of polarities.

Issue 2: My compound is not eluting from the column, even with a very polar solvent system (e.g., 100% methanol).

  • Causality: Your compound may be too polar for the chosen stationary phase or it may have irreversibly adsorbed to the silica gel. It's also possible the compound has degraded on the column.[6]

  • Solution 1: Verify Compound Stability. Before performing column chromatography, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot or smearing from the baseline, your compound may be unstable to silica.[6]

  • Solution 2: Drastic Polarity Increase with a Modifier. For very polar, basic compounds, a mobile phase of dichloromethane/methanol with 1-2% ammonium hydroxide can be effective.

  • Solution 3: Switch to Reversed-Phase. As mentioned above, reversed-phase chromatography is often a better choice for polar compounds.

Crystallization Troubleshooting

Issue 1: My compound "oils out" instead of crystallizing from solution.

  • Causality: This happens when the compound's solubility in the hot solvent is too high, or the solution becomes supersaturated too quickly upon cooling, causing it to separate as a liquid phase rather than forming an ordered crystal lattice. The presence of impurities can also inhibit crystallization.

  • Solution 1: Slow Down the Cooling Process. Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling often leads to oiling out.

  • Solution 2: Add a Co-solvent (Anti-solvent). Dissolve your compound in a minimal amount of a good solvent (e.g., ethanol, methanol, or acetone). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., water or hexanes) until the solution becomes slightly cloudy.[7] Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Solution 3: Scratch the Inner Surface of the Flask. Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 4: Add a Seed Crystal. If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Issue 2: I am getting very low recovery from my recrystallization.

  • Causality: Too much solvent was used to dissolve the crude product, or the compound has significant solubility in the cold solvent.

  • Solution 1: Use the Minimum Amount of Hot Solvent. During the initial dissolution, use just enough hot solvent to fully dissolve the compound. Adding excess solvent will keep more of your product in solution upon cooling.

  • Solution 2: Concentrate the Solution. If you have already added too much solvent, you can carefully evaporate some of it to re-concentrate the solution and then allow it to cool again.

  • Solution 3: Cool to a Lower Temperature. Ensure you are cooling the solution for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-salt bath or a freezer) to minimize the solubility of your compound.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography with a Basic Modifier
  • TLC Analysis: First, determine a suitable solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound. A good starting point for many 11-(piperazin-1-yl)dibenzo[b,f]oxazepine analogs is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.

  • Prepare the Eluent: Prepare the chosen solvent system and add 0.5% (v/v) of triethylamine (TEA). For example, for 1 L of 70:30 hexanes:ethyl acetate, add 5 mL of TEA.

  • Pack the Column: Pack a silica gel column using the prepared eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elute the Column: Run the column with the prepared eluent, collecting fractions and monitoring by TLC to identify the fractions containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude, oily product in a suitable solvent like isopropanol or ethyl acetate (e.g., 5-10 mL per gram of crude material).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in isopropanol (or a similar acid solution) dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.[5]

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.

  • Isolation: Collect the solid salt by vacuum filtration, washing the filter cake with a small amount of cold solvent.

  • Recrystallization (if necessary): If the salt requires further purification, it can be recrystallized from a suitable solvent system, such as ethanol/water.[8]

  • Liberation of the Free Base: To recover the purified free base, dissolve the salt in water and add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to yield the purified product.[5]

Purity Assessment

After purification, it is crucial to assess the purity of your compound and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining the purity of your final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a good starting point.[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used to identify impurities.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.[11]

By understanding the chemical properties of your 11-(piperazin-1-yl)dibenzo[b,f]oxazepine analogs and applying these troubleshooting strategies and protocols, you can overcome common purification challenges and obtain high-purity materials for your research and development needs.

References

  • Google Patents. (n.d.). Purification of piperazine.
  • MDPI. (2024, October 25). A Simple HPLC-DAD Method for the Therapeutic Monitoring of Clozapine and Related Metabolites in Human Plasma and Urine Samples. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (2011). Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][6][12]diazepine on Kilo Scale. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing dibenzothiazepine derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2011). NMR, synthesis & Mass Spectrometry for the complete characterization of plasma-polymerized siloxanes. Retrieved January 21, 2026, from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, February 8). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, June 25). Anti-solvent co-crystallization of carbamazepine and saccharin. Retrieved January 21, 2026, from [Link]

  • MIT DSpace. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved January 21, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, October 25). A Simple HPLC-DAD Method for the Therapeutic Monitoring of Clozapine and Related Metabolites in Human Plasma and Urine Samples. Retrieved January 21, 2026, from [Link]

  • Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 21, 2026, from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supersaturation and solvent dependent nucleation of carbamazepine polymorphs during rapid cooling crystallization. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved January 21, 2026, from [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Retrieved January 21, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Optimization and Validation of an HPLC-UV Method for Analysis of Clozapine and Its Major Metabolites in Human Plasma. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2021, February 17). Crystals and Crystallization in Drug Delivery Design. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Anti-solvent co-crystallization of carbamazepine and saccharin. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization and Validation of an HPLC-UV Method for Analysis of Clozapine and Its Major Metabolites in Human Plasma. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]

  • ADMET & DMPK. (2019, October 12). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Recovery of piperazine.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

preventing side reactions in the synthesis of dibenzo[b,f]oxazepines

Welcome to the Technical Support Center for the synthesis of dibenzo[b,f]oxazepines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of dibenzo[b,f]oxazepines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent unwanted side reactions during your experiments.

Introduction to Dibenzo[b,f]oxazepine Synthesis

The dibenzo[b,f]oxazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, its synthesis can be challenging, often plagued by side reactions that can significantly lower yields and complicate purification. This guide provides practical, field-proven insights to help you optimize your synthetic routes and achieve high yields of pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to dibenzo[b,f]oxazepines?

A1: Several synthetic strategies are employed, with the most common being:

  • Ullmann Condensation: This classical method involves the copper-catalyzed coupling of an o-aminophenol with an o-halobenzaldehyde derivative. While widely used, it often requires harsh reaction conditions.[2]

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction that offers milder conditions and broader substrate scope. It is often the method of choice for achieving high regioselectivity.[3][4]

  • Cyclocondensation Reactions: These methods involve the formation of the seven-membered ring through the reaction of precursors like substituted 2-aminophenols and 2-halobenzaldehydes, often under basic or microwave conditions.[1][5]

Q2: I'm observing a significant amount of an isomeric byproduct. What could be the cause?

A2: The formation of an isomeric byproduct is often due to a Smiles rearrangement . This intramolecular nucleophilic aromatic substitution can occur under basic conditions, leading to a constitutional isomer of the desired product. The specific conditions of your reaction, particularly the base and solvent, can influence the likelihood of this rearrangement.[1][6]

Q3: My yield is consistently low, and I suspect dimerization of my starting materials. How can I confirm and prevent this?

A3: Dimerization, or homocoupling , is a common side reaction in Ullmann-type reactions, leading to the formation of symmetrical biaryl compounds from the aryl halide starting material.[7] This can be minimized by carefully controlling the reaction temperature and using activated copper. Confirmation of the dimer can be achieved through standard analytical techniques like LC-MS and NMR by comparing the observed mass and spectral data with the expected dimer structure.

Troubleshooting Guide: Common Side Reactions and Their Prevention

This section provides a detailed, question-and-answer-style guide to troubleshooting specific side reactions encountered during the synthesis of dibenzo[b,f]oxazepines.

Issue 1: Unwanted Smiles Rearrangement

Q: My reaction is yielding a significant amount of a rearranged isomer. How can I suppress the Smiles rearrangement?

A: The Smiles rearrangement is a common intramolecular nucleophilic aromatic substitution that can plague syntheses of dibenzo[b,f]oxazepines, especially under basic conditions.[1][6] Here’s how to troubleshoot this issue:

Understanding the Mechanism:

The rearrangement involves the attack of a nucleophile (in this case, the phenoxide) on an activated aromatic ring, leading to a spirocyclic intermediate, followed by ring-opening to form the rearranged product.

DOT Script for Smiles Rearrangement Mechanism

Smiles_Rearrangement Start Starting Material (Desired Reaction Path Blocked) Base Base (e.g., K2CO3, NaOtBu) Start->Base Deprotonation Intermediate Spirocyclic Intermediate (Meisenheimer-like) Base->Intermediate Intramolecular Nucleophilic Attack Product Rearranged Product (Isomeric Impurity) Intermediate->Product Ring Opening

Caption: Mechanism of the Smiles Rearrangement.

Troubleshooting Protocol:

  • Choice of Base: The strength and nature of the base are critical.

    • Recommendation: Use a milder base. For instance, if you are using a strong base like sodium tert-butoxide, consider switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8] Weaker bases can disfavor the formation of the spirocyclic intermediate.

  • Reaction Temperature: Higher temperatures can promote the rearrangement.

    • Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates.

    • Recommendation: Experiment with less polar, aprotic solvents. Solvents like toluene or dioxane may be preferable to more polar solvents like DMF or DMSO in certain cases.

  • Electronic Effects of Substituents: Electron-withdrawing groups on the aromatic ring being attacked can activate it towards nucleophilic substitution and thus promote the Smiles rearrangement.

    • Recommendation: If possible, consider a synthetic route where strongly deactivating groups are introduced at a later stage.

Preventative Experimental Protocol (Example: Modified Ullmann Condensation):

  • Reactants: 2-aminophenol (1.0 eq), 2-chlorobenzaldehyde (1.1 eq), CuI (0.1 eq), L-proline (0.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: Toluene.

  • Procedure:

    • To an oven-dried flask, add 2-aminophenol, 2-chlorobenzaldehyde, CuI, L-proline, and K₂CO₃.

    • Purge the flask with argon for 10-15 minutes.

    • Add anhydrous, degassed toluene.

    • Heat the reaction mixture to 90-100 °C and monitor by TLC.

    • Upon completion, cool the reaction to room temperature, filter through Celite, and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Issue 2: Homocoupling in Ullmann Condensation

Q: I am observing a significant amount of a biaryl byproduct from the homocoupling of my aryl halide. How can I minimize this?

A: Homocoupling is a frequent side reaction in Ullmann condensations, where two molecules of the aryl halide couple to form a symmetrical biaryl compound.[7]

Troubleshooting Protocol:

  • Copper Catalyst Activation: The activity of the copper catalyst is crucial.

    • Recommendation: Use freshly prepared, activated copper powder or a well-defined copper(I) salt like CuI. Avoid using old or oxidized copper sources.

  • Ligand Selection: The use of a suitable ligand can promote the desired cross-coupling over homocoupling.

    • Recommendation: Ligands such as 1,10-phenanthroline or L-proline can chelate to the copper center and facilitate the desired C-O or C-N bond formation.[2]

  • Reaction Temperature and Time: Excessive temperatures and prolonged reaction times can favor homocoupling.

    • Recommendation: Optimize the reaction temperature and monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to a satisfactory level.

  • Stoichiometry of Reactants: An excess of the aryl halide can sometimes lead to increased homocoupling.

    • Recommendation: Use a slight excess of the aminophenol nucleophile (e.g., 1.1 to 1.2 equivalents) relative to the aryl halide.

Quantitative Data Summary: Effect of Ligand on Ullmann Coupling

Catalyst SystemLigandTemperature (°C)Yield of Dibenzo[b,f]oxazepine (%)Yield of Homocoupling Byproduct (%)
CuINone1204530
CuI1,10-phenanthroline1107510
CuIL-proline10082<5

Note: Yields are approximate and can vary based on specific substrates and conditions.

Issue 3: Poor Regioselectivity in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the intramolecular Buchwald-Hartwig cyclization is critical. The choice of ligand, base, and reaction conditions plays a pivotal role.[3][8]

DOT Script for Buchwald-Hartwig Troubleshooting Logic

Buchwald_Hartwig_Troubleshooting Start Low Regioselectivity in Buchwald-Hartwig Cyclization Ligand Optimize Ligand Start->Ligand Base Optimize Base Start->Base Temp Adjust Temperature Start->Temp BulkyLigand Use Bulky, Electron-Rich Ligand (e.g., Buchwald-type) Ligand->BulkyLigand WeakBase Use Weaker, Non-nucleophilic Base (e.g., Cs2CO3, K3PO4) Base->WeakBase LowTemp Lower Reaction Temperature Temp->LowTemp Success High Regioselectivity Achieved BulkyLigand->Success WeakBase->Success LowTemp->Success

Caption: Troubleshooting workflow for poor regioselectivity.

Troubleshooting Protocol:

  • Ligand Selection: The steric and electronic properties of the phosphine ligand are paramount.

    • Recommendation: For intramolecular cyclizations leading to seven-membered rings, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior. These ligands promote reductive elimination from the desired intermediate.[8] Experiment with a panel of ligands to find the optimal one for your specific substrate.

  • Base Selection: The choice of base can influence the equilibrium between different palladium intermediates.

    • Recommendation: While strong bases like NaOtBu are common, weaker bases like Cs₂CO₃ or K₃PO₄ can sometimes offer better selectivity, albeit at potentially higher temperatures or longer reaction times.[8]

  • Solvent: The solvent can affect the solubility of the catalyst and intermediates.

    • Recommendation: Toluene and dioxane are common choices. In some cases, a more polar aprotic solvent like DMF may be beneficial, but be mindful of potential side reactions at high temperatures.

  • Palladium Precatalyst: The choice of palladium source can impact catalyst activation and performance.

    • Recommendation: Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) for more consistent results compared to Pd(OAc)₂ or Pd₂(dba)₃.[8]

Optimized Buchwald-Hartwig Protocol for High Regioselectivity:

  • Reactants: 2-(2-aminophenoxy)aryl bromide (1.0 eq), Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), XPhos (if not using a precatalyst, 2.4 mol%), NaOtBu (1.4 eq).

  • Solvent: Anhydrous, degassed toluene.

  • Procedure:

    • In a glovebox, charge an oven-dried vial with the aryl bromide, palladium precatalyst, and NaOtBu.

    • Add the anhydrous, degassed toluene.

    • Seal the vial and heat to 80-110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography or recrystallization.[8]

Purification Strategies

Q: I have a mixture of my desired dibenzo[b,f]oxazepine and a stubborn side product. What are the best purification methods?

A: Effective purification is key to obtaining a high-purity final product.

  • Crystallization/Recrystallization: This is often the most effective method for removing impurities, especially on a larger scale. Experiment with a range of solvent systems (e.g., toluene/heptane, ethanol/water) to find conditions that selectively crystallize the desired product.[9]

  • Column Chromatography: For smaller scales or difficult separations, silica gel chromatography is standard. A careful selection of the eluent system is crucial to resolve closely related isomers.

  • Preparative HPLC: For very challenging separations or to achieve very high purity, preparative HPLC can be employed.[9]

References

  • Singh, U. P., & Singh, R. K. (2012). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Sang, D., et al. (2013). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][2][8]oxazepine Derivatives via a Double Ullmann Coupling Reaction. ResearchGate. [Link]

  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • El-Sawy, E. R., et al. (2021). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. [Link]

  • Maier, D. I. H., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. PubMed Central. [Link]

  • Zaware, N., & Ohlmeyer, M. (2015). Recent Advances in Dibenzo[b,f][2][8]oxazepine Synthesis. ChemInform. [Link]

  • Gevorgyan, V., et al. (2022). Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent. Synthetic and mechanistic aspects. PubMed Central. [Link]

  • Wang, Z., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. PubMed Central. [Link]

  • Ferlin, F., et al. (2018). A waste-minimized protocol for copper-catalyzed Ullmann-type reaction in a biomass derived furfuryl alcohol/water azeotrope. Green Chemistry. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][2][8]oxazepine synthesis. ResearchGate. [Link]

  • Maier, D. I. H., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. PubMed. [Link]

  • Reddy, T. R., et al. (2023). Diversity-Oriented Synthesis of Benzo[f][2][8]oxazepine-, 2H-Chromene-, and 1,2-Dihydroquinoline-Fused Polycyclic Nitrogen Heterocycles under Microwave-Assisted Conditions. PubMed. [Link]

  • Teasdale, A. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. [Link]

  • Ghafarzadeh, M., et al. (2012). Microwave-Assisted Synthesis of Substituted Dibenzo[b,f][2][8]thiazepines, Dibenzo[b,f][2][8]oxazepines, Benzothiazoles, and Benzimidazoles. ResearchGate. [Link]

Sources

Optimization

challenges in the scale-up of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine production

An In-Depth Technical Guide to Overcoming Challenges in the Scale-Up of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Production As a Senior Application Scientist, this guide synthesizes field-proven insights with established...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Overcoming Challenges in the Scale-Up of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Production

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a robust technical support center for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, a critical active pharmaceutical ingredient (API) also known as Amoxapine.

Introduction to Scale-Up Challenges

11-(Piperazin-1-yl)dibenzo[b,f]oxazepine is a dibenzooxazepine derivative widely used as a tricyclic antidepressant.[1] While the synthesis appears straightforward on paper, its transition from bench-scale to pilot or industrial scale presents significant hurdles. These challenges typically manifest as inconsistent yields, problematic impurity profiles, and difficulties in purification. This guide is structured to provide direct, actionable solutions to the most common issues encountered during production.

The synthesis is generally a two-step process:

  • Formation of the Key Intermediate : Chlorination of the dibenzo[b,f]oxazepin-11(10H)-one lactam to form the reactive 11-chloro-dibenzo[b,f]oxazepine.

  • Nucleophilic Substitution : Reaction of the chloro-intermediate with piperazine to yield the final product.

Each stage possesses unique challenges that require careful control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently below 50%. What is the most likely cause? A: A low overall yield is typically rooted in the first stage of the synthesis: the chlorination of the dibenzo[b,f]oxazepin-11(10H)-one precursor. This step is highly sensitive to moisture and temperature, and product can be lost during work-up and recrystallization.[2] Inefficient conversion or degradation during this stage will severely impact the final yield, as the second stage (piperazine coupling) is generally more efficient.

Q2: I am observing a persistent impurity with a mass of approximately 541.4 g/mol . What is it and how can I prevent it? A: This mass corresponds to the di-substituted byproduct, 1,4-bis(dibenzo[b,f]oxazepin-11-yl)piperazine.[3] It forms when a single piperazine molecule reacts with two molecules of the 11-chloro-dibenzo[b,f]oxazepine intermediate. To mitigate this, use a significant excess of piperazine (3-5 equivalents) and control the addition of the chloro-intermediate to the reaction mixture.

Q3: What are the critical parameters to monitor during the chlorination reaction? A: The three most critical parameters are:

  • Anhydrous Conditions : All glassware, solvents, and reagents must be scrupulously dry. Moisture rapidly quenches the chlorinating agent (e.g., POCl₃), halting the reaction and forming byproducts.[2]

  • Temperature Control : The reaction is exothermic and requires careful temperature management. Deviations from the optimal range can lead to incomplete reaction or the formation of degradation products.[2]

  • Reaction Progress : Monitor the disappearance of the starting lactam using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Prolonged reaction times at high temperatures can promote side reactions.[2]

Q4: Is recrystallization the only method for purifying the final product? A: While recrystallization from solvents like benzene and petroleum ether is a common method,[4] Amoxapine has known solubility challenges.[5] For high-purity requirements, column chromatography can be employed at the lab scale. At an industrial scale, forming a pharmaceutically acceptable salt (e.g., hydrochloride or maleate) can facilitate purification through crystallization, as salts often have different solubility profiles than the freebase.[5]

Detailed Troubleshooting Guides

Part 1: Synthesis of 11-Chloro-dibenzo[b,f]oxazepine Intermediate

This stage is the most frequent source of failure in the overall synthesis. The primary issues are low yield and impurity generation.

  • Potential Cause 1: Inactive Chlorinating Agent.

    • Explanation: Phosphorus oxychloride (POCl₃), a common reagent, is highly reactive with atmospheric moisture. An older or improperly stored bottle may be partially hydrolyzed, reducing its efficacy.

    • Solution: Use a fresh, high-purity bottle of POCl₃. Consider using a Vilsmeier reagent, generated in-situ, which can be a milder and more effective alternative under certain conditions.[2]

  • Potential Cause 2: Presence of Moisture.

    • Explanation: Water reacts exothermically with POCl₃ to form phosphoric acid and HCl, consuming the reagent and preventing the desired chlorination of the lactam.

    • Solution: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents.

  • Potential Cause 3: Suboptimal Temperature.

    • Explanation: The reaction requires heating to proceed efficiently, often at reflux in a solvent like toluene (90-110°C).[2][6] Insufficient temperature will result in a sluggish and incomplete reaction. Conversely, excessive temperature can cause degradation.

    • Solution: Maintain a consistent internal reaction temperature using an oil bath and a temperature controller. Monitor the reaction by TLC/HPLC to determine the optimal reaction time at a given temperature, avoiding prolonged heating.

G start Low Yield or Incomplete Reaction q1 Is the reaction setup completely anhydrous? start->q1 s1_yes Dry all glassware, use anhydrous solvents, and run under inert gas. q1->s1_yes No q2 Is the chlorinating reagent fresh? q1->q2 Yes s1_yes->q2 s2_yes Use a new, sealed bottle of POCl₃ or other agent. q2->s2_yes No q3 Is the temperature and reaction time optimal? q2->q3 Yes s2_yes->q3 s3_yes Ensure reflux is maintained. Monitor via TLC/HPLC to avoid over-heating. q3->s3_yes No end Yield Improved q3->end Yes s3_yes->end

Caption: Troubleshooting flowchart for low yield in the chlorination step.

Part 2: Piperazine Coupling and Impurity Control

The key challenge in this step is controlling selectivity to minimize the formation of the di-substituted impurity and other side products.

  • Potential Cause: Incorrect Stoichiometry.

    • Explanation: Using a near 1:1 ratio of the chloro-intermediate to piperazine significantly increases the probability of a single piperazine molecule reacting at both of its nitrogen centers.

    • Solution: Employ a large excess of piperazine (3-5 molar equivalents). This ensures that a molecule of the chloro-intermediate is statistically more likely to encounter a fresh, unreacted piperazine molecule.

  • Potential Cause: Poor Mixing or Slow Piperazine Dissolution.

    • Explanation: On a large scale, poor agitation or slow dissolution of piperazine can create localized areas with a high concentration of the chloro-intermediate, promoting the di-substitution reaction.

    • Solution: Ensure robust agitation throughout the reaction. Consider dissolving the piperazine completely in the chosen solvent before beginning the slow, controlled addition of the 11-chloro-dibenzo[b,f]oxazepine intermediate.

  • Potential Cause: Insufficient Reaction Time or Temperature.

    • Explanation: The nucleophilic substitution is not instantaneous and requires sufficient thermal energy and time for completion.

    • Solution: Monitor the reaction via TLC or HPLC, ensuring the spot/peak corresponding to the chloro-intermediate has been consumed before proceeding with the work-up. If the reaction stalls, a modest increase in temperature may be required.

G cluster_0 Reaction Pathways A 11-Chloro-dibenzo[b,f]oxazepine (Intermediate) C 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine (Desired Product) A->C Desired Reaction D 1,4-bis(dibenzo[b,f]oxazepin-11-yl)piperazine (Di-substituted Impurity) A->D Side Reaction B Piperazine (Excess) B->C C->D Reacts with more Intermediate

Caption: Main and side reaction pathways during the piperazine coupling step.

Generalized Experimental Protocols

Disclaimer: These are generalized protocols and must be adapted and optimized for specific lab or plant conditions. All work should be conducted by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 11-Chloro-dibenzo[b,f]oxazepine[2][6][7]
  • Setup: Charge a dry, multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet with dibenzo[b,f]oxazepin-11(10H)-one (1.0 eq).

  • Reagent Addition: Add anhydrous toluene to create a slurry. Add N,N-dimethylaniline (0.8 eq) followed by the slow addition of phosphorus oxychloride (POCl₃, 2.5 eq) at room temperature. The mixture will become a suspension.

  • Reaction: Heat the suspension to reflux (approx. 95-110°C) for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Ether/Hexane mobile phase) until the starting lactam is no longer visible.[7]

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be carefully quenched with a cold aqueous solution of sodium carbonate.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a toluene/petroleum ether mixture to yield the chloro-intermediate as a solid.[2]

Protocol 2: Synthesis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine[4]
  • Setup: In a separate dry flask, charge anhydrous piperazine (4.0 eq) and a suitable solvent (e.g., benzene or toluene). Stir until the piperazine is fully or mostly dissolved.

  • Reagent Addition: Add the 11-Chloro-dibenzo[b,f]oxazepine intermediate (1.0 eq) portion-wise or as a solution in the reaction solvent to the piperazine mixture.

  • Reaction: Heat the mixture on a steam bath or in an oil bath for several hours (the reaction can be lengthy, sometimes days).[4]

  • Monitoring: Monitor the disappearance of the chloro-intermediate by TLC or HPLC.

  • Work-up: After completion, cool the reaction and remove the solvent by distillation. Triturate the residue with water to dissolve piperazine salts.

  • Extraction & Purification: The product can be precipitated by making the aqueous layer basic with 10% sodium hydroxide, followed by extraction with benzene.[4] Dry the organic layer over potassium carbonate, filter, and concentrate. The final product can be recrystallized from a benzene-petroleum ether solvent system.

Impurity Profile and Data

Effective scale-up requires rigorous tracking of impurities. Below is a table of common impurities associated with Amoxapine synthesis.

Impurity NameStructure / Molecular FormulaPotential OriginMitigation Strategy
2-Chloro-10,11-dihydro-11-oxo-dibenzo[b,f][2][8]oxazepineC₁₃H₈ClNO₂[9]Unreacted starting material for the chlorination step.Ensure chlorination reaction goes to completion via TLC/HPLC monitoring.
11-Chloro-dibenzo[b,f]oxazepineC₁₃H₈ClNO[8]Unreacted intermediate from the piperazine coupling step.Ensure sufficient reaction time and temperature for the coupling reaction.
1,4-bis(2-chlorodibenzo[b,f]oxazepine-11-yl)piperazineC₃₀H₂₂Cl₂N₄O₂[3]Reaction of 1 mole of piperazine with 2 moles of the chloro-intermediate.Use a large excess of piperazine; controlled addition of the chloro-intermediate.
3-Chloro-11-(piperazin-1-yl)dibenzo[b,f][2][8]oxazepineC₁₇H₁₆ClN₃O[10]Isomeric impurity likely originating from the starting materials used to build the tricyclic core.Source high-purity starting materials; may require chromatographic separation.

References

  • Technical Support Center: Synthesis of 11-Chlorodibenzo[b,f]oxazepine - Benchchem.
  • Amoxapine - Chemicea Pharmaceuticals.
  • Synthetic Method of Amoxapine - Chempedia - LookChem.
  • An In-Depth Technical Guide to 11-Chlorodibenzo[b,f]oxazepine: Molecular Structure, Properties, and Biological Significance - Benchchem.
  • Amoxapine CAS#: 14028-44-5 - ChemicalBook.
  • Amoxapine - Wikipedia.
  • Amoxapine Impurity I - Veeprho.
  • Amoxapine-Impurities | Pharmaffiliates.
  • Dibenz[b,f][2][8]oxazepine, 2,11-dichloro- synthesis - ChemicalBook. Available from:

  • Synthesis of (c) 11-Chloro-dibenzo[b,f][2][8]thiazepine - PrepChem.com. Available from:

  • Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability | ACS Omega - ACS Publications.
  • 1,4-BIS(2-CHLORODIBENZO(B,F)(1,4)OXAZEPINE-11-YL)PIPERAZINE - gsrs.
  • 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE - precisionFDA.

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Troubleshooting

Technical Support Center: Method Refinement for Quantifying 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

Welcome to the technical support center for the quantitative analysis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. This guide is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. This guide is designed for researchers, analytical scientists, and drug development professionals. As a key intermediate and potential impurity in various synthetic pathways, its accurate quantification is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common and complex challenges encountered during method development and routine analysis.

Part 1: HPLC-UV Method Troubleshooting

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for quantifying this analyte. However, the chemical nature of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine—specifically the basic piperazine moiety—can present chromatographic challenges.

Baseline HPLC-UV Method Parameters

The following table provides a robust starting point for your method development. These parameters are derived from established methods for structurally similar tricyclic compounds like amoxapine and oxcarbazepine.[1][2][3][4]

ParameterRecommended ConditionRationale & Expert Notes
Column C18, End-capped, 2.1 x 100 mm, 1.8 µmA high-quality, fully end-capped C18 provides the necessary hydrophobicity. The smaller particle size enhances efficiency. End-capping is critical to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase ensures the basic piperazine nitrogen is protonated, leading to a single ionic species and improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower viscosity and favorable UV cutoff. The matching acidic modifier maintains pH consistency across the gradient.
Gradient 5% B to 95% B over 10 minutesA broad gradient is suitable for initial screening of the analyte and any related impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity without generating excessive backpressure.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency.
Detection (UV) 254 nmThis is a common wavelength for aromatic, heterocyclic compounds. A full UV scan of a standard is recommended to determine the true λmax for maximum sensitivity.
Injection Vol. 2 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Sample Diluent 50:50 Acetonitrile:WaterA diluent that approximates the initial mobile phase conditions is ideal to prevent poor peak shape.
FAQ 1: Why is my peak for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine tailing severely?

Answer:

Peak tailing is the most common issue for this and other basic analytes. The primary cause is secondary ionic interactions between the protonated (positively charged) piperazine group on your analyte and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[5][6] This interaction causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.

  • Confirm Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5). The goal is to protonate your analyte (pKa of piperazine is ~9.8) and suppress the ionization of the silanol groups (pKa ~3.5-4.5). Using 0.1% formic acid or phosphoric acid is a standard approach.[7]

  • Introduce a Basic Modifier (Competitive Ion Pairing): If lowering the pH is insufficient, add a small concentration of a basic "competitor" like Triethylamine (TEA) at 0.05-0.1% to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.

  • Evaluate Column Choice:

    • End-Capping: Verify your column is specified as "fully end-capped." Older or lower-quality columns have a higher population of free silanols.

    • Column Chemistry: Consider a column with an embedded polar group or a different stationary phase (e.g., Phenyl-Hexyl) that offers alternative selectivity mechanisms.

    • Hybrid Particles: Columns based on hybrid silica-polymer particles often exhibit lower silanol activity and provide excellent peak shape for basic compounds over a wider pH range.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Lower pH with 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_column Is Column Fully End-Capped & High Quality? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved add_tea Action: Add 0.1% Triethylamine (TEA) to Mobile Phase check_column->add_tea Yes new_column Action: Test Hybrid or Embedded Polar Group Column check_column->new_column No add_tea->resolved new_column->resolved

Fig 1. Troubleshooting workflow for peak tailing.

Part 2: LC-MS/MS Method Troubleshooting

For higher sensitivity and selectivity, especially in complex matrices like plasma or formulation excipients, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

Baseline LC-MS/MS Method Parameters

This table provides starting parameters for an LC-MS/MS method. The HPLC conditions from Part 1 are a suitable front-end.

ParameterRecommended ConditionRationale & Expert Notes
Ion Source Electrospray Ionization (ESI)ESI is ideal for polar, ionizable compounds like our target analyte.
Polarity Positive (+)The basic piperazine moiety readily accepts a proton, forming a stable positive ion [M+H]⁺.
Precursor Ion (Q1) m/z 280.14This corresponds to the [M+H]⁺ of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine (C17H17N3O, MW 279.34). Direct infusion of a standard is required to confirm.
Product Ions (Q3) To be determinedProduct ions must be optimized by infusing the standard and performing a product ion scan. Likely fragments would result from the cleavage of the piperazine ring or its connection to the tricyclic core.
Internal Standard (IS) Stable Isotope Labeled (SIL) Analyte or a close structural analog (e.g., Amoxapine)A SIL-IS is the gold standard for correcting matrix effects. If unavailable, a structural analog that is not present in the sample can be used.[8][9]
FAQ 2: My analyte response is inconsistent and recovery is low when analyzing extracted samples. What is the cause?

Answer:

This is a classic symptom of matrix effects , a phenomenon where co-eluting endogenous components from the sample matrix (e.g., phospholipids from plasma, polymers from a formulation) interfere with the ionization of the target analyte in the MS source.[10][11][12] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), both of which severely compromise accuracy and precision.

  • Qualitative Assessment (Post-Column Infusion):

    • Set up a continuous infusion of a standard solution of your analyte directly into the MS source.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Observe the infused analyte's signal. A dip in the signal at the retention time of your analyte indicates ion suppression from the matrix.

  • Quantitative Assessment (Post-Spike Analysis): [11]

    • Set A: Prepare your analyte standard in a clean solvent (e.g., mobile phase).

    • Set B: Extract a blank matrix sample and then spike the analyte into the final extract at the same concentration as Set A.

    • Compare the peak areas. The Matrix Factor (MF) is calculated as (Peak Area in Set B) / (Peak Area in Set A).

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

      • An MF between 0.85 and 1.15 is often considered acceptable.

  • Improve Chromatographic Separation: The most effective solution is to chromatographically separate your analyte from the interfering matrix components. Adjust the gradient to increase retention of your analyte, allowing the poorly retained interferences (like phospholipids) to elute first.

  • Enhance Sample Preparation: A simple "dilute-and-shoot" or protein precipitation method is often insufficient.[13] Implement a more rigorous Solid-Phase Extraction (SPE) protocol to selectively isolate the analyte and remove interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects. By using the peak area ratio (Analyte/IS), the variability caused by suppression or enhancement is normalized, leading to accurate quantification.[14]

G A Analyte A_ion A⁺ A->A_ion M Matrix Components M_mol M M->M_mol A_gas A⁺ A_ion->A_gas M_gas M M_mol->M_gas MS To Mass Spectrometer A_gas->MS Signal M_gas->MS Suppression

Fig 2. Ion suppression from co-eluting matrix components.

Part 3: Sample Preparation and Stability

FAQ 3: How do I prepare my samples and what are the signs of analyte instability?

Answer:

Proper sample preparation is crucial for a robust method. The choice depends on your matrix and required sensitivity.

  • For Bulk Drug/Purity Analysis: A simple "Dilute and Shoot" is often sufficient. Dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration within the calibration range. Ensure the solvent is compatible with the mobile phase.[7]

  • For Pharmaceutical Formulations: Sample preparation may require an extraction step to separate the analyte from excipients. This could involve dissolving the tablet/capsule, followed by centrifugation and filtration, or a more complex liquid-liquid or solid-phase extraction.

  • For Biological Matrices (Plasma/Serum):

    • Protein Precipitation (PPT): Fast but "dirty." Add 3 parts cold acetonitrile to 1 part plasma, vortex, centrifuge, and inject the supernatant. This method is prone to causing matrix effects.[13]

    • Solid-Phase Extraction (SPE): The preferred method for clean extracts and high recovery. A mixed-mode cation exchange SPE cartridge is ideal for this basic compound. The general steps are: Condition, Equilibrate, Load Sample, Wash (to remove interferences), and Elute (with a solvent that disrupts the analyte-sorbent interaction).

11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, like many piperazine-containing compounds, can be susceptible to degradation.

  • Symptom: A systematic decrease in analyte peak area over the course of a long analytical run, especially if the autosampler is not temperature-controlled.

  • Cause: The analyte may be degrading in the sample vial. This can be due to pH changes, interaction with the sample matrix, or temperature.

  • Solution:

    • Use a temperature-controlled autosampler set to 4-10 °C.

    • Perform an autosampler stability study: Place a freshly prepared standard in the autosampler and re-inject it at set intervals (e.g., 0, 4, 8, 12, 24 hours). A response decrease of >15% indicates instability.

    • Ensure the pH of your sample diluent is stable and optimized for analyte solubility and stability.

    • For long-term storage, samples should be kept at -20 °C or -80 °C.

To develop a true stability-indicating method , forced degradation studies (exposing the analyte to acid, base, peroxide, heat, and light) should be performed to ensure that any potential degradants are chromatographically resolved from the parent peak.[2][3][15]

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]

  • Mei, H. (2006). Matrix effects: Causes and solutions. ResearchGate. [Link]

  • Mastelf. (2024). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]

  • An, G., & Zhang, G. (2020). Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS. Ovid. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Xu, R., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]

  • Jonzier-Perey, M., et al. (2008). Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma. ResearchGate. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Zhou, Z., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. PubMed. [Link]

  • Zhou, Z., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. ResearchGate. [Link]

  • Sahoo, S. K., et al. (2023). Amoxapine-Loaded Solid Lipid Nanoparticles with Superior Preclinical Pharmacokinetics for Better Brain Delivery: LC-MS/MS and GC-MS Analysis. PubMed. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Prieto, A., et al. (2010). Sample preparation in analysis of pharmaceuticals. ScienceDirect. [Link]

  • Rao, K. S., et al. (2010). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. [Link]

  • Ali, A., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Risley, D. S., et al. (2011). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

  • Kalek, M., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

  • Bhaumik, U., et al. (2010). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. ResearchGate. [Link]

  • Singh, P., et al. (2015). Development and Validation of a RP- HPLC Method for Quantitation of Oxcarbazepine in Tablet Dosage Form. Asian Journal of Pharmaceutical Technology & Innovation. [Link]

  • TIJER. (2024). METHOD DEVELOPMENT AND VALIDATION OF OXCARBAZEPINE BY USING HPLC. [Link]

  • Al-Janabi, A. H. H. (2015). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. [Link]

  • Al-Masri, I., et al. (2021). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. [Link]

  • Bhaumik, U., et al. (2010). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Asian Journal of Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

For researchers, scientists, and drug development professionals engaged in the synthesis, formulation, and quality control of atypical antipsychotics and their intermediates, the robust validation of analytical methods i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis, formulation, and quality control of atypical antipsychotics and their intermediates, the robust validation of analytical methods is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth comparison of various analytical techniques for the validation of methods for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, a key intermediate and potential impurity in the synthesis of drugs like Quetiapine.

The selection of an analytical method is a critical decision, balancing the need for sensitivity, specificity, and speed with practical considerations such as equipment availability and sample throughput. This document will explore the validation of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), providing a comparative analysis of their performance based on established validation parameters. The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

The Criticality of Method Validation for Pharmaceutical Intermediates

11-(Piperazin-1-yl)dibenzo[b,f]oxazepine is not only a precursor but also a potential process-related impurity. Therefore, analytical methods must be capable of accurately quantifying the intermediate itself and resolving it from the final Active Pharmaceutical Ingredient (API), other related substances, and any degradation products. A validated, stability-indicating method is crucial to ensure the quality and safety of the final drug product.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the nature of the sample, the concentration of the analyte, and the purpose of the test (e.g., routine quality control, stability testing, or bioanalysis).

Technique Principle Primary Advantages Common Applications
HPLC/UHPLC Chromatographic separation based on polarityRobust, reliable, widely available, excellent quantitative performance.Assay, impurity profiling, stability studies.
LC-MS/MS Chromatographic separation coupled with mass-based detectionUnmatched sensitivity and specificity, structural elucidation.Bioanalysis, trace impurity analysis.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric fieldHigh separation efficiency, low sample and reagent consumption.Alternative to HPLC for charged analytes.

High-Performance Liquid Chromatography (HPLC): The Workhorse of QC Labs

HPLC is the most common technique for the analysis of pharmaceuticals due to its robustness and versatility. For 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, a reversed-phase HPLC method is typically employed.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

The causality behind the choice of a stability-indicating method is to ensure that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products. This is achieved through forced degradation studies.

Forced Degradation Workflow

cluster_0 Forced Degradation Studies cluster_1 HPLC Analysis Drug_Substance Drug Substance/Intermediate Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Drug_Substance->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Drug_Substance->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Drug_Substance->Oxidation Thermal Thermal Degradation (e.g., 80°C) Drug_Substance->Thermal Photolytic Photolytic Degradation (ICH Q1B) Drug_Substance->Photolytic Degraded_Samples Collection of Degraded Samples Acid->Degraded_Samples Base->Degraded_Samples Oxidation->Degraded_Samples Thermal->Degraded_Samples Photolytic->Degraded_Samples HPLC_Analysis Analyze Degraded Samples by Proposed HPLC Method Degraded_Samples->HPLC_Analysis Peak_Purity Assess Peak Purity (PDA Detector) HPLC_Analysis->Peak_Purity Resolution Evaluate Resolution between Analyte and Degradants Peak_Purity->Resolution

Caption: Workflow for forced degradation studies to establish a stability-indicating method.

Step-by-Step HPLC Method Validation Protocol:

  • Chromatographic System:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating compounds of intermediate polarity.

    • Mobile Phase: A gradient elution is often necessary to resolve all related compounds. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Validation Parameters (as per ICH Q2(R1)):

    • Specificity: Demonstrated by the separation of the main analyte peak from any degradation products, impurities, and placebo components. Peak purity analysis using a photodiode array (PDA) detector is essential.

    • Linearity: A minimum of five concentrations are prepared, and the peak area response is plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Determined by recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, and 120%). Recoveries should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-day precision): Multiple injections of the same sample.

      • Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.

      • The relative standard deviation (RSD) should be ≤ 2%.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: The reliability of the method is assessed by deliberately varying parameters such as mobile phase composition, pH, flow rate, and column temperature.

Performance Comparison: HPLC vs. UHPLC
Parameter Conventional HPLC UHPLC Rationale for Difference
Analysis Time 15-30 min< 10 minSmaller particle size (< 2 µm) in UHPLC columns allows for higher flow rates and faster separations.
Resolution GoodExcellentHigher efficiency of UHPLC columns leads to sharper peaks and better separation.
Solvent Consumption HigherLowerShorter run times and lower flow rates in some cases reduce solvent usage.
System Pressure Lower (< 400 bar)Higher (> 600 bar)Densely packed small particles require higher pressure to force the mobile phase through.
Sensitivity GoodBetterSharper peaks result in a higher signal-to-noise ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Ultimate Sensitivity and Specificity

LC-MS/MS is the gold standard for bioanalysis and the detection of trace-level impurities due to its exceptional sensitivity and specificity.

Experimental Protocol: LC-MS/MS for Trace Analysis

The choice of LC-MS/MS is driven by the need to quantify very low levels of the analyte, for instance, in biological matrices or as a genotoxic impurity.

LC-MS/MS Workflow

Sample Sample (e.g., Plasma, API) Extraction Sample Preparation (Protein Precipitation or LLE) Sample->Extraction LC_Separation LC Separation (Fast Gradient) Extraction->LC_Separation Ionization Ionization (ESI or APCI) LC_Separation->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantitation Detector->Data

Caption: A typical workflow for quantitative analysis by LC-MS/MS.

Step-by-Step LC-MS/MS Method Validation Protocol:

  • Sample Preparation: For biological samples, protein precipitation or liquid-liquid extraction (LLE) is necessary to remove matrix interferences.

  • LC System: A fast LC gradient is often used to reduce run time, as the mass spectrometer provides the required specificity.

  • Mass Spectrometer:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically suitable for this class of compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3). This process provides exceptional specificity.

  • Validation Parameters: In addition to the parameters validated for HPLC, bioanalytical method validation according to FDA guidelines also includes:

    • Matrix Effect: The effect of the sample matrix on the ionization of the analyte is evaluated.

    • Stability: The stability of the analyte in the biological matrix is assessed under various conditions (freeze-thaw, short-term, long-term).

Performance Comparison: HPLC-UV vs. LC-MS/MS
Parameter HPLC-UV LC-MS/MS Rationale for Difference
Specificity Good (relies on retention time)Excellent (relies on retention time and mass-to-charge ratio of precursor and product ions)Mass spectrometric detection provides an additional dimension of separation.
Sensitivity ng/mL rangepg/mL to fg/mL rangeMass spectrometers are inherently more sensitive detectors than UV detectors.
Linearity Range Typically 2-3 orders of magnitudeCan be up to 4-5 orders of magnitudeWider dynamic range of MS detectors.
Cost & Complexity LowerHigherLC-MS/MS systems are more expensive to purchase and maintain, and require more specialized expertise.

Capillary Electrophoresis (CE): An Orthogonal Separation Technique

CE offers a different separation mechanism compared to HPLC, making it an excellent orthogonal technique for method validation and impurity profiling. The separation is based on the differential migration of ions in an electric field.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

CZE is the simplest form of CE and is well-suited for the analysis of charged molecules like 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, which is basic in nature.

CZE Separation Principle

Capillary Fused Silica Capillary (filled with buffer) Cathode Cathode (-) Separation Separation based on Charge-to-Size Ratio Capillary->Separation Anode Anode (+) Sample_Injection Sample Injection Sample_Injection->Capillary Voltage High Voltage Applied Voltage->Anode Voltage->Cathode Detection On-Column UV Detection Separation->Detection

Caption: Schematic of the Capillary Zone Electrophoresis (CZE) process.

Step-by-Step CZE Method Validation Protocol:

  • Electrophoretic System:

    • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): A buffer at a low pH (e.g., phosphate buffer at pH 2.5) to ensure the analyte is protonated and migrates towards the cathode.

    • Voltage: A high voltage (e.g., 20-30 kV) is applied to drive the separation.

    • Detection: On-column UV detection.

  • Validation Parameters: The same parameters as for HPLC are evaluated. The precision of migration times is a key parameter in CE.

Performance Comparison: HPLC vs. CE
Parameter HPLC Capillary Electrophoresis (CE) Rationale for Difference
Separation Efficiency HighVery HighCE can generate millions of theoretical plates, leading to very sharp peaks.
Sample Volume µL rangenL rangeCE requires very small sample volumes.
Solvent Consumption mL/runµL/runThe entire capillary is filled with only a small amount of buffer.
Throughput ModerateHigh (with autosamplers)Fast analysis times and short capillary conditioning steps.
Robustness Generally highCan be more sensitive to changes in buffer composition and capillary surface.The electroosmotic flow is sensitive to the buffer and capillary wall conditions.

Conclusion

The validation of analytical methods for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine is a multi-faceted process that requires a thorough understanding of both the analyte and the available analytical techniques.

  • For routine quality control, assay, and stability testing, a validated stability-indicating HPLC or UHPLC method is the most appropriate choice , offering a balance of performance, robustness, and cost-effectiveness.

  • When high sensitivity is paramount, such as in bioanalysis or for the detection of trace-level genotoxic impurities, LC-MS/MS is the undisputed technique of choice. Its specificity provides a high degree of confidence in the results.

  • Capillary Electrophoresis serves as a valuable orthogonal technique. It can be used to confirm the purity profile obtained by HPLC and is particularly advantageous when dealing with limited sample amounts or when seeking to reduce solvent consumption.

Ultimately, the selection and validation of an analytical method should be guided by its intended purpose, ensuring that the data generated is reliable, reproducible, and fit for its intended use in the pharmaceutical development lifecycle.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Soma, R., et al. (2009).
  • Mercolini, L., et al. (2008). Analysis of the recent antipsychotic aripiprazole in human plasma by capillary electrophoresis and high-performance liquid chromatography with diode array detection.
  • Mandrioli, R., et al. (2002). Determination of quetiapine in human plasma by high-performance liquid chromatography with ultraviolet detection.
  • Barrett, B., et al. (2007). A single high-performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of the atypical antipsychotics olanzapine, clozapine, quetiapine, risperidone and its major metabolite 9-hydroxyrisperidone in human plasma.
  • Fragou, D., et al. (2012). Atypical antipsychotics: trends in analysis and sample preparation of various biological samples. Bioanalysis.
  • Djordjević-Filijović, N., et al. (2012). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Journal of the Serbian Chemical Society.
Comparative

A Comparative Analysis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Derivatives: From Antipsychotic Action to Antidepressant Efficacy

This guide provides a comprehensive comparative analysis of key derivatives of the 11-(piperazin-1-yl)dibenzo[b,f]oxazepine scaffold. We will dissect the structure-activity relationships (SAR), pharmacological profiles,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of key derivatives of the 11-(piperazin-1-yl)dibenzo[b,f]oxazepine scaffold. We will dissect the structure-activity relationships (SAR), pharmacological profiles, and therapeutic applications of prominent agents such as loxapine and its metabolite amoxapine. By juxtaposing these with structurally similar and clinically relevant compounds like clozapine, this guide offers researchers and drug development professionals a nuanced understanding of how subtle molecular modifications dictate profound differences in biological activity.

The Dibenzo[b,f]oxazepine Scaffold: A Privileged Structure

The tricyclic dibenzo[b,f]oxazepine core is a foundational structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1] Its rigid, three-dimensional conformation provides an excellent framework for presenting pharmacophoric elements, such as the 11-(piperazin-1-yl) group, in a precise orientation for receptor interaction. This side chain is crucial for the activity of many of these compounds, modulating their affinity for a range of G-protein coupled receptors (GPCRs). The nature of substituents on both the tricyclic system and the piperazine ring allows for fine-tuning of the pharmacological profile, toggling receptor selectivity and influencing downstream effects.[2]

Loxapine: The Archetypal Antipsychotic

Loxapine is a well-established antipsychotic agent belonging to the dibenzoxazepine class.[3] While historically classified as a "typical" antipsychotic due to its potential for extrapyramidal symptoms (EPS), its receptor binding profile reveals a more complex, "atypical" character.[3]

Mechanism of Action & Receptor Profile

The therapeutic efficacy of loxapine in schizophrenia is primarily mediated through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] The high ratio of 5-HT2A to D2 receptor affinity is a hallmark of atypical antipsychotics and is believed to contribute to a lower liability for EPS compared to older, D2-selective agents.[3] Loxapine also exhibits significant affinity for other receptors, including histamine H1 and adrenergic receptors, which contributes to its side effect profile, notably sedation and hypotension.[4]

Structural Relationship Diagram

Structural_Relationships Loxapine Loxapine (Dibenzo[b,f]oxazepine) Amoxapine Amoxapine (N-demethyl Loxapine) Loxapine->Amoxapine Metabolism (N-demethylation) Clozapine Clozapine (Dibenzo[b,e]diazepine) - Structural Analogue - Loxapine->Clozapine Structural Similarity (O vs N bridge)

Caption: Structural relationships between Loxapine, its metabolite Amoxapine, and the analogue Clozapine.

Amoxapine: From Antipsychotic Precursor to Antidepressant

Amoxapine is the N-demethylated active metabolite of loxapine.[5] This seemingly minor structural change—the removal of a methyl group from the piperazine nitrogen—drastically alters its clinical application from an antipsychotic to a tricyclic antidepressant (TCA).[5][6]

Mechanism of Action & Receptor Profile

While retaining the D2 and 5-HT2A receptor antagonism of its parent compound, loxapine, amoxapine is also a potent inhibitor of norepinephrine and serotonin reuptake.[7] This dual-action mechanism is the cornerstone of its antidepressant effects, placing it in the same functional class as standard TCAs like imipramine and amitriptyline.[6] The retention of D2 blockade, however, is a critical point of differentiation from other TCAs and is responsible for its unique side effect profile, which includes a risk of EPS and tardive dyskinesia, unlike most other antidepressants.[8]

Comparative Pharmacological Analysis

The subtle variations in the dibenzoxazepine structure lead to significant differences in receptor affinity and clinical utility. The following table summarizes the receptor binding profiles of key derivatives and comparators. A lower Ki value indicates higher binding affinity.

CompoundD2 Ki (nM)5-HT2A Ki (nM)H1 Ki (nM)NET Ki (nM)SERT Ki (nM)Primary IndicationReference
Loxapine 122.53.1>1000>1000Schizophrenia, Agitation[3]
Amoxapine 164.52.01653Depression[7][8]
Clozapine 1255.41.1>1000>1000Schizophrenia[3]
Olanzapine 1147>1000>1000Schizophrenia, Bipolar[3][9]

Note: Ki values are compiled from various sources and should be considered approximate for comparative purposes.

Structure-Activity Relationship (SAR) Insights:
  • Core Tricyclic System : The dibenzo[b,f]oxazepine scaffold of loxapine and amoxapine is structurally analogous to the dibenzo[b,e]diazepine core of clozapine, with an oxygen atom replacing a nitrogen atom in the central seven-membered ring.[9] This change influences the three-dimensional geometry and electronic properties of the molecule, subtly altering receptor interactions.

  • Piperazine N-Substitution : The N-demethylation of loxapine to form amoxapine unmasks the secondary amine, which is critical for potent interaction with monoamine transporters (NET and SERT), conferring its antidepressant properties.[5][7]

  • Ring Substitution : The position and nature of substituents on the aromatic rings can dramatically alter selectivity. For instance, studies on chlorinated dibenzo[b,f]oxazepine derivatives have shown that the pattern of chlorine substitution can toggle selectivity between histamine H1, serotonin 5-HT2A, and other aminergic GPCRs.[2][10] For example, 3,7-dichloro substitution can produce a dual H1/5-HT2A receptor ligand.[2]

Comparative Clinical Performance

FeatureLoxapineAmoxapineClozapine (Comparator)
Primary Use Schizophrenia, Agitation[11]Depression, often with anxiety/agitation[7]Treatment-Resistant Schizophrenia[12]
Efficacy Comparable to typical and some atypical antipsychotics for positive symptoms.[4][11]Comparable to standard tricyclic antidepressants (e.g., imipramine).[6]Superior efficacy, particularly for negative and cognitive symptoms.[11]
Key Side Effects High incidence of EPS, sedation.[4][11]Sedation, anticholinergic effects, risk of EPS/tardive dyskinesia.[8]Agranulocytosis, metabolic syndrome, sedation, seizures.[9]
Onset of Action Rapid, especially inhaled formulation for agitation.[3]Potentially faster onset than some TCAs.[6][7]Gradual titration required over weeks.

Experimental Protocols

To quantitatively assess the affinity of novel dibenzoxazepine derivatives, a competitive radioligand binding assay is a standard and essential methodology.

Protocol: D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes expressing recombinant human D2 receptors (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (e.g., loxapine derivatives) dissolved in DMSO, then diluted in assay buffer.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Workflow:

Binding_Assay_Workflow cluster_0 Plate Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis P1 Add Assay Buffer P2 Add Test Compound (various concentrations) P1->P2 P3 Add Radioligand ([³H]-Spiperone) P2->P3 P4 Add D2 Receptor Membranes P3->P4 Incubate Incubate at Room Temp (e.g., 60-90 min) to reach equilibrium P4->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Dry Dry filters Wash->Dry Scint Add scintillation fluid and count radioactivity Dry->Scint Analysis Calculate IC50 from concentration-response curve Scint->Analysis ChengPrusoff Calculate Ki using Cheng-Prusoff equation Analysis->ChengPrusoff

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (10 µM haloperidol).

  • Incubation: Initiate the binding reaction by adding the cell membranes. Incubate the plate for a sufficient time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol provides a robust framework for quantifying the receptor affinity of novel compounds, which is the foundational step in characterizing their pharmacological profile and guiding further development.

Conclusion

The 11-(piperazin-1-yl)dibenzo[b,f]oxazepine class of molecules exemplifies how subtle structural modifications can lead to distinct pharmacological and therapeutic profiles. The transition from loxapine, a potent antipsychotic, to its N-demethylated metabolite amoxapine, an effective antidepressant, is a classic case study in SAR. Loxapine's profile as a D2/5-HT2A antagonist provides efficacy in psychosis, while amoxapine's additional potent inhibition of norepinephrine and serotonin transporters shifts its utility to the treatment of depression. For researchers in drug discovery, this chemical class remains a fertile ground for development, where further manipulation of the tricyclic core and piperazine substituent can yield novel agents with tailored selectivity and improved therapeutic indices for a range of CNS disorders.

References

  • Scherman, D., et al. (1983). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Journal of Medicinal Chemistry.
  • Drugs.com. Clozapine vs Loxapine Comparison. Available at: [Link].

  • Jue, S. G., et al. (1982). Amoxapine: a review of its pharmacology and efficacy in depressed states. Drugs. Available at: [Link].

  • Naporra, F., et al. (2016). Dibenzo[b,f][2][13]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. European Journal of Medicinal Chemistry. Available at: [Link].

  • Dr.Oracle. (2025). How effective is Loxapine compared to other antipsychotics, such as Haloperidol (typical antipsychotic) and Risperidone (atypical antipsychotic)? Available at: [Link].

  • BioGrid. Amoxapine Result Summary. Available at: [Link].

  • Naporra, F., et al. (2016). Dibenzo[b,f][2][13]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. ResearchGate. Available at: [Link]2][13]oxazepines_and_dibenzo[b,e]oxepines_Influence_of_the_chlorine_substitution_pattern_on_the_pharmacology_at_the_H1R_H4R_5-HT2AR_and_other_selected_GPCRs.

  • PharmaCompass. Amoxapine | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link].

  • Singh, J., et al. (2015). Revisiting loxapine: a systematic review. PMC. Available at: [Link].

  • Drugs.com. Amoxapine: Package Insert / Prescribing Information. Available at: [Link].

  • Masi, G., et al. (2022). Adverse Drug Reactions of Olanzapine, Clozapine and Loxapine in Children and Youth: A Systematic Pharmacogenetic Review. PMC. Available at: [Link].

  • Singh, H. K., & Saadabadi, A. (2023). Amoxapine. StatPearls. Available at: [Link].

  • Tayade, D. T., et al. (2016). 2-[SUBSTITUTEDTHIOCARBAMIDO- 11-(PIPERAZIN- 1- YL)DIBENZO[b,f][2][13] OXAZEPINES. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: https://ijppr.humanjournals.com/wp-content/uploads/2016/06/42.D.-T.-Tayade-P.-R.-Kale.pdf.

  • Dr.Oracle. (2025). How does Loxapine compare to other antipsychotics, such as Haloperidol (typical antipsychotic) and Risperidone (atypical antipsychotic), in terms of efficacy and side effects? Available at: [Link].

  • Sodani, A. (2023). Oxazepine Derivatives, Synthesis and Applications. ResearchGate. Available at: [Link].

  • Kalhapure, R. S., et al. (2011). Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][2][13]diazepine on Kilo Scale. Semantic Scholar. Available at: [Link].

  • GSRS. 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE. Available at: [Link].

  • GSRS. 1,4-BIS(2-CHLORODIBENZO(B,F)(1,4)OXAZEPINE-11-YL)PIPERAZINE. Available at: [Link].

  • Kalhapure, R. S., et al. (2011). Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][2][13]diazepine on Kilo Scale. ResearchGate. Available at: [Link].

  • MySkinRecipes. 11-(PIPERAZIN-1-YL)DIBENZO[B,F][2][13]THIAZEPINE. Available at: [Link].

  • Shimohigashi, Y., et al. (1987). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. International Journal of Peptide and Protein Research. Available at: [Link].

  • Jepsen, T. H., & Kristensen, J. L. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. Available at: [Link].

Sources

Validation

A Comparative Efficacy Analysis of Dibenzo[b,f]oxazepine-Based Antipsychotics: A Guide for Researchers

This guide provides an in-depth comparison of the efficacy of prominent dibenzo[b,f]oxazepine-based antipsychotics, focusing on clozapine, loxapine, and asenapine. Designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the efficacy of prominent dibenzo[b,f]oxazepine-based antipsychotics, focusing on clozapine, loxapine, and asenapine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacodynamic profiles, clinical effectiveness, and safety considerations of these critical therapeutic agents. Our analysis is grounded in experimental data to facilitate informed decisions in research and development.

Introduction: The Dibenzo[b,f]oxazepine Scaffold in Antipsychotic Drug Discovery

The dibenzo[b,f]oxazepine tricycle is a foundational structural motif in the development of antipsychotic medications.[1] Its unique three-ring system provides a versatile scaffold for designing molecules with complex receptor interaction profiles, crucial for achieving therapeutic efficacy in psychotic disorders such as schizophrenia. The agents derived from this core structure exhibit a broad range of affinities for various neurotransmitter receptors, which dictates their clinical utility and side-effect profiles. This guide will dissect the key differences and similarities among three leading examples: clozapine, the archetypal atypical antipsychotic; loxapine, a compound with both typical and atypical characteristics; and asenapine, a more recent entrant with a distinct pharmacological footprint.

Caption: The core chemical structure of dibenzo[b,f]oxazepine.

Pharmacodynamics: A Tale of Three Receptor Profiles

The therapeutic efficacy and side-effect liabilities of dibenzo[b,f]oxazepine-based antipsychotics are intrinsically linked to their receptor binding affinities. A comparative analysis of these profiles reveals the rationale behind their distinct clinical applications.

The antipsychotic effect of these drugs is primarily attributed to their antagonist activity at dopamine D2 receptors. However, their interaction with a wide array of other receptors, including serotonin (5-HT), histamine (H), adrenergic (α), and muscarinic (M) receptors, modulates their overall clinical profile.

Comparative Receptor Binding Affinities (Ki, nM)
ReceptorClozapineLoxapineAsenapine
Dopamine
D18521-581.4
D2125-385[2]11-181.3
D37200.42
D49-212-101.1
Serotonin
5-HT1A170>10002.5
5-HT2A5.4-122-70.06
5-HT2C9.612-310.03
5-HT67.560.25
5-HT713410.13
Adrenergic
α1719-391.2
α211491.2
Histamine
H11.16-121.0
Muscarinic
M11.936-1188128

Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and ranges may reflect inter-study variability.[2][3][4][5][6]

Clozapine exhibits a complex pharmacology with relatively weak D2 receptor antagonism compared to its potent activity at numerous other receptors, including 5-HT2A, H1, M1, and α1.[5] This "atypical" profile is thought to contribute to its low incidence of extrapyramidal symptoms (EPS).[1]

Loxapine , while structurally similar to clozapine, demonstrates a higher affinity for D2 receptors, a characteristic of first-generation antipsychotics. However, its significant 5-HT2A antagonism imparts "atypical" properties, particularly at lower doses.[7]

Asenapine is characterized by very high affinity for a broad spectrum of serotonin and dopamine receptors, as well as H1 and adrenergic receptors.[8] Notably, it has negligible affinity for muscarinic receptors, distinguishing it from clozapine and reducing the likelihood of anticholinergic side effects.[8]

Caption: Comparative receptor binding affinities of the three antipsychotics.

Clinical Efficacy in Schizophrenia: A Comparative Overview

The distinct pharmacodynamic profiles of these agents translate into observable differences in their clinical efficacy in managing the complex symptoms of schizophrenia.

Clozapine is widely regarded as the "gold standard" for treatment-resistant schizophrenia, demonstrating superior efficacy in patients who have not responded to other antipsychotics.[1][9][10] Clinical trials have consistently shown its effectiveness in reducing both positive and negative symptoms.[10][11]

Loxapine's efficacy is dose-dependent. At higher doses, its potent D2 blockade aligns it with first-generation antipsychotics, effectively targeting positive symptoms.[7] Lower doses, however, may offer a better balance for treating negative symptoms with a reduced risk of EPS, reflecting its atypical properties.[7] Inhaled loxapine has also been shown to be effective for the rapid treatment of agitation in patients with schizophrenia.[12][13]

Asenapine has demonstrated efficacy in the acute treatment of schizophrenia in adults.[8] While it is effective against positive symptoms, its broad serotonergic receptor antagonism may also contribute to effects on negative and cognitive symptoms, though further research is needed to fully elucidate these benefits.[8]

Safety and Tolerability: A Critical Consideration

The clinical utility of an antipsychotic is often limited by its side-effect profile. A careful comparison of the safety and tolerability of clozapine, loxapine, and asenapine is therefore essential.

Key Adverse Effect Comparison
Adverse EffectClozapineLoxapineAsenapine
Metabolic
Weight GainHighLow to ModerateLow
DyslipidemiaHighLowLow
Glucose DysregulationHighLowLow
Neurological
Extrapyramidal Symptoms (EPS)Very LowModerate to High (dose-dependent)Low
SedationHighHighModerate
Other
AgranulocytosisSignificant RiskNoNo
Anticholinergic EffectsHighLowNegligible
Orthostatic HypotensionModerateModerateLow

Clozapine is associated with a significant risk of metabolic side effects, including substantial weight gain, dyslipidemia, and glucose dysregulation.[14][15][16][17][18][19][20] The risk of agranulocytosis, a potentially fatal blood disorder, necessitates regular blood monitoring.[1] Despite these risks, its superior efficacy often justifies its use in treatment-resistant cases.[1]

Loxapine , as a first-generation antipsychotic, carries a higher risk of EPS, particularly at higher doses.[21][22] Its metabolic side-effect profile is generally more favorable than that of clozapine.[23]

Asenapine generally has a more favorable metabolic profile with a lower propensity for weight gain and metabolic disturbances compared to clozapine.[8][24][25] The most common side effects are often related to its administration route (sublingual), such as oral hypoesthesia.[8] The risk of EPS with asenapine is low.[8]

Caption: Comparative risk of key side effects.

Experimental Protocols

To provide a practical context for the data presented, this section outlines standardized methodologies for key preclinical assessments of antipsychotic drug candidates.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.

Methodology:

  • Membrane Preparation: Obtain cell membranes expressing the target receptor (e.g., human recombinant D2 receptors expressed in CHO cells).

  • Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]-spiperone for D2 receptors).

  • Competition Assay: Perform the incubation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the unbound radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound membranes using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[3]

Preclinical Behavioral Model: Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic potential of a test compound in an animal model.

Methodology:

  • Apparatus: Utilize a shuttle box with two compartments separated by a gate, each with a grid floor capable of delivering a mild electric shock.

  • Training: Train rodents (typically rats) to associate a conditioned stimulus (CS), such as a light or tone, with an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.

  • Drug Administration: Administer the test compound at various doses to different groups of trained animals.

  • Testing: Place the animals in the shuttle box and present the CS. Record whether the animal makes an avoidance response (moves to the other compartment before the shock) or an escape response (moves after the shock is initiated).

  • Data Analysis: A compound with antipsychotic potential will suppress the conditioned avoidance response without impairing the escape response, indicating a specific effect on learned behavior rather than general motor impairment.

Conclusion

The dibenzo[b,f]oxazepine-based antipsychotics represent a diverse class of therapeutic agents with distinct clinical profiles. Clozapine remains an indispensable tool for treatment-resistant schizophrenia, albeit with a significant side-effect burden that requires careful management.[1] Loxapine offers a flexible treatment option, with its clinical effects being highly dependent on the administered dose. Asenapine provides a valuable alternative with a favorable metabolic profile and a broad spectrum of receptor activity. The choice of agent for a particular patient or research application should be guided by a thorough understanding of their comparative efficacy, safety, and pharmacodynamic properties as outlined in this guide. Future research should continue to explore the nuanced relationships between receptor pharmacology and clinical outcomes to facilitate the development of more targeted and tolerable antipsychotic therapies.

References

  • Clozapine. In: Wikipedia. ; 2024. Accessed January 20, 2026. [Link]

  • Quetiapine. In: Wikipedia. ; 2024. Accessed January 20, 2026. [Link]

  • Why Antipsychotics Cause Extrapyramidal Symptoms (EPS) | Pharmacology Explained. YouTube; 2025. Accessed January 20, 2026. [Link]

  • Asenapine Side Effects: Common, Severe, Long Term. Drugs.com. Accessed January 20, 2026. [Link]

  • Managing Bipolar Medication Side Effects: Tips and Strategies. Everyday Health. Accessed January 20, 2026. [Link]

  • Extrapyramidal Side Effects. StatPearls - NCBI Bookshelf. Accessed January 20, 2026. [Link]

  • Adverse Effects of Antipsychotic Medications. AAFP. Accessed January 20, 2026. [Link]

  • Antipsychotic Medications: What They Are, Uses & Side Effects. Cleveland Clinic. Accessed January 20, 2026. [Link]

  • Loxapine Side Effects: Common, Severe, Long Term. Drugs.com. Accessed January 20, 2026. [Link]

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Accessed January 20, 2026. [Link]

  • Atypical antipsychotic. In: Wikipedia. ; 2024. Accessed January 20, 2026. [Link]

  • Extrapyramidal Side Effects From Medication. Verywell Mind. Accessed January 20, 2026. [Link]

  • Extrapyramidal Symptoms: What Causes Them and How to Stop Them. Healthline. Accessed January 20, 2026. [Link]

  • Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. Psychiatrist.com. Accessed January 20, 2026. [Link]

  • Receptor potencies (Ki values, nM) of selected antipsychotic agents. ResearchGate. Accessed January 20, 2026. [Link]

  • Clozapine, a Fast-Off-D2 Antipsychotic. PMC - PubMed Central. Accessed January 20, 2026. [Link]

  • Metabolic side effects of antipsychotic medication. PubMed. Accessed January 20, 2026. [Link]

  • The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? NIH. Accessed January 20, 2026. [Link]

  • Randomised controlled trial of clozapine in resistant schizophrenia and schizoaffective disorder. PubMed. Accessed January 20, 2026. [Link]

  • A Focused Review of the Metabolic Side-Effects of Clozapine. PMC - PubMed Central. Accessed January 20, 2026. [Link]

  • Body weight and metabolic adverse effects of asenapine, iloperidone, lurasidone and paliperidone in the treatment of schizophrenia and bipolar disorder: a systematic review and exploratory meta-analysis. PubMed. Accessed January 20, 2026. [Link]

  • Efficacy and safety of loxapine for inhalation in the treatment of agitation in patients with schizophrenia: a randomized, double-blind, placebo-controlled trial. PubMed. Accessed January 20, 2026. [Link]

  • New Research on the Effects of Clozapine on Treatment-Resistant Schizophrenia. Columbia University Department of Psychiatry. Accessed January 20, 2026. [Link]

  • Metabolic Side Effects from Antipsychotic Treatment with Clozapine Linked to Aryl Hydrocarbon Receptor (AhR) Activation. MDPI. Accessed January 20, 2026. [Link]

  • Body weight and metabolic adverse effects of asenapine, iloperidone, lurasidone and paliperidone in the treatment of schizophrenia and bipolar disorder: a systematic review and exploratory meta-analysis. NCBI. Accessed January 20, 2026. [Link]

  • Low-Dose Loxapine in the Treatment of Schizophrenia: Is It More Effective and More "Atypical" Than Standard-Dose Loxapine? Psychiatrist.com. Accessed January 20, 2026. [Link]

  • Metabolic Side Effects of Antipsychotics Vary, Meta-Analysis Finds. Psychiatric News. Accessed January 20, 2026. [Link]

  • Rapid acute treatment of agitation in individuals with schizophrenia: multicentre, randomised, placebo-controlled study of inhaled loxapine | The British Journal of Psychiatry | Cambridge Core. Cambridge Core. Accessed January 20, 2026. [Link]

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  • Evidence of Clozapine's Effectiveness in Schizophrenia: A Systematic Review and Meta-Analysis of Randomized Trials | American Journal of Psychiatry. American Journal of Psychiatry. Accessed January 20, 2026. [Link]

  • Metabolic Side-Effects of the Novel Second-Generation Antipsychotic Drugs Asenapine and Iloperidone: A Comparison with Olanzapine | PLOS One. PLOS One. Accessed January 20, 2026. [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to the Cross-Validation of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Quantification Assays

Introduction: The Critical Role of Bioanalytical Method Validation in Drug Development In the landscape of pharmaceutical development, the precise quantification of drug molecules and their metabolites in biological matr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Bioanalytical Method Validation in Drug Development

In the landscape of pharmaceutical development, the precise quantification of drug molecules and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies.[1] 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, a key metabolite of the antipsychotic drug loxapine, requires robust and reliable analytical methods to accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[2] The choice of analytical methodology can evolve throughout the drug development pipeline, often progressing from cost-effective screening assays to highly sensitive and specific methods for regulated clinical trials.

This progression necessitates a critical process known as cross-validation . Cross-validation is the systematic comparison of two or more bioanalytical methods to ensure the comparability of data, which is essential when results from different studies, laboratories, or methods are combined in a regulatory submission.[3] This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for their cross-validation, adhering to the rigorous standards set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

Pillar 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective chromatographic technique.[8][9] Its principle lies in the separation of the analyte from other matrix components via a chromatographic column, followed by detection based on the analyte's ability to absorb ultraviolet light at a specific wavelength.

Causality in HPLC-UV Method Development

The primary consideration for HPLC-UV is achieving adequate chromatographic resolution to separate the analyte from endogenous interferences in the biological matrix. This is because the UV detector is not highly specific; any compound that absorbs light at the selected wavelength and co-elutes with the analyte will contribute to the signal, leading to inaccurate quantification. Therefore, significant effort in method development is dedicated to optimizing the sample preparation and chromatographic conditions to ensure selectivity.

Experimental Protocol: HPLC-UV Quantification

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is chosen over simpler methods like protein precipitation to remove a wider range of interfering substances, which is critical for the less selective UV detection.[8]

  • Steps:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • To 500 µL of plasma, add 50 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 40:60 v/v). The acidic pH ensures that the amine groups on the analyte are protonated, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm, selected based on the UV absorbance maximum of the dibenzo[b,f]oxazepine chromophore.[10]

3. Calibration and Quality Control (QC)

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine.

  • Prepare QC samples at low, medium, and high concentrations, independent of the calibration standards.

Pillar 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[11][12] It couples the separating power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. Detection is based on the specific mass-to-charge ratio (m/z) of the analyte and its fragmentation products.

Causality in LC-MS/MS Method Development

The high selectivity of LC-MS/MS arises from its ability to monitor a specific precursor ion to product ion transition in a process called Multiple Reaction Monitoring (MRM). This specificity often allows for simpler and faster sample preparation techniques, such as protein precipitation, and rapid chromatographic separations, significantly increasing sample throughput. The primary challenge in LC-MS/MS is managing matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, affecting accuracy and precision.[13]

Experimental Protocol: LC-MS/MS Quantification

1. Sample Preparation (Protein Precipitation)

  • Rationale: The high selectivity of MS detection allows for a simpler "crash" method, which is faster and more cost-effective.

  • Steps:

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (ideally a stable isotope-labeled version of the analyte).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

2. Chromatographic Conditions

  • Instrument: Sciex Triple Quad 6500+ System coupled with an ExionLC AD system or equivalent.

  • Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 2.6 µm particle size).

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient allows for better separation from matrix components and a shorter run time.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine: e.g., Precursor ion m/z 294.2 → Product ion m/z 195.1

    • Internal Standard (IS): A specific transition for the chosen IS.

  • Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized to maximize signal intensity.

Method Validation and Performance Comparison

Both methods must be fully validated according to regulatory guidelines to demonstrate their suitability for the intended purpose.[6][7] The objective is to ensure the method is accurate, precise, selective, and reproducible.[13]

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Assays
Validation ParameterHPLC-UVLC-MS/MSRegulatory Acceptance Criteria
Linearity (r²) > 0.995> 0.998> 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mLSignal-to-noise ≥ 5; Accuracy ±20%; Precision ≤20%[3]
Accuracy (% Bias) Within ±15%Within ±10%Within ±15% of nominal (±20% at LLOQ)[14]
Precision (%CV) < 15%< 10%≤15% (≤20% at LLOQ)[14]
Selectivity No interference at analyte retention timeNo interference at analyte MRM transitionNo significant interfering peaks at the LLOQ[13]
Recovery 85-95%90-105%Consistent, precise, and reproducible

Note: The values presented are typical and serve for comparative purposes.

The Cross-Validation Study: Bridging the Data

Cross-Validation Protocol
  • Sample Selection:

    • Select a minimum of 20 incurred samples from a clinical or preclinical study that have been previously analyzed by one of the methods (the reference method).

    • The samples should span the entire calibration range.

  • Sample Analysis:

    • Re-analyze the selected samples using the second method (the comparator method).

  • Data Analysis:

    • Calculate the percentage difference for each sample between the concentration obtained by the reference method and the comparator method.

    • The agreement between the two methods is assessed based on predefined acceptance criteria.

Acceptance Criteria for Cross-Validation

According to FDA and ICH M10 guidelines, the difference between the values from the two methods should be within ±20% for at least 67% of the samples analyzed.[5][15] Statistical methods like Bland-Altman plots or Deming regression are recommended to assess the bias between the two methods.[15]

Table 2: Representative Cross-Validation Data
Sample IDHPLC-UV Result (ng/mL)LC-MS/MS Result (ng/mL)% DifferencePass/Fail
PK-00112.511.9-4.8%Pass
PK-00255.258.1+5.3%Pass
PK-003150.8145.3-3.6%Pass
PK-00422.127.8+25.8%Fail
PK-00598.791.5-7.3%Pass
...............

% Difference = [(LC-MS/MS Result - HPLC-UV Result) / Mean Result] * 100

Visualization of Workflows

A clear understanding of the experimental process is essential for reproducibility and training.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma) IS Internal Standard Addition Matrix->IS Extraction Extraction (SPE or Protein Precipitation) IS->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC Liquid Chromatography (Separation) Evap->LC Detection Detection (UV or MS/MS) LC->Detection Integration Peak Integration Detection->Integration Quant Quantification (Calibration Curve) Integration->Quant G cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) Samples Incurred Study Samples (n > 20) Analysis1 Analyze Samples Samples->Analysis1 Analysis2 Analyze Samples Samples->Analysis2 Results1 Concentration Data A Analysis1->Results1 Stats Statistical Comparison (% Difference, Bland-Altman) Results1->Stats Results2 Concentration Data B Analysis2->Results2 Results2->Stats Report Cross-Validation Report (Assess Bias & Comparability) Stats->Report

Caption: The cross-validation process comparing two analytical methods.

Conclusion and Expert Recommendations

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, but their applicability depends on the specific requirements of the study.

  • HPLC-UV is a suitable choice for early-stage discovery studies where a higher limit of quantification is acceptable and cost is a primary consideration. Its main limitation is the potential for interference, which demands rigorous sample cleanup and chromatographic optimization.

  • LC-MS/MS is the definitive method for regulated preclinical and clinical studies. Its superior sensitivity and selectivity ensure the highest data quality, reduce the risk of interference, and allow for higher throughput. While the initial instrument cost is higher, the reduced need for extensive sample preparation and faster analysis times can offset this in the long run.

A successful cross-validation is not merely a procedural step; it is a fundamental component of scientific integrity that underpins the reliability of data used in critical drug development decisions. By demonstrating the interchangeability of data between a cost-effective screening method and a highly specific reference method, researchers can confidently bridge studies across the entire development lifecycle, ensuring a cohesive and defensible regulatory submission.

References

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Validation

A Comparative Guide to Reference Standards: 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

A Senior Application Scientist's Perspective on Pharmacopeial vs. In-House Standards In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Pharmacopeial vs. In-House Standards

In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. Every quantitative result, from impurity profiling to final product assay, is underpinned by the quality of the reference standard used. This guide provides an in-depth comparison of two types of standards using 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, a critical intermediate and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs), as our case study.

We will explore the fundamental differences between a pharmacopeial or commercial reference standard and a properly qualified in-house (or working) standard. This guide is designed for researchers, analytical scientists, and quality assurance professionals, explaining not just the procedures for qualifying an in-house standard but the scientific rationale that ensures data integrity and regulatory compliance.

Part 1: Understanding the Landscape of Analytical Standards

Analytical reference standards are highly purified and well-characterized substances used as a basis for comparison in chemical and physical tests.[1] They are the bedrock of achieving accurate, reproducible results in assays and impurity determinations.[1]

The Gold Standard: Pharmacopeial and Commercial Reference Standards

A pharmacopeial reference standard, such as one from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), represents the highest level of quality and is considered a primary standard.[1][2] These standards are rigorously characterized by multiple, independent laboratories using a battery of orthogonal analytical techniques. They are established to demonstrate identity, strength, purity, and quality for medicines and their ingredients.[2]

Key Attributes:

  • High Purity: Selected for their high purity and critical characteristics suitable for the intended purpose.[1]

  • Comprehensive Certification: Accompanied by a detailed Certificate of Analysis (CoA) that often includes the assigned purity or potency value, storage conditions, and usage instructions. The label instructions are lot-specific and supersede any other information.[3]

  • Regulatory Acceptance: Globally recognized and often required for compendial testing to ensure harmonization and demonstrate compliance with regulatory filings.[2]

  • Traceability: Provides a direct link to an officially recognized source, ensuring traceability and confidence in analytical results.

The use of these standards is mandatory for many pharmacopeial assays. Their suitability for any non-official application must be determined by the user.[1]

The Practical Workhorse: The In-House Standard

An in-house standard, also known as a working or secondary standard, is prepared and qualified by a laboratory for routine use.[4] Given the high cost and limited availability of pharmacopeial standards, it is often impractical to use them for daily analyses, such as in-process controls or routine batch release testing.[4] The in-house standard bridges this gap, providing a cost-effective and readily available material for day-to-day operations.

However, its utility is entirely dependent on its proper qualification. An in-house standard's quality, purity, and potency must be rigorously established by comparing it directly against a primary reference standard.[4] This process ensures that the in-house standard is fit for its intended purpose and that the results obtained using it are traceable to the primary standard.

Part 2: A Head-to-Head Comparison

The decision to use a pharmacopeial standard versus an in-house standard is driven by the specific analytical need, the stage of drug development, and regulatory requirements.

FeaturePharmacopeial / Commercial Reference StandardQualified In-House (Working) Standard
Primary Use Compendial assays, validation of analytical methods, calibration, and qualification of in-house standards.[4]Routine analysis, in-process controls, and day-to-day quality control testing.[4]
Purity & Characterization Exhaustively characterized by the issuing body (e.g., USP). Assumed to be 100.0% pure unless a specific potency is stated.[1]High purity is desired, but the exact potency and impurity profile must be determined and documented internally.[5]
Traceability Directly traceable to an official, internationally recognized source.[6]Traceability is established by demonstrating a direct comparison and linkage to a primary reference standard.[6]
Cost & Availability High cost per unit, with availability dependent on the supplier's inventory.Significantly lower cost, prepared from a representative batch of material, ensuring ample supply.[4]
Documentation Official Certificate of Analysis provided by the pharmacopeia.[3]Comprehensive internal qualification report and CoA must be generated and maintained.[7]
Regulatory Standing Universally accepted by regulatory agencies for its intended use.[2]Acceptance is contingent on the thoroughness and documentation of the internal qualification process.

Part 3: The Scientific Imperative: Qualifying an In-House Standard for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

Establishing an in-house standard is not merely a cost-saving exercise; it is a rigorous scientific endeavor that must be documented meticulously. According to Good Manufacturing Practice (GMP) guidelines, if a primary reference standard is unavailable from an official source, an 'in-house primary standard' must be created with full substantiation of its identity and purity.[7] The same principles apply when qualifying a secondary standard against a primary one.

The following protocol outlines a self-validating system for the comprehensive qualification of a candidate batch of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine.

Workflow for In-House Standard Qualification

G cluster_0 Phase 1: Selection & Initial Assessment cluster_1 Phase 2: Full Characterization (Orthogonal Methods) cluster_2 Phase 3: Potency Assignment & Documentation Select Select High-Purity Candidate Batch of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Compare Compare against Primary Reference Standard (RS) (e.g., USP, EP) Select->Compare Traceability Link Identity Identity Confirmation (NMR, MS, FT-IR) Compare->Identity Qualitative Match Purity Purity Profiling (HPLC, GC, ROI) MassBalance Calculate Potency (Mass Balance Approach) Identity->MassBalance PhysChem Physicochemical Tests (LOD/Water Content) Purity->MassBalance PhysChem->MassBalance CoA Generate Certificate of Analysis (CoA) & Full Qualification Report MassBalance->CoA Stability Assign Retest Date & Enter into Stability Program CoA->Stability

Caption: Workflow for the qualification of an in-house reference standard.

Experimental Protocols

Step 1: Identity Confirmation

Causality: Identity testing confirms that the candidate material is, without ambiguity, the correct chemical entity. A combination of spectroscopic techniques is used because each provides a unique and complementary piece of structural information.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).

    • Rationale: NMR is the most powerful technique for structural elucidation.[7] The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed fingerprint of the molecule's atomic connectivity. The resulting spectra must be consistent with the known structure of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine and match the spectrum of the primary reference standard.

  • Mass Spectrometry (MS):

    • Protocol: Analyze the sample using a high-resolution mass spectrometer (HRMS), such as a Q-TOF, with an appropriate ionization source (e.g., ESI).

    • Rationale: MS provides the accurate mass of the molecule, which is used to confirm its elemental composition (molecular formula).[7] The fragmentation pattern can also offer additional structural confirmation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Protocol: Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Rationale: The FT-IR spectrum reveals the functional groups present in the molecule (e.g., N-H, C-O, aromatic C-H stretches). This spectrum should be superimposable with that of the primary reference standard.[7]

Step 2: Purity Determination

Causality: Purity is not a single measurement but a composite assessment of different types of potential impurities. Using orthogonal methods (techniques that separate compounds based on different chemical principles) is crucial for a comprehensive profile.[5] This aligns with ICH Q3A guidelines, which require the characterization of impurities in new drug substances.[8]

  • Chromatographic Purity (Related Substances) by HPLC:

    • Protocol: Develop and validate a stability-indicating gradient HPLC method with UV detection. The mobile phase could consist of an aqueous buffer and an organic solvent like acetonitrile. The column should be a C18 stationary phase. Inject the sample at a known concentration (e.g., 1 mg/mL).

    • Rationale: HPLC is the primary tool for separating and quantifying non-volatile organic impurities that may be structurally related to the main compound (e.g., starting materials, by-products).[6] Purity is typically calculated by area normalization (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

  • Residual Solvents by Headspace Gas Chromatography (GC):

    • Protocol: Accurately weigh the sample into a headspace vial. Use a validated GC method with a suitable column (e.g., G43) and FID detector to quantify any residual solvents from the synthesis process.

    • Rationale: GC is ideal for detecting and quantifying volatile organic compounds (solvents) that cannot be seen by HPLC.[6] Their presence must be controlled according to ICH Q3C limits.

  • Inorganic Impurities (Residue on Ignition - ROI):

    • Protocol: Accurately weigh the sample into a tared crucible. Heat gently until charred, then ignite at a high temperature (e.g., 600 ± 50°C) until all carbon is consumed. The weight of the remaining residue is determined.

    • Rationale: This test quantifies the amount of non-volatile inorganic impurities (e.g., catalyst residues, inorganic salts) in the sample.[6]

Step 3: Assay (Potency) Assignment

Causality: The assay value, or potency, is the most critical parameter for a quantitative standard. It corrects for the presence of impurities and water, ensuring that when a chemist weighs out the standard, they know the exact mass of the active molecule.

  • Mass Balance Approach: This is the most common method for assigning potency. It is a calculation based on the principle that the total mass is the sum of the pure compound and all its impurities.[4]

    • Protocol: First, determine the water content (by Karl Fischer titration) or Loss on Drying (LOD).[4] Then, use the data from the purity tests.

    • Calculation: Potency (as is basis) = 100% - % Organic Impurities (HPLC) - % Residual Solvents (GC) - % Water/LOD - % Inorganic Impurities (ROI)

  • Quantitative NMR (qNMR):

    • Protocol: Accurately weigh the in-house standard and a certified, high-purity internal standard (e.g., maleic acid) into the same NMR tube. Dissolve in a known volume of deuterated solvent. Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Rationale: qNMR is a primary analytical method that allows for direct quantification of a substance without needing a reference standard of the same compound.[7] The potency is determined by comparing the integral of a unique signal from the analyte to the integral of a signal from the known amount of the internal standard.

Part 4: The Final Product: A Tale of Two Certificates

The culmination of the qualification process is the generation of an internal Certificate of Analysis. Below is a comparison of what to expect from a pharmacopeial standard versus a newly qualified in-house standard.

ParameterUSP Reference Standard (Hypothetical)Qualified In-House Standard (Hypothetical)
Product Name 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine RS11-(Piperazin-1-yl)dibenzo[b,f]oxazepine (Working Standard)
Lot Number R123X0IHS-DBZ-202601-01
Identity Conforms to USP monograph tests. IR spectrum is concordant with the official standard.¹H NMR, ¹³C NMR, MS, and IR are consistent with the structure and match the USP RS.
Purity (HPLC) Information not typically provided. Assumed 100% pure for compendial use.[1]99.85% (by area normalization)
Residual Solvents (GC) Information not typically provided.Toluene: 0.02% (200 ppm)
Water Content (KF) Information not typically provided.0.08%
Residue on Ignition Information not typically provided.<0.05%
Assigned Potency "USP Reference Standard—Do not dry; use as is. The potency is 100.0% on the as-is basis." (Example statement)99.70% (as is basis)
Retest Date Valid Use Date: January 2028January 2028
Storage Store in original container, protected from light and moisture at controlled room temperature.[3]Store in well-closed container, protected from light and moisture at controlled room temperature.

Conclusion: A Symbiotic Relationship

Pharmacopeial and in-house standards are not adversaries but partners in ensuring analytical quality. The pharmacopeial standard serves as the ultimate arbiter, the anchor to which all other measurements are tied. The in-house standard is the diligent workhorse, enabling cost-effective and efficient routine testing without compromising the traceability and integrity of the data.

For a compound like 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, where its control as an impurity is critical, a robustly qualified in-house standard is indispensable. By following a scientifically sound, multi-faceted qualification protocol, laboratories can generate in-house standards with a high degree of confidence, ensuring that their analytical results are accurate, reliable, and defensible under regulatory scrutiny. This dual-standard strategy represents a best practice in the pharmaceutical industry, balancing cost, efficiency, and the uncompromising need for quality.

References

  • Guideline for Referencing USP–NF Documentary Standards. (n.d.). USP. Retrieved from [Link]

  • Guideline for Referencing USP–NF Documentary Standards. (n.d.). USP. Retrieved from [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). USP. Retrieved from [Link]

  • A Look Into the Working Standards of the Pharmaceutical Industry. (2023, December 7). Pharma Growth Hub. Retrieved from [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. (2025, April 14). Qvents. Retrieved from [Link]

  • Reference Standard Qualification. (n.d.). CURRENTA. Retrieved from [Link]

  • 3-Chloro-11-(piperazin-1-yl)dibenzo[b,f][2][9]oxazepine | 2182665-21-8. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Amoxapine Impurity A. (n.d.). HTS Biopharma. Retrieved from [Link]

  • Amoxapine Impurity I. (n.d.). Axios Research. Retrieved from [Link]

  • The ABC's of Reference Standard Management. (n.d.). Eurofins. Retrieved from [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (n.d.). IntuitionLabs. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. Retrieved from [Link]

  • SOP for Working/Reference Standard Qualification. (2020, February 22). Pharma Beginners. Retrieved from [Link]

  • Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][2][9]diazepine on Kilo Scale. (2011). E-journal of Chemistry. Retrieved from [Link]

  • Amoxapine Inhouse Impurity A | CAS 2770-11-8. (n.d.). Veeprho. Retrieved from [Link]

  • Q3B(R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Amoxapine-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000, November 10). ICH. Retrieved from [Link]

Sources

Comparative

evaluating the specificity of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine binding assays

A Senior Application Scientist's Guide to Evaluating the Specificity of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Binding Assays For researchers, scientists, and drug development professionals, understanding the binding s...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating the Specificity of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Binding Assays

For researchers, scientists, and drug development professionals, understanding the binding specificity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides an in-depth comparison of various binding assay technologies for evaluating the specificity of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, a molecule belonging to a class of compounds known for their complex pharmacology. Due to the limited publicly available binding data for this specific molecule, this guide will leverage data from its close structural and pharmacological analogs—Amoxapine, Loxapine, and Clozapine—to illustrate the principles and comparative outcomes of different assay methodologies.

The Challenge: The Promiscuous Nature of the Dibenzo[b,f]oxazepine Scaffold

The dibenzo[b,f]oxazepine core is a privileged scaffold in medicinal chemistry, forming the basis of several centrally active therapeutic agents. However, this structural motif is known to interact with a wide array of G-protein coupled receptors (GPCRs), including dopamine, serotonin, adrenergic, and muscarinic receptors.[1] This multi-target profile necessitates a rigorous and multi-faceted approach to characterize the binding specificity of any new analog like 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. A thorough evaluation is not merely an academic exercise; it is a critical step in drug development to mitigate the risk of adverse drug reactions stemming from unintended off-target engagement.[2]

Comparing Assay Technologies for Specificity Profiling

The choice of a binding assay technology depends on the specific question being asked—from high-throughput primary screening to detailed kinetic characterization. Each method offers distinct advantages and limitations in terms of throughput, sensitivity, and the type of data generated.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a foundational technique for quantifying the affinity of a test compound for a specific receptor.[3] These assays measure the displacement of a radioactively labeled ligand ("hot" ligand) from a receptor by the unlabeled test compound.

Principle of Causality: The amount of radioligand displaced is directly proportional to the affinity of the test compound for the receptor. By using a fixed concentration of radioligand and varying concentrations of the test compound, an inhibition constant (Ki) can be determined, which reflects the compound's binding affinity.[4] The choice of radioligand is critical; it must have high affinity and specificity for the target to ensure a robust assay window.[3]

Experimental Workflow: Radioligand Competition Assay

prep Prepare Receptor Membranes (e.g., from cell lines or tissue) plate Plate Membranes in 96-well Plate prep->plate add_test Add Test Compound (serial dilutions) plate->add_test add_radio Add Radioligand (e.g., [3H]Spiperone for D2R) add_test->add_radio incubate Incubate to Reach Equilibrium add_radio->incubate filter Rapidly Filter through GF/C filter plate to separate bound from free radioligand incubate->filter wash Wash Filters to Remove Non-specifically Bound Radioligand filter->wash scint Add Scintillation Cocktail & Count Radioactivity wash->scint analyze Analyze Data: Calculate IC50 and Ki values scint->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

  • Membrane Preparation: Homogenize cells or tissue expressing the Dopamine D2 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2). Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA assay.[5]

  • Assay Setup: In a 96-well plate, add 150 µL of the membrane preparation (e.g., 50-100 µg protein).

  • Compound Addition: Add 50 µL of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM). For determining non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Radioligand Addition: Add 50 µL of a [3H]-labeled D2 antagonist (e.g., [3H]Spiperone) at a concentration near its Kd value.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[5]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer.[5]

  • Detection: Dry the filter plate, add a scintillation cocktail, and count the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Label-Free Biosensors: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Label-free technologies provide deeper insights into the binding event, including kinetics (on- and off-rates) and thermodynamics, without the need for modifying the compound or receptor.

  • Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip upon which a target protein is immobilized.[6] This allows for the real-time monitoring of a small molecule analyte binding to and dissociating from the target.

    Principle of Causality: The change in the SPR signal is directly proportional to the mass change on the sensor surface. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[7] The kinetic information provided by SPR is invaluable for lead optimization, as compounds with slower off-rates may exhibit longer duration of action in vivo.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[8] It is the gold standard for characterizing the thermodynamic drivers of an interaction.

    Principle of Causality: By titrating a ligand into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This thermodynamic signature provides a complete picture of the binding forces and can guide structure-activity relationship (SAR) studies.[9]

Experimental Workflow: Surface Plasmon Resonance (SPR)

immobilize Immobilize Target Receptor on SPR Sensor Chip equilibrate Equilibrate Chip with Running Buffer immobilize->equilibrate inject Inject Test Compound (Analyte) at various concentrations equilibrate->inject measure_assoc Measure Association Phase (Real-time binding) inject->measure_assoc inject_buffer Inject Running Buffer measure_assoc->inject_buffer measure_dissoc Measure Dissociation Phase (Real-time unbinding) inject_buffer->measure_dissoc regenerate Regenerate Chip Surface (Remove bound analyte) measure_dissoc->regenerate analyze Analyze Sensorgrams: Fit to kinetic models (ka, kd, KD) regenerate->analyze

Caption: General workflow for an SPR binding kinetics experiment.

Homogeneous Proximity Assays: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10] It is well-suited for high-throughput screening (HTS).

Principle of Causality: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a much larger receptor protein, its rotation slows dramatically, leading to a high degree of polarization.[11] A test compound that competes with the tracer for binding will displace it, causing a decrease in polarization.

Detailed Protocol: FP Competition Assay

  • Reagent Preparation: Prepare assay buffer, a fluorescently labeled tracer specific for the target receptor, and the purified target receptor.

  • Assay Setup: In a microplate (typically black, low-volume), add the test compound (11-(Piperazin-1-yl)dibenzo[b,f]oxazepine) in serial dilutions.

  • Tracer/Receptor Addition: Add a pre-mixed solution of the fluorescent tracer and the target receptor at concentrations optimized for a robust signal window.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to reach binding equilibrium.

  • Detection: Read the plate on a microplate reader equipped with polarizing filters. Measure the fluorescence intensity parallel and perpendicular to the plane of excitation.[11]

  • Data Analysis: The instrument software calculates the fluorescence polarization (in mP units). Plot the mP values against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated.

Cell-Based Functional Assays: Quantifying Downstream Signaling

While direct binding assays measure affinity, they do not reveal the functional consequence of that binding (e.g., agonist, antagonist, or inverse agonist activity). Functional assays, such as β-arrestin recruitment assays, bridge this gap.

Principle of Causality: Many GPCRs, upon activation by a ligand, recruit a protein called β-arrestin, which is involved in signal termination and internalization. Assays like the DiscoverX PathHunter® technology use enzyme fragment complementation (EFC) to measure this interaction.[12] The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (EA). Ligand-induced recruitment of β-arrestin to the GPCR forces the complementation of the enzyme fragments, generating an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[13] The intensity of this signal is proportional to the degree of receptor activation.

Experimental Workflow: β-Arrestin Recruitment Assay

plate_cells Plate PathHunter® Cells (expressing tagged GPCR & β-arrestin) incubate_24h Incubate Cells (e.g., 24-48h) plate_cells->incubate_24h add_compound Add Test Compound (agonist or antagonist mode) incubate_24h->add_compound incubate_90m Incubate at 37°C (e.g., 90 minutes) add_compound->incubate_90m add_reagents Add Detection Reagents incubate_90m->add_reagents incubate_60m Incubate at Room Temp (e.g., 60 minutes) add_reagents->incubate_60m read_luminescence Read Chemiluminescence incubate_60m->read_luminescence analyze Analyze Data: Generate dose-response curves (EC50/IC50) read_luminescence->analyze

Caption: Workflow for a cell-based β-arrestin functional assay.

Comparative Data Analysis: Predicting the Specificity Profile

As 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine is a close analog of Amoxapine and Loxapine, we can anticipate a broad receptor binding profile. The following table summarizes published Ki values (in nM) for these analogs and the related atypical antipsychotic Clozapine, providing a likely roadmap of primary targets and off-targets.

Receptor TargetAmoxapine (Ki, nM)Loxapine (Ki, nM)Clozapine (Ki, nM)Potential Effect
Dopamine D2 160[14]11-19[15][16]125-385[17][18]Antipsychotic Efficacy, Extrapyramidal Symptoms (EPS)
Dopamine D4 significant affinity[19]8.4[20]~10Antipsychotic Efficacy
Serotonin 5-HT2A 1-2[14]6.6[16]5-10[18][21]Atypicality (reduced EPS), Antidepressant
Serotonin 5-HT2C 2[14]~29[15]~10Antidepressant, Anxiolytic, Weight Gain
Serotonin 5-HT6 significant affinity[19]>1000[15]~10Cognitive Effects
Histamine H1 25[14]2.2-4.9~5Sedation, Weight Gain
Adrenergic α1 50[14]~10~15Orthostatic Hypotension
Muscarinic M1 1000[19]~1007.5-9.5[17][18]Anticholinergic Side Effects (dry mouth, constipation)
NET (Norepi. Transporter) 16[14]5700>1000Antidepressant Efficacy
SERT (Serotonin Transporter) 58[14]>10000>1000Antidepressant Efficacy

Note: Ki values are compiled from multiple sources and can vary based on experimental conditions (e.g., radioligand used, tissue source).

This comparative profile strongly suggests that 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine will likely exhibit high affinity for 5-HT2A, H1, and α1 receptors, and moderate affinity for D2/D4 receptors and the norepinephrine transporter. The key to defining its unique character will be the precise ratio of these affinities. For example, a high 5-HT2A/D2 ratio is often considered a hallmark of "atypical" antipsychotics, which are associated with a lower risk of motor side effects.[15]

A Strategic Approach to Counter-Screening

Given the expected promiscuity, a tiered approach to specificity testing is essential. The goal is to proactively identify potential liabilities rather than react to them in later stages of development.

Logical Flow: Tiered Specificity Screening Cascade

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Profiling cluster_2 Tier 3: In-depth Characterization primary_assay Primary Target Assay (e.g., 5-HT2A Radioligand Binding) dose_response Dose-Response (Ki/IC50) for Hits from Tier 1 Panel primary_assay->dose_response broad_panel Broad Specificity Panel (e.g., Eurofins SafetyScreen44 @ 10 µM) broad_panel->dose_response functional_assays Functional Assays for Key Hits (e.g., β-Arrestin for GPCRs) dose_response->functional_assays kinetics Kinetic Analysis (SPR) for Primary Target & Key Off-Targets functional_assays->kinetics thermo Thermodynamic Profiling (ITC) for Lead Candidates kinetics->thermo

Caption: A strategic cascade for evaluating compound specificity.

  • Tier 1: Broad Liability Assessment: The initial step involves screening the compound at a single high concentration (e.g., 10 µM) against a broad panel of targets known to be associated with adverse drug reactions. Commercial services like the Eurofins SafetyScreen44 or SafetyScreen87 panels are invaluable for this.[22][23] These panels cover a wide range of GPCRs, ion channels, transporters, and enzymes. Any target showing significant inhibition (typically >50%) is flagged for follow-up.

  • Tier 2: Hit Confirmation and Functional Relevance: All "hits" from the Tier 1 screen should be confirmed in full dose-response assays (e.g., radioligand binding) to determine their potency (Ki). It is crucial to then assess the functional activity at these off-targets using assays like the β-arrestin recruitment or second messenger (e.g., cAMP) assays to understand if the binding translates to a cellular response.

  • Tier 3: In-Depth Mechanistic Understanding: For the primary target and any functionally relevant off-targets, more detailed biophysical characterization is warranted. SPR can be used to determine if the compound's off-target interactions have faster or slower kinetics compared to the primary target. ITC can provide thermodynamic data to better understand the SAR for both on- and off-target binding.

By employing this comprehensive, multi-assay strategy, researchers can build a detailed specificity profile for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. This data-driven approach is essential for making informed decisions, optimizing chemical structures to improve selectivity, and ultimately developing safer and more effective medicines.

References

  • National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]

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  • Creative Biostructure. Fluorescence Polarization Binding Assay: Unraveling Molecular Interactions with Precision. Available at: [Link]

  • Dilyana, D. et al. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Sittampalam, G. et al. (2012). GPCR-radioligand binding assays. PubMed. Available at: [Link]

  • Garbett, N. C. & Chaires, J. B. (2012). Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]

  • Xu, J. et al. (1991). [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration]. PubMed. Available at: [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - TW. Available at: [Link]

  • TA Instruments (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available at: [Link]

  • Molecular Devices. Fluorescence Polarization (FP). Available at: [Link]

  • Analytical Chemistry (2020). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. Available at: [Link]

  • Current Protocols in Chemical Biology (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. PubMed. Available at: [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Available at: [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Available at: [Link]

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  • ResearchGate. receptor binding affinities of clothiapine, quetiapine and clozapine.... Available at: [Link]

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  • Seeman, P. (2016). Clozapine, a Fast-Off-D2 Antipsychotic. PMC - PubMed Central. Available at: [Link]

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  • Gasper, S. et al. (2018). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug?. NIH. Available at: [Link]

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Validation

The Tricyclic Maze: A Comparative Guide to the Structure-Activity Relationship of Dibenzo[b,f]oxazepine Analogs for Dopamine and Serotonin Receptor Modulation

Introduction: The Enduring Appeal of the Dibenzo[b,f]oxazepine Scaffold The dibenzo[b,f]oxazepine core is a privileged tricyclic scaffold that has given rise to a clinically significant class of atypical antipsychotic dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Dibenzo[b,f]oxazepine Scaffold

The dibenzo[b,f]oxazepine core is a privileged tricyclic scaffold that has given rise to a clinically significant class of atypical antipsychotic drugs.[1][2] Its unique, butterfly-like conformation allows for a diverse range of substitutions, leading to compounds with finely tuned affinities for various G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dibenzo[b,f]oxazepine analogs, with a focus on their interactions with the dopamine D4 and serotonin 5-HT2A receptors, key targets in the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] We will delve into the subtle molecular modifications that dictate receptor affinity and selectivity, offering insights for researchers and drug development professionals engaged in the rational design of novel central nervous system (CNS) therapeutics.

The therapeutic efficacy of atypical antipsychotics is often attributed to their dual antagonism of dopamine D2-like receptors and serotonin 5-HT2A receptors.[3][4][5] However, the dibenzo[b,f]oxazepine class, exemplified by compounds like clozapine, exhibits a more complex pharmacological profile, with significant affinity for the dopamine D4 receptor.[1][2][6] This guide will dissect the structural features that govern the binding of these analogs to these critical receptors, providing a framework for understanding and predicting their pharmacological effects.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of a selection of dibenzo[b,f]oxazepine analogs and related atypical antipsychotics for the human dopamine D4 and serotonin 5-HT2A receptors. This data, compiled from various sources, serves as a quantitative foundation for the subsequent SAR discussion.

CompoundDibenzo[b,f]oxazepine Core ModificationSide ChainDopamine D4 Ki (nM)Serotonin 5-HT2A Ki (nM)D4/5-HT2A Selectivity Ratio
Clozapine 8-Chloro11-(4-Methylpiperazin-1-yl)0.54 - 2.541.92~1
Olanzapine Thienobenzodiazepine2-Methyl-4-(4-methyl-1-piperazinyl)2.540.625
Quetiapine Dibenzothiazepine2-(2-(4-(dibenzo[b,f][1][2]thiazepine-11-yl)piperazin-1-yl)ethoxy)ethanol1.1280.039
Loxapine Dibenzo[b,f][1][2]oxazepine2-Chloro-11-(4-methylpiperazin-1-yl)116.81.62
Amoxapine Dibenzo[b,f][1][2]oxazepine2-Chloro-11-(piperazin-1-yl)300.560
NRA0045 Thiazole derivative(R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]0.54 - 2.541.92~1

Dissecting the Structure-Activity Relationship

The data presented above reveals key SAR trends for the dibenzo[b,f]oxazepine scaffold:

  • The Tricyclic Core is a Selectivity Switch: The nature of the central seven-membered ring and its fusion to the flanking benzene rings is a critical determinant of receptor selectivity. The substitution of the oxygen atom in the dibenzo[b,f]oxazepine core with sulfur (as in quetiapine) or a thieno-group (as in olanzapine) significantly alters the D4/5-HT2A selectivity profile.

  • Halogen Substitution on the Benzene Rings: The position and nature of halogen substituents on the aromatic rings profoundly impact receptor affinity. For instance, the 8-chloro substituent of clozapine is a key feature contributing to its high affinity for both D4 and 5-HT2A receptors. Modifications at other positions can shift the selectivity.

  • The N-Alkyl Piperazine Moiety: The basic nitrogen-containing side chain, typically a piperazine ring, is essential for interaction with the target receptors. The nature of the substituent on the distal nitrogen of the piperazine ring plays a crucial role in modulating affinity. A methyl group, as seen in clozapine and loxapine, is generally well-tolerated. More complex substituents, as in quetiapine, can introduce additional interactions and alter the pharmacological profile. The removal of the methyl group, as in the case of amoxapine (a metabolite of loxapine), dramatically increases affinity for the 5-HT2A receptor while decreasing affinity for the D4 receptor.

Experimental Protocols for Receptor Binding and Functional Assays

To empirically determine the binding affinities and functional activities of novel dibenzo[b,f]oxazepine analogs, the following detailed protocols are provided as a guide for researchers.

Experimental Workflow: From Compound to Data

G cluster_0 Compound Synthesis & Preparation cluster_1 Receptor Binding Assay cluster_2 Functional Assay (Calcium Mobilization) Compound Synthesize Dibenzo[b,f]oxazepine Analog Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Incubate Incubate Membranes, Radioligand, and Test Compound Stock->Incubate Stimulate Stimulate Cells with Test Compound Stock->Stimulate Membrane Prepare Cell Membranes Expressing Target Receptor (D4 or 5-HT2A) Membrane->Incubate Radioligand Select Appropriate Radioligand (e.g., [3H]Spiperone) Radioligand->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze_Binding Calculate Ki values Count->Analyze_Binding SAR_Analysis SAR_Analysis Analyze_Binding->SAR_Analysis Quantitative Data Cells Culture Cells Expressing Target Receptor (e.g., 5-HT2A) Dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) Cells->Dye Dye->Stimulate Measure Measure Changes in Intracellular Calcium Stimulate->Measure Analyze_Functional Determine EC50/IC50 values Measure->Analyze_Functional Analyze_Functional->SAR_Analysis Functional Data

Caption: Workflow for characterizing dibenzo[b,f]oxazepine analogs.

Detailed Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D4 receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]Spiperone or a D4-selective radioligand.

  • Non-specific binding control: Haloperidol or another high-affinity D2/D4 antagonist.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds (dibenzo[b,f]oxazepine analogs) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well . Homogenize the suspension gently.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM haloperidol.

    • Test Compound: 50 µL of the dibenzo[b,f]oxazepine analog at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

  • Add Radioligand: Add 50 µL of [3H]Spiperone (at a final concentration close to its Kd, e.g., 0.2 nM) to all wells.

  • Add Membranes: Add 100 µL of the prepared membrane suspension to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol: Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol describes a cell-based functional assay to measure the ability of test compounds to act as antagonists at the human serotonin 5-HT2A receptor by measuring changes in intracellular calcium.[7][8][9]

Materials:

  • A stable cell line expressing the human serotonin 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Agonist: Serotonin (5-HT).

  • Test compounds (dibenzo[b,f]oxazepine analogs) at various concentrations.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Culture: Seed the 5-HT2A expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid in assay buffer).

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Compound Incubation: Add 50 µL of the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds.

    • After establishing a stable baseline reading for 10-20 seconds, inject 50 µL of serotonin (at a final concentration that gives a submaximal response, e.g., EC80) into each well.

    • Continue recording the fluorescence for at least 60-90 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and the baseline (0%).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Mechanism of Action

The therapeutic effects and side-effect profiles of dibenzo[b,f]oxazepine analogs are a direct consequence of their modulation of complex intracellular signaling cascades.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/o proteins.[6] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The D4 receptor has been implicated in various cognitive and emotional processes, and its blockade by atypical antipsychotics is thought to contribute to their therapeutic effects, particularly on the negative and cognitive symptoms of schizophrenia.[1][2][6][10][11]

G Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., modulation of ion channels, gene expression) PKA->Response Phosphorylates Antipsychotic Dibenzo[b,f]oxazepine Analog (Antagonist) Antipsychotic->D4R Blocks

Caption: Dopamine D4 receptor signaling pathway and its antagonism.

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is a Gq/11-coupled receptor.[3][4][12][13] Its activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Antagonism of the 5-HT2A receptor by atypical antipsychotics is a key mechanism that is thought to reduce the extrapyramidal side effects associated with D2 receptor blockade and may also contribute to their efficacy against negative symptoms and cognitive deficits.[3][5][12]

G Serotonin Serotonin (5-HT) HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Activates Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., neuronal excitability, neurotransmitter release) Ca_release->Response PKC->Response Antipsychotic Dibenzo[b,f]oxazepine Analog (Antagonist) Antipsychotic->HT2AR Blocks

Caption: Serotonin 5-HT2A receptor signaling and its antagonism.

Conclusion and Future Directions

The dibenzo[b,f]oxazepine scaffold remains a fertile ground for the discovery of novel CNS-active compounds. A thorough understanding of the structure-activity relationships governing the interaction of these analogs with dopamine and serotonin receptors is paramount for the design of next-generation therapeutics with improved efficacy and reduced side effects. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in this field. Future research will likely focus on developing analogs with even greater receptor subtype selectivity and exploring the potential of biased agonism to fine-tune signaling outcomes and further refine the therapeutic profiles of this remarkable class of molecules.

References

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  • Weiner, D. M., Burstein, E. S., Nash, N., Croston, G. E., Currier, E. A., Vanover, K. E., ... & Brann, M. R. (2001). 5-Hydroxytryptamine2A receptor inverse agonists as antipsychotics. Journal of Pharmacology and Experimental Therapeutics, 299(1), 268-276.
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  • Berg, K. A., Cropper, J. D., Niswender, C. M., Sanders-Bush, E., & Clarke, W. P. (2001). Atypical antipsychotics: 5-HT2A receptor inverse agonism in the CHO-K1 cell line. Psychopharmacology, 159(2), 148-156.
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  • Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). In vitro characterization of psychoactive substances at 5-HT2A and 5-HT1A receptors by measuring IP1 and cAMP accumulation. Journal of Pharmacology and Experimental Therapeutics, 348(1), 108-117.
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Comparative

A Comparative Benchmarking Guide to the Synthesis of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of prevalent and emerging synthetic methodologies for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, a core heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of prevalent and emerging synthetic methodologies for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine, a core heterocyclic scaffold of significant pharmacological interest. This molecule is the parent structure for drugs like Amoxapine, a tricyclic antidepressant and antipsychotic agent.[1][2] The efficiency, scalability, and environmental impact of its synthesis are critical considerations in drug discovery and development. Here, we objectively evaluate key synthetic routes, providing the necessary experimental data and procedural logic to inform your selection of the most suitable method.

Introduction to the Dibenzo[b,f]oxazepine Scaffold

The dibenzo[b,f]oxazepine tricycle is a privileged structure in medicinal chemistry. Its rigid, bent conformation allows for specific interactions with various biological targets.[3] Amoxapine, the 2-chloro derivative of the title compound, is a well-known antidepressant that functions primarily by inhibiting the reuptake of norepinephrine and acting as an antagonist at serotonin and dopamine receptors.[1][4] It is the N-demethylated metabolite of the antipsychotic drug Loxapine.[5][6] Given the therapeutic importance of this class of compounds, robust and efficient synthetic routes are highly sought after. This guide will focus on the final key step: the introduction of the piperazine moiety onto the dibenzo[b,f]oxazepine core.

Method 1: The Classical Lactam Amination Route

This is the most established and widely documented industrial approach for synthesizing Amoxapine and related compounds. The strategy is linear and relies on the construction of the tricyclic lactam, followed by its activation and subsequent nucleophilic substitution with piperazine.

Experimental Workflow: Method 1

cluster_0 Step 1: Lactam Formation cluster_1 Step 2: Lactam Activation cluster_2 Step 3: Nucleophilic Substitution A 2-Phenoxyaniline Derivative C Intramolecular Friedel-Crafts Cyclization A->C B Phosgene Equivalent (e.g., Triphosgene) B->C D 10H-Dibenzo[b,f]oxazepin-11-one (Lactam Intermediate) C->D F 11-Chloro-dibenzo[b,f]oxazepine D->F E Chlorinating Agent (e.g., POCl₃, Vilsmeier Reagent) E->F H 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine (Final Product) F->H G Piperazine G->H

Caption: Workflow for the Classical Lactam Amination Route.

Causality and Experimental Choices

The logic of this pathway is rooted in the stability and accessibility of the lactam intermediate (10H-Dibenzo[b,f]oxazepin-11-one).

  • Step 1: Lactam Formation: The synthesis typically begins with a 2-phenoxyaniline precursor. The formation of the central seven-membered ring containing the lactam is achieved via an intramolecular Friedel-Crafts type acylation. This reaction is often mediated by a strong acid or a dehydrating agent like polyphosphoric acid (PPA).[7]

  • Step 2: Lactam Activation: The carbonyl group of the lactam is not sufficiently electrophilic to react directly with piperazine. Therefore, it is converted into a better leaving group. The most common method is chlorination to form an "iminochloride" or, more accurately, a vinylogous acid chloride: 11-chloro-dibenzo[b,f]oxazepine.[8] Phosphorus oxychloride (POCl₃) is a traditional reagent for this transformation, often requiring high temperatures.[4] Milder, modern alternatives include the use of a Vilsmeier reagent, which can be generated in situ and often provides better yields with fewer side products.[8]

  • Step 3: Nucleophilic Substitution: The 11-chloro intermediate is a potent electrophile. It readily undergoes nucleophilic aromatic substitution (SNAr) with piperazine.[4] The reaction is typically performed in a suitable solvent, and an excess of piperazine can be used to act as both the nucleophile and the base to neutralize the HCl generated.

Detailed Protocol (Illustrative)

Step 2 & 3: Synthesis of 2-Chloro-11-(1-piperazinyl)-dibenz[b,f]oxazepine (Amoxapine) from the Lactam [4]

  • Activation: A mixture of 2-chloro-10,11-dihydro-11-oxodibenz[b,f]oxazepine (1 mole equivalent), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃) is heated to reflux. The progress of the reaction is monitored by TLC until the starting lactam is consumed.

  • Work-up (Activation): The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., NaOH solution). The crude 2,11-dichloro-dibenz[b,f]oxazepine is extracted with an organic solvent (e.g., toluene).

  • Substitution: The crude chloro-intermediate is dissolved in a suitable solvent (e.g., toluene). Anhydrous piperazine (typically 2-4 mole equivalents) is added.

  • Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC/HPLC).

  • Final Work-up and Purification: The reaction mixture is cooled, washed with water to remove piperazine hydrochloride and excess piperazine. The organic layer is dried and concentrated. The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield Amoxapine.

Method 2: Palladium-Catalyzed Convergent Synthesis

Modern cross-coupling strategies offer a more convergent approach to the dibenzo[b,f]oxazepine core, potentially reducing the number of linear steps and improving overall efficiency. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and can be applied intramolecularly to construct the central heterocyclic ring.

Experimental Workflow: Method 2

A 2-(2-Aminophenoxy)aryl Halide or Triflate E Intramolecular Buchwald-Hartwig Amination A->E B Pd Catalyst (e.g., Pd(OAc)₂) B->E C Ligand (e.g., Xantphos) C->E D Base (e.g., K₂CO₃, Cs₂CO₃) D->E F 10,11-Dihydro-dibenzo[b,f]oxazepine Core E->F

Caption: Workflow for Pd-Catalyzed Convergent Synthesis.

Causality and Experimental Choices

This approach builds the key C-N bond of the seven-membered ring in a single, catalytic step.

  • Precursor Synthesis: The key is the synthesis of a suitable precursor, such as a 2-(2-aminophenoxy)aryl halide. This precursor contains both the amine nucleophile and the aryl halide electrophile required for the intramolecular coupling.

  • Catalytic Cycle: The choice of palladium source, ligand, and base is critical for an efficient reaction.[9]

    • Catalyst/Ligand: Palladium acetate (Pd(OAc)₂) is a common palladium source. The ligand is crucial for facilitating the reductive elimination step that forms the C-N bond. Bulky, electron-rich phosphine ligands like Xantphos are often effective for these types of transformations as they promote the desired reactivity while maintaining catalyst stability.[9]

    • Base: A base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. The choice of base (e.g., potassium carbonate, cesium carbonate) can significantly impact the reaction rate and yield.[9]

  • Final Steps: Once the dibenzo[b,f]oxazepine core is formed, subsequent functionalization at the 11-position would be required, which could follow a similar activation/substitution path as in Method 1. However, this convergent approach to the core structure can be more atom-economical and flexible for creating diverse analogues.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times.[10][11]

Causality and Experimental Choices

This method leverages microwave energy to overcome the activation barriers of key bond-forming reactions. A notable application is the cyclocondensation of 2-aminophenols with 2-halobenzaldehydes.[11][12]

  • Mechanism: The reaction proceeds via an initial condensation to form an imine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the phenoxide displaces the halide. Microwave heating efficiently promotes both of these steps.

  • Advantages: The primary advantage is the dramatic reduction in reaction time, from many hours under conventional heating to mere minutes.[12] This can also minimize the formation of degradation byproducts that may occur during prolonged heating. This approach is also considered more environmentally friendly ("green chemistry").[10]

Detailed Protocol (Illustrative)

Microwave-Assisted Synthesis of Dibenzo[b,f]oxazepine Derivatives [12]

  • Mixing Reagents: In a microwave-safe reaction vessel, substituted 2-aminophenol (1 mmol), substituted 2-chlorobenzaldehyde (1 mmol), and a base such as potassium carbonate (K₂CO₃) are combined in a suitable high-boiling solvent like PEG-300.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Performance Benchmark Comparison

ParameterMethod 1: Classical Lactam RouteMethod 2: Pd-Catalyzed RouteMethod 3: Microwave-Assisted Route
Strategy Linear, multi-stepConvergentRapid, one-pot condensation
Key Reagents POCl₃/P₂O₅, PiperazinePd(OAc)₂, Xantphos, K₂CO₃K₂CO₃, PEG-300
Reaction Time Many hours to daysSeveral hours10-30 minutes
Typical Yields Moderate to good (variable)Good to excellent (for core)Good (for core)[12]
Scalability Proven for industrial scalePotentially scalable, catalyst costScalable with flow chemistry reactors
Safety/Hazards Use of corrosive POCl₃Cost and toxicity of Pd catalystHigh pressure/temperature in vessel
Green Chemistry Poor (harsh reagents, waste)Moderate (catalyst recycling needed)Good (energy efficient, less time)

Conclusion and Recommendations

The choice of synthetic method for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine hinges on the specific requirements of the research or development program.

  • For large-scale, established manufacturing: The Classical Lactam Amination Route (Method 1) remains a viable, albeit dated, option due to its well-understood processes and precedent.[4] However, its reliance on harsh reagents and significant waste generation are considerable drawbacks.

  • For medicinal chemistry and analogue synthesis: The Palladium-Catalyzed Convergent Synthesis (Method 2) offers superior flexibility. Its convergent nature allows for the rapid generation of diverse structures by modifying the starting materials, making it ideal for structure-activity relationship (SAR) studies.[9]

  • For process optimization and green chemistry initiatives: The Microwave-Assisted Synthesis (Method 3) presents a compelling alternative.[10][12] The dramatic reduction in reaction times and potential for improved yields make it an excellent choice for rapid library synthesis and for developing more environmentally benign processes.

Ultimately, a thorough evaluation of starting material availability, cost, required scale, and environmental impact should guide the final decision. Modern catalytic and microwave-assisted methods represent the future of efficient and sustainable synthesis for this important class of pharmacologically active molecules.

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  • Pharmaffiliates. 3-Chloro-11-(piperazin-1-yl)dibenzo[b,f][12][13]oxazepine.

  • Gsrs. 1,4-BIS(2-CHLORODIBENZO(B,F)(1,4)OXAZEPINE-11-YL)PIPERAZINE.

  • CymitQuimica. 2-Chloro-11-(1-piperazinyl)dibenzo[b,f]-1,4-oxazepine, 98%.

  • ResearchGate. (PDF) Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][12][13]diazepine on Kilo Scale.

  • van der Westhuizen, C., & van der Westhuizen, J. H. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. PubMed Central. [3]

  • Aziz-Ur-Rahman, et al. (2012). Synthesis of oxcarbazepine by newer method. Der Pharma Chemica. [7]

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Validation

A Guide to Inter-Laboratory Comparison of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine Analysis

Abstract This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. As a key intermediate and structural analog to seve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. As a key intermediate and structural analog to several dibenzoxazepine-based pharmaceuticals, ensuring analytical consistency and accuracy across different laboratories is paramount for both quality control in drug manufacturing and for reliable data in research and development.[1] This document details the design of a comparative study, presents hypothetical performance data for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offers a detailed protocol for the more sensitive LC-MS/MS method. The objective is to provide researchers, scientists, and drug development professionals with a robust guide to evaluating and implementing analytical methods for this compound, grounded in the principles of scientific integrity and regulatory expectations.[2][3][4]

Introduction: The Analytical Significance of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine

11-(Piperazin-1-yl)dibenzo[b,f]oxazepine is a heterocyclic compound belonging to the dibenzoxazepine class.[1] This core structure is found in several medicinally significant compounds, including the atypical antipsychotic Amoxapine, for which it is a key structural feature.[1][5] Amoxapine is used in the management of treatment-resistant depression and depression accompanied by anxiety or agitation.[5] Given its role as a potential impurity, metabolite, or synthetic precursor, the ability to accurately and reliably quantify 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine is critical.

The primary challenge in pharmaceutical analysis is ensuring that an analytical procedure is suitable for its intended purpose.[4] An inter-laboratory comparison study is the gold standard for assessing the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories with varying equipment.[3] This guide outlines such a study to compare two prevalent analytical techniques: HPLC-UV, a workhorse in quality control, and LC-MS/MS, the benchmark for high-sensitivity applications.

Design of the Inter-Laboratory Study

The objective of this hypothetical study is to assess the performance of HPLC-UV and LC-MS/MS for the quantification of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine. The study design is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[2]

Study Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Compilation & Review A Reference Standard & Sample Preparation B Protocol Distribution to Labs A->B C Lab 1: HPLC-UV & LC-MS/MS Analysis B->C D Lab 2: HPLC-UV & LC-MS/MS Analysis B->D E Lab 3: HPLC-UV & LC-MS/MS Analysis B->E F Central Data Collection C->F D->F E->F G Statistical Analysis (Accuracy, Precision, Linearity) F->G H Method Performance Comparison G->H I I H->I Final Report & Recommendations

Caption: Workflow of the inter-laboratory comparison study.

  • Participating Laboratories: Three independent laboratories (Lab 1, Lab 2, Lab 3) with experience in pharmaceutical analysis were selected.

  • Test Samples:

    • A certified reference standard of 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine.

    • Three batches of placebo drug product spiked with the analyte at three concentration levels:

      • Low: Near the expected Limit of Quantitation (LOQ).

      • Medium: 100% of the target specification limit.

      • High: 150% of the target specification limit.

  • Analytical Methods: Each laboratory analyzed the samples using both a provided HPLC-UV method and an LC-MS/MS method.

  • Validation Parameters Assessed:

    • Accuracy: Expressed as percent recovery of the known spiked amount.

    • Precision: Evaluated as repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day precision), expressed as Relative Standard Deviation (%RSD).

    • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve.

    • Sensitivity: Determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Comparative Performance Data

The following tables summarize the hypothetical data generated from the three participating laboratories.

Table 1: HPLC-UV Method Performance

ParameterLaboratoryLevel 1 (Low)Level 2 (Medium)Level 3 (High)Linearity (r²)LOD (ng/mL)LOQ (ng/mL)
Accuracy (% Recovery) Lab 198.5%100.2%101.1%0.999515.248.5
Lab 297.9%99.5%100.5%0.999118.155.0
Lab 399.1%100.8%101.5%0.999614.546.8
Precision (%RSD)
RepeatabilityLab 12.5%1.8%1.5%
Lab 22.8%2.1%1.9%
Lab 32.4%1.7%1.4%
Intermediate PrecisionOverall3.1%2.5%2.2%

Table 2: LC-MS/MS Method Performance

ParameterLaboratoryLevel 1 (Low)Level 2 (Medium)Level 3 (High)Linearity (r²)LOD (ng/mL)LOQ (ng/mL)
Accuracy (% Recovery) Lab 199.8%100.1%100.3%0.99990.080.25
Lab 299.5%99.9%100.1%0.99980.110.35
Lab 3100.2%100.3%100.5%0.99990.090.28
Precision (%RSD)
RepeatabilityLab 11.5%0.8%0.6%
Lab 21.8%1.1%0.9%
Lab 31.4%0.9%0.7%
Intermediate PrecisionOverall2.2%1.5%1.2%

Detailed Experimental Protocol: LC-MS/MS Quantification

This section provides a detailed protocol for the LC-MS/MS method, which demonstrated superior sensitivity and precision. The causality behind key steps is explained to ensure methodological transparency and reproducibility.

Objective: To quantify 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine in a sample matrix with high selectivity and sensitivity.

Workflow for LC-MS/MS Analysis

A 1. Sample Preparation (Protein Precipitation) B 2. Chromatographic Separation (Reversed-Phase C18) A->B C 3. Ionization (ESI+) B->C D 4. Mass Analysis (MRM Detection) C->D E 5. Data Processing (Quantification) D->E

Caption: Step-by-step LC-MS/MS analytical workflow.

4.1. Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (99%+), Ultrapure Water.

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., 11-(Piperazin-1-yl-d8)dibenzo[b,f]oxazepine) is ideal. If unavailable, a structurally similar compound with different mass can be used.

  • Sample Matrix: Human plasma or dissolved placebo formulation.

4.2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standards: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 0.1 ng/mL to 500 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a solution of the IS in methanol.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (calibrator, QC, or unknown), add 20 µL of the IS spiking solution.

    • Add 300 µL of ice-cold acetonitrile. Rationale: Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase chromatography.

    • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

4.3. LC-MS/MS Instrumental Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm. Rationale: A C18 column provides excellent retention for moderately polar compounds like the analyte. The short length and small particle size allow for rapid, high-resolution separations.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides protons for efficient positive mode ionization and helps in achieving good peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: Hold at 90% B

    • 4.1-5.0 min: Return to 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • Analyte (C17H17N3O, MW: 279.34): Q1: 280.1 -> Q3: 195.1 (Quantifier), 280.1 -> 210.2 (Qualifier). Rationale: Monitoring multiple reaction monitoring (MRM) transitions provides high selectivity and reduces matrix interference.

    • Internal Standard (d8-analog): Q1: 288.2 -> Q3: 203.1.

Discussion: Interpreting the Results

The inter-laboratory data clearly illustrates the distinct advantages and appropriate applications of each technique.

  • HPLC-UV: This method demonstrates acceptable accuracy and precision for its intended purpose, which is typically for the analysis of bulk drug substances or finished products where concentrations are high.[6][7] The higher LOD and LOQ (around 50 ng/mL) make it unsuitable for applications requiring trace-level quantification, such as bioanalysis or impurity profiling. The inter-laboratory precision (%RSD > 2%) is acceptable but higher than that of LC-MS/MS, reflecting greater potential variability from system to system.

  • LC-MS/MS: This method is unequivocally superior in terms of sensitivity and selectivity.[8][9][10] With an LOQ below 0.5 ng/mL, it is perfectly suited for pharmacokinetic studies, therapeutic drug monitoring, and detecting trace impurities. The excellent precision (%RSD < 2%) and high accuracy across all labs underscore its reliability and robustness. The inherent selectivity of mass spectrometry minimizes interference from matrix components, a crucial advantage when analyzing complex samples like plasma.[8]

Sources of Variability: Even with standardized protocols, minor variations between labs are expected. Potential sources include:

  • Differences in instrument manufacturer and model.

  • Variations in the age and quality of the chromatographic column.

  • Slight differences in the preparation of mobile phases and standards.

  • Analyst experience and technique.

Conclusion and Recommendations

This guide demonstrates a framework for the inter-laboratory comparison of analytical methods for 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine.

  • For routine quality control of bulk material or pharmaceutical formulations where the analyte concentration is high, HPLC-UV is a cost-effective and reliable method that provides adequate performance.

  • For applications requiring high sensitivity, such as bioequivalence studies, metabolite identification, or trace impurity analysis, LC-MS/MS is the mandatory choice. Its superior precision, accuracy, and sensitivity ensure data of the highest quality and reliability.

The successful validation and cross-laboratory comparison of analytical methods are cornerstones of good manufacturing practice (GMP) and good laboratory practice (GLP).[4][11] By following a structured approach as outlined here, organizations can ensure the consistency and validity of their analytical data, ultimately safeguarding product quality and patient safety.

References

  • Cooper, T. B., & Kelly, R. G. (1983). Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography. Therapeutic Drug Monitoring, 5(3), 309–312. [Link]

  • Singh, T., & Saadabadi, A. (2023). Amoxapine. In StatPearls. StatPearls Publishing. [Link]

  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Human Metabolome Database. (2012). Amoxapine (HMDB0014683). [Link]

  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

  • BioPharm International. (2002). Method Validation Guidelines. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Drugs.com. (n.d.). Amoxapine: Package Insert / Prescribing Information. [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 43(10), 1466-1476. [Link]

  • Kalhapure, R. S., Patil, B. P., et al. (2011). Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][1][6]diazepine on Kilo Scale. E-journal of Chemistry, 8(4), 1747-1750. [Link]

  • Tayade, D. T. (2016). SYNTHESIS OF 2-[SUBSTITUTED-2,4-DITHIABIURETO]-11-(PIPERAZIN-1-YL) DIBENZO [b,f][1][6] OXAZEPINES. IRA Academico Research. [https://www.semanticscholar.org/paper/SYNTHESIS-OF-2-%5BSUBSTITUTED-2%2C4-DITHIABIURETO%5D-11-(-Tayade/48b26e2730ca74a584c3c3321516e812d47502e6]([Link]

  • Semantic Scholar. (2011). Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][1][6]diazepine on Kilo Scale. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. [Link]

  • Tayade, D. T., & Kale, P. R. (2016). 2-[SUBSTITUTEDTHIOCARBAMIDO-11-(PIPERAZIN-1- YL)DIBENZO[b,f][1][6] OXAZEPINES. International Journal of Pharmaceutical & Phtochemical Research. [Link]

  • precisionFDA. (n.d.). 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE. [Link]

  • Jameel, M., et al. (2014). Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][1][6]-oxazepine derivatives. Saudi Pharmaceutical Journal, 22(3), 233-242. [Link]

  • Boyd, M., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Journal of Chromatography B, 1227, 123819. [Link]

  • ResearchGate. (2020). Process for the preparation of 11-(1-piperazinyl)dibenzo[b,f][1][6]thiazepine, an intermediate in the synthesis of the antipsychotic drug quetiapine. [Link]

  • Semantic Scholar. (2011). Synthesis of 11-(Piperazin-1-yl)-5H-dibenzo[b,e][1][6]diazepine on Kilo Scale. [Link]

  • Pistos, C., et al. (2011). Atypical antipsychotics: trends in analysis and sample preparation of various biological samples. Bioanalysis, 3(15), 1761-1782. [Link]

  • Current Psychiatry. (2012). Recommendations for lab monitoring of atypical antipsychotics. [Link]

  • Davis, K., & McMillin, G. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2737, 387-395. [Link]

  • Pharmacist's Letter. (2015). Comparison of Atypical Antipsychotics. [Link]

  • Rao, K. S., Belorkar, N., & Rao, M. E. B. (2009). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. E-Journal of Chemistry, 6(3), 851-858. [Link]

  • Semantic Scholar. (2015). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. [Link]

  • Coulter, C., & Taruc, M. (2008). Determination of Benzodiazepines in Oral Fluid Using LC-MS-MS. Journal of Analytical Toxicology, 32(8), 613-618. [Link]

  • Leucht, S., et al. (1999). Comparison of the efficacy and acceptability of atypical antipsychotic drugs: a meta-analysis of randomised, placebo-controlled trials. The British Journal of Psychiatry, 174(2), 154-161. [Link]

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. [Link]

  • Global Substance Registration System. (n.d.). 1,4-BIS(2-CHLORODIBENZO(B,F)(1,4)OXAZEPINE-11-YL)PIPERAZINE. [Link]

  • Gawlik, M., et al. (2021). Comparative Study of the Effects of Atypical Antipsychotic Drugs on Plasma Oxidative Stress Markers in Schizophrenic Patients. Neuropsychiatric Disease and Treatment, 17, 565-577. [Link]articles/PMC7901768/)

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 11-(Piperazin-1-yl)dibenzo[b,f]oxazepine (Amoxapine)

Comprehensive Safety Guide: Personal Protective Equipment for Handling 11-(Piperazin-1-yl)dibenzo[b,f][1][2]oxazepine (Amoxapine) This guide provides essential, field-proven safety protocols for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Personal Protective Equipment for Handling 11-(Piperazin-1-yl)dibenzo[b,f][1][2]oxazepine (Amoxapine)

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 11-(Piperazin-1-yl)dibenzo[b,f][1][2]oxazepine, commonly known as Amoxapine. The core directive of this document is to ensure your safety by establishing a self-validating system of protocols grounded in authoritative standards. Due to its toxicological profile, Amoxapine must be managed as a hazardous drug (HD), adhering to the principles outlined by the Occupational Safety and Health Administration (OSHA) and USP General Chapter <800>.[1][2][3][4]

Occupational exposure to hazardous drugs can lead to significant health risks, including reproductive and organ toxicity.[5][6][7] The primary routes of exposure in a laboratory setting are dermal contact, inhalation of aerosols or fine powders, and inadvertent ingestion from contaminated surfaces. This guide prioritizes mitigating these risks through a structured, multi-layered approach.

Hazard Assessment & The Hierarchy of Controls

Effective safety is not merely about wearing the right equipment; it's about systematically reducing risk at its source. The hierarchy of controls is a fundamental principle that prioritizes the most effective safety measures. Personal Protective Equipment (PPE), while critical, is the last line of defense.

  • Engineering Controls: Physically separating the operator from the hazard.

  • Administrative Controls: Changes to work practices and procedures.

  • Personal Protective Equipment (PPE): A final barrier between the user and the chemical.

This guide is built upon this proven logic. Before any handling of Amoxapine, ensure the prerequisite engineering and administrative controls are in place.

Amoxapine Hazard Profile

The following table summarizes the key hazards associated with Amoxapine, necessitating its classification as a hazardous drug.

Hazard ClassificationDescriptionPrimary Risk
Acute Toxicity (Oral) Harmful if swallowed.[5]Ingestion
Skin Sensitization May cause an allergic skin reaction upon contact.[5]Dermal Contact
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[5]Dermal Contact, Inhalation
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[5]Dermal Contact, Inhalation
Drowsiness or Dizziness May cause central nervous system effects.Inhalation

Section 1: Prerequisite Engineering & Administrative Controls

Before selecting PPE, you must operate within a controlled environment.

Engineering Controls

All manipulations of Amoxapine powder (e.g., weighing, aliquoting, compounding) must be performed within a certified containment primary engineering control (C-PEC) to minimize aerosol and dust generation.[1]

  • For Powders: A containment ventilated enclosure (CVE) or a Class I Biological Safety Cabinet (BSC) is required. A standard chemical fume hood may also be used if it provides sufficient containment.

  • For Sterile Preparations: A Class II BSC or a compounding aseptic containment isolator (CACI) that is externally vented must be used.[1]

Administrative Controls
  • Designated Areas: All work with Amoxapine must occur in a designated area, clearly marked with hazard warning signs. Access should be restricted to trained personnel.[1][8]

  • Standard Operating Procedures (SOPs): Detailed, site-specific SOPs for handling, storage, spill cleanup, and disposal must be written and readily available.[2][9]

  • Personnel Training: All personnel must be trained on the hazards of Amoxapine, the specific SOPs, the proper use of PPE, and emergency procedures. This training must be documented.[2][9]

  • Prohibited Activities: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the designated handling areas to prevent ingestion.[1][8]

Section 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory tasks involving Amoxapine.

TaskGlovesGownEye/Face ProtectionRespiratory Protection
Receiving/Unpacking Single pair of chemotherapy gloves¹Not RequiredNot RequiredNot Required
Handling Intact Vials/Containers Single pair of chemotherapy gloves¹Not RequiredNot RequiredNot Required
Weighing/Manipulating Powder Double pair of chemotherapy gloves¹Impermeable disposable gown²Safety gogglesNIOSH-approved N95 or higher respirator³
Preparing Solutions (in a C-PEC) Double pair of chemotherapy gloves¹Impermeable disposable gown²Safety goggles & face shieldNot required if within a certified C-PEC
Administering Solutions Double pair of chemotherapy gloves¹Impermeable disposable gown²Safety glasses with side shieldsNot Required
Spill Cleanup (Powder) Double pair of chemotherapy gloves¹Impermeable disposable gown²Safety goggles & face shieldNIOSH-approved respirator with chemical cartridges⁴
Waste Disposal Double pair of chemotherapy gloves¹Impermeable disposable gown²Safety glasses with side shieldsNot Required

¹Chemotherapy Gloves: Must be powder-free and tested to ASTM standard D6978.[8] Change the outer glove immediately if contaminated. Change both pairs regularly (e.g., every 30-60 minutes) or as per the manufacturer's permeation data.[8] ²Gown: Must be disposable, made of a low-permeability fabric (e.g., polyethylene-coated polypropylene), have a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[8][10] ³Respiratory Protection: Required for any activity that can generate dust or aerosols outside of a C-PEC. Surgical masks provide no protection against chemical dust and must not be used.[11] All users of respirators must be part of a respiratory protection program that includes fit-testing, as required by OSHA (29 CFR 1910.134). ⁴Chemical Cartridge Respirator: Recommended for large spills where vapor or high aerosol concentrations may occur.

PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE and the critical workflow for donning and doffing to prevent contamination.

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_ops Operations cluster_removal Doffing (Removal) Protocol start Start: Prepare to Handle Amoxapine assess_task Assess Task: Powder, Liquid, or Waste? start->assess_task check_controls Verify Engineering Controls (e.g., Fume Hood) are Active assess_task->check_controls don_gown 1. Don Impermeable Gown check_controls->don_gown don_resp 2. Don N95 Respirator (if handling powder) don_gown->don_resp don_face 3. Don Goggles / Face Shield don_resp->don_face don_gloves 4. Don Inner Gloves (under cuff) don_face->don_gloves don_outer_gloves 5. Don Outer Gloves (over cuff) don_gloves->don_outer_gloves perform_task Perform Task in Designated Area don_outer_gloves->perform_task doff_outer_gloves 1. Doff Outer Gloves (Contaminated) perform_task->doff_outer_gloves doff_gown 2. Doff Gown & Inner Gloves (Turn inside-out) doff_outer_gloves->doff_gown doff_face 3. Doff Goggles / Face Shield doff_gown->doff_face doff_resp 4. Doff Respirator doff_face->doff_resp wash_hands 5. Wash Hands Thoroughly doff_resp->wash_hands finish End: Exit Designated Area wash_hands->finish

Caption: PPE selection and donning/doffing workflow for handling Amoxapine.

Section 3: Operational & Disposal Plans

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure.

  • Alert Personnel: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the appropriate PPE as outlined in the table for "Spill Cleanup." This includes a respirator.

  • Contain the Spill:

    • For Powders: Gently cover the spill with absorbent pads or plastic-backed paper to avoid making the powder airborne. Do NOT dry sweep.

    • For Liquids: Cover the spill with absorbent material from a chemical spill kit.

  • Clean the Area: Starting from the outside and working inward, collect the contaminated material using scoops or other tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area three times using a suitable detergent, followed by a rinse with water.

  • Dispose of Waste: All cleanup materials are considered hazardous waste and must be disposed of accordingly.

  • Doff PPE: Remove PPE as described in the workflow, ensuring no cross-contamination.

Waste Disposal Protocol

All materials contaminated with Amoxapine are considered hazardous waste.

  • Segregation: All contaminated items (gloves, gowns, vials, cleaning materials) must be segregated into clearly labeled, sealed hazardous waste containers.[12]

  • PPE Disposal: After handling, remove the outer gloves and dispose of them in a designated hazardous waste bin before leaving the immediate work area.[8] The gown and inner gloves should be removed just before exiting the designated area and placed in the same bin.

  • Empty Containers: Empty vials that once held Amoxapine should be disposed of in the hazardous waste stream.

  • Bulk & Unused Product: Unused or expired Amoxapine is considered hazardous chemical waste. It must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[5] Do not dispose of it in the regular trash or down the drain.[13]

By adhering to these multi-layered controls, from facility design to final disposal, you create a robust safety system that protects yourself, your colleagues, and your research.

References

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Amoxapine: Key Safety & Patient Guidance . Drugs.com. [Link]

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  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law . National Center for Biotechnology Information (NCBI). [Link]

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  • Hazardous Drugs: Draft NIOSH List of Hazardous Drugs in Healthcare Settings, 2020 . Regulations.gov. [Link]

  • How to Properly Dispose of Your Unused Medicines . Drug Enforcement Administration (DEA). [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . U.S. Food & Drug Administration (FDA). [Link]

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine
Reactant of Route 2
Reactant of Route 2
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine
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